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  • Product: H-Tbu-Gly-Otbu-HCl
  • CAS: 1373519-39-1

Core Science & Biosynthesis

Foundational

H-Tbu-Gly-Otbu-HCl chemical structure and properties

Synonyms: H-L-Tle-OtBu[1]·HCl, L-tert-Leucine tert-butyl ester hydrochloride, (S)-2-Amino-3,3-dimethylbutanoic acid tert-butyl ester hydrochloride. Executive Summary H-Tbu-Gly-Otbu[1][2][3][4][5][6]·HCl (CAS: 31556-74-8)...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: H-L-Tle-OtBu[1]·HCl, L-tert-Leucine tert-butyl ester hydrochloride, (S)-2-Amino-3,3-dimethylbutanoic acid tert-butyl ester hydrochloride.

Executive Summary

H-Tbu-Gly-Otbu[1][2][3][4][5][6]·HCl (CAS: 31556-74-8) is a specialized amino acid derivative serving as a critical chiral building block in modern drug discovery. Chemically, it is the hydrochloride salt of the tert-butyl ester of L-tert-Leucine (also known as L-


-tert-butylglycine).

This compound is prized for its extreme steric demand . The presence of a tert-butyl group on the side chain (the "Tbu-Gly" or "Tle" moiety) combined with a tert-butyl protecting group on the C-terminus creates a unique "double-bulky" scaffold. This architecture is instrumental in synthesizing HCV protease inhibitors , synthetic cannabinoids , and proteolytically stable peptides , where conformational rigidity and resistance to metabolism are paramount.

Chemical Identity & Physicochemical Properties

The nomenclature "Tbu-Gly" can be ambiguous; in industrial catalogs, it refers to


-tert-butylglycine (tert-Leucine), not 

-tert-butylglycine. The structure features a quaternary carbon adjacent to the stereocenter, imparting significant lipophilicity and steric hindrance.
Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name tert-butyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride
Common Name H-L-Tle-OtBu[1]·HCl
CAS Number 31556-74-8
Molecular Formula

Molecular Weight 223.74 g/mol
Melting Point 162–165 °C (crystalline solid)
Solubility Soluble in MeOH, EtOH, DMF, DMSO; Sparingly soluble in water
pKa (Predicted) ~7.97 (amine)
Appearance White to off-white crystalline powder
Stereochemistry L-isomer (S-configuration)

Structural Significance in Medicinal Chemistry

The value of H-Tbu-Gly-Otbu[3][4]·HCl lies in its structural rigidity .

  • The "Thorpe-Ingold" Effect: The bulky tert-butyl side chain restricts the rotation of the peptide backbone (

    
     and 
    
    
    
    angles). When incorporated into a drug molecule, this locks the bioactive conformation, often increasing potency by reducing the entropy penalty upon binding to a target protein.
  • Metabolic Stability: The steric bulk around the

    
    -carbon protects the adjacent amide and ester bonds from enzymatic hydrolysis by peptidases. This is a key strategy in extending the half-life of peptide-based drugs.
    
  • Orthogonal Protection: The C-terminal tert-butyl ester (OtBu) is acid-labile (cleaved by TFA/HCl) but stable to base (piperidine), allowing for Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis & Manufacturing Protocols

Synthesizing sterically hindered esters like H-Tle-OtBu is challenging. Standard Fischer esterification (Alcohol + Acid) often fails due to the bulky side chain preventing nucleophilic attack. The industrial standard relies on acid-catalyzed transesterification or isobutylene addition .

Protocol: Perchloric Acid-Catalyzed Transesterification

Note: This method avoids the use of hazardous isobutylene gas.

Reagents:

  • L-tert-Leucine (Starting Material)

  • tert-Butyl Acetate (Solvent & Reagent)[7][8]

  • Perchloric Acid (HClO

    
    , 70%) or concentrated H
    
    
    
    SO
    
    
    (Catalyst)

Step-by-Step Workflow:

  • Slurry Formation: Suspend L-tert-Leucine (1.0 eq) in tert-butyl acetate (excess, ~20 vol).

  • Catalyst Addition: Cool the mixture to 0°C. Dropwise add HClO

    
     (1.5 eq). Caution: Perchlorates are explosive; handle with extreme care.
    
  • Reaction: Allow to warm to ambient temperature (20-25°C). Stir for 24–48 hours. The bulky nature of the substrate requires prolonged reaction times.

  • Quench & Extraction: Wash the organic phase with water, then 1M HCl to remove unreacted amino acid.

  • Neutralization: Adjust aqueous phase pH to ~9 with K

    
    CO
    
    
    
    . Extract with Dichloromethane (DCM).
  • Salt Formation: Treat the DCM layer with HCl in dioxane/ether to precipitate the H-Tbu-Gly-Otbu·HCl salt.[2][9][10]

  • Isolation: Filter and dry the white precipitate.

Visualization: Synthesis Pathway

SynthesisPathway Start L-tert-Leucine (H-Tle-OH) Intermediate Transition State (Tetrahedral Intermediate) Start->Intermediate Slurry in tBuOAc Reagent tert-Butyl Acetate (tBuOAc) Reagent->Intermediate Catalyst Catalyst (HClO4 or H2SO4) Catalyst->Intermediate Protonation ProductFree H-Tle-OtBu (Free Base) Intermediate->ProductFree Transesterification (24-48h, RT) FinalProduct H-Tbu-Gly-Otbu.HCl (Final Salt) ProductFree->FinalProduct HCl/Dioxane Precipitation

Figure 1: Acid-catalyzed transesterification route for the synthesis of H-Tbu-Gly-Otbu·HCl, overcoming steric hindrance via activated acetate donors.

Applications in Drug Development

HCV Protease Inhibitors

The tert-leucine moiety is a hallmark of "previr" drugs (e.g., Telaprevir , Boceprevir ). The bulky lipophilic group fits precisely into the S1 hydrophobic pocket of the NS3/4A serine protease of the Hepatitis C virus. H-Tbu-Gly-Otbu·HCl is used as the starting material to introduce this chiral center during the convergent synthesis of the inhibitor backbone.

Synthetic Cannabinoids (SAR Studies)

Recent structure-activity relationship (SAR) studies on synthetic cannabinoid receptor agonists (SCRAs) like ADB-BUTINACA have utilized H-Tbu-Gly-Otbu[3]·HCl. The "ADB" prefix specifically denotes an A mino-D imethyl-B utane linker (derived from tert-leucine amide).

  • Mechanism: The tert-butyl group provides high affinity for CB1/CB2 receptors due to optimal filling of the lipophilic receptor pocket.

  • Utility: Researchers use H-Tbu-Gly-Otbu[1][3]·HCl to synthesize analogs for forensic standards and toxicological screening.

Handling, Stability, and Analytics

Storage & Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.

  • Shelf Life: Stable for >2 years if kept dry. Hydrolysis of the tert-butyl ester can occur if exposed to strong acids and moisture simultaneously.

Analytical Verification (NMR)

To verify the identity of H-Tbu-Gly-Otbu·HCl, look for these characteristic signals in


H NMR (DMSO-d

or CDCl

):
  • Side Chain tBu: A strong singlet (

    
     ppm, 9H) corresponding to the C(CH
    
    
    
    )
    
    
    of the tert-leucine side chain.
  • Ester tBu: A second strong singlet (

    
     ppm, 9H) corresponding to the ester protecting group.
    
  • Alpha-Proton: A singlet or doublet (

    
     ppm, 1H). Note: In tert-leucine, the 
    
    
    
    -proton often appears as a singlet because there are no
    
    
    -hydrogens to couple with.

References

  • ChemicalBook. (2024). H-TBU-GLY-OTBU HCL Product Properties and Synthesis.

  • Banerjee, A., et al. (2016). Structure-Activity Relationships of Synthetic Cannabinoid Receptor Agonists: The Role of the tert-Leucine Motif. RSC Medicinal Chemistry.

  • Sigma-Aldrich. (2024). H-tBu-Gly-OtBu hydrochloride Product Specification.

  • Thieme Connect. (2009). Efficient Synthesis of tert-Butyl Esters of Amino Acids using tert-Butyl Acetate. Synlett.

  • PubChem. (2024).[10] Compound Summary: L-tert-Leucine tert-butyl ester hydrochloride.

Sources

Exploratory

Technical Guide: H-Tle-OtBu HCl vs. H-Tbu-Gly-OtBu HCl

The following technical guide provides an in-depth analysis of H-Tle-OtBu HCl , clarifying its nomenclature, synthesis, and application in peptide drug development. Structural Identity, Synthesis, and Nomenclature in Pep...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of H-Tle-OtBu HCl , clarifying its nomenclature, synthesis, and application in peptide drug development.

Structural Identity, Synthesis, and Nomenclature in Peptide Chemistry[1]

Executive Summary

In the high-stakes environment of peptide drug discovery, precise nomenclature is critical to prevent costly synthesis errors. This guide addresses the nomenclature conflict between H-Tle-OtBu HCl and H-Tbu-Gly-OtBu HCl .

The Verdict: These are synonymous terms for the same chemical entity: L-tert-Leucine tert-butyl ester hydrochloride .[1]

  • H-Tle-OtBu HCl: Uses the standard three-letter amino acid code (Tle for tert-Leucine).[1]

  • H-Tbu-Gly-OtBu HCl: Uses a descriptive structure-based name (tert-butyl-glycine), viewing the molecule as a glycine backbone with a tert-butyl side chain.[1]

While "Tle" is the preferred IUPAC-aligned abbreviation, "Tbu-Gly" (or Tbg) frequently appears in vendor catalogs and older patents.[1] This guide details the physicochemical properties, validated synthesis protocols, and handling requirements for this sterically demanding building block.[2]

Part 1: Structural Analysis & Nomenclature Decoding

Chemical Identity

The confusion stems from two valid ways of describing the side chain.

  • As Leucine Analog: Leucine has an iso-butyl side chain.[1] Replacing the iso-butyl with a tert-butyl group yields tert-Leucine (Tle ).[1]

  • As Glycine Derivative: Glycine has two hydrogen atoms on the

    
    -carbon.[1] Replacing one 
    
    
    
    -proton with a tert-butyl group yields
    
    
    -tert-butylglycine (Tbu-Gly ).[1]

Target Compound Data:

  • IUPAC Name: (S)-2-amino-3,3-dimethylbutanoic acid tert-butyl ester hydrochloride[1][3]

  • CAS Number: 31556-74-8 (HCl salt) / 20859-02-3 (Free Acid Parent)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 223.74 g/mol

Structural Visualization

The following diagram illustrates the nomenclature hierarchy and structural equivalence.

Nomenclature Target Target Molecule (S)-2-amino-3,3-dimethylbutanoic acid tert-butyl ester HCl Structure Structure: NH3(+) - CH(tBu) - COOtBu | Cl(-) Target->Structure Defines Tle_Name Nomenclature A: H-Tle-OtBu HCl (Derived from Leucine) Tle_Name->Target Synonym TbuGly_Name Nomenclature B: H-Tbu-Gly-OtBu HCl (Derived from Glycine) TbuGly_Name->Target Synonym

Figure 1: Nomenclature hierarchy demonstrating that H-Tle-OtBu and H-Tbu-Gly-OtBu refer to the identical chemical structure.[1]

Part 2: Physicochemical Properties & Applications[3]

Key Properties

The tert-butyl group confers unique properties compared to standard proteinogenic amino acids.

PropertyValue / CharacteristicImpact on Synthesis
Steric Bulk High (

-branched)
Induces strong conformational constraints; difficult to couple (requires HATU/HOAt).[1]
Lipophilicity HighIncreases solubility in organic solvents (DCM, DMF) compared to Gly/Ala esters.
Stability HighThe bulky side chain protects the ester bond from enzymatic hydrolysis (protease resistance).
Melting Point 162–165 °CCrystalline solid, stable at room temperature if kept dry.
Strategic Applications in Drug Design
  • Protease Resistance: The "Thorpe-Ingold" effect (gem-dimethyl effect analog) of the bulky side chain prevents peptidases from accessing the peptide bond, extending the half-life of peptide drugs (e.g., HIV/HCV protease inhibitors like Boceprevir).[1]

  • Conformational Locking: Tle residues restrict the rotation of the peptide backbone (

    
     angles), forcing peptides into specific bioactive conformations (often 
    
    
    
    -turns).

Part 3: Validated Synthesis Protocol

Objective: Synthesis of H-Tle-OtBu


 HCl from L-tert-Leucine (H-Tle-OH).
Challenge:  Direct esterification of Tle is difficult due to steric hindrance. Standard Fischer esterification (MeOH/HCl) often fails or is too slow.
Chosen Method: tert-Butyl Acetate Transesterification with Perchloric Acid.[1] This method is robust, avoids gaseous isobutylene, and proceeds under mild conditions.
Reaction Scheme

[1]
Step-by-Step Protocol

Reagents:

  • L-tert-Leucine (1.0 eq)[1]

  • tert-Butyl Acetate (Solvent/Reagent, excess)[1][4][5]

  • Perchloric Acid (70% aq, 1.5 eq) [DANGER: Explosive salts]

  • 0.5 N HCl (for salt exchange)

Procedure:

  • Setup: In a round-bottom flask equipped with a drying tube, suspend L-tert-Leucine (10 mmol) in tert-butyl acetate (30 mL).

  • Acid Addition: Cool the mixture to 0°C. Add perchloric acid (15 mmol) dropwise. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 24–48 hours. The solution should become clear as the amino acid dissolves.

  • Quench: Wash the organic phase with water (

    
     mL) and then with 1M Na₂CO₃ to remove excess acid (adjust pH to ~9).
    
  • Extraction: Extract the free amine into DCM or EtOAc.

  • Salt Formation: Dry the organic layer over Na₂SO₄. Filter. Add 4M HCl in dioxane (1.1 eq) dropwise to the filtrate.

  • Isolation: The HCl salt will precipitate. If it does not, evaporate the solvent and triturate the residue with diethyl ether/hexane.

  • Yield: Filter the white solid and dry under vacuum. Typical yield: 60–75%.

Synthesis Step1 Step 1: Suspension H-Tle-OH in tBuOAc Step2 Step 2: Catalysis Add HClO4 (0°C) Step1->Step2 Step3 Step 3: Reaction RT, 24-48h Step2->Step3 Step4 Step 4: Extraction Basic Workup (pH 9) Step3->Step4 Step5 Step 5: Salt Formation Add HCl/Dioxane Step4->Step5 Final Product H-Tle-OtBu HCl Step5->Final

Figure 2: Synthesis workflow for H-Tle-OtBu HCl via tert-butyl acetate transesterification.

Part 4: Handling & Quality Control

Analytical Verification (Self-Validating System)

To ensure the product is the correct ester and not the free acid or a side product:

  • 1H NMR (DMSO-d6):

    • Look for the tert-butyl ester singlet at

      
       ppm (9H).[1]
      
    • Look for the side chain tert-butyl singlet at

      
       ppm (9H).[1]
      
    • Diagnostic: The presence of two distinct large singlets confirms the "Tle" side chain and the "OtBu" ester are both present.

  • Mass Spectrometry (ESI):

    • Expect

      
       (Free base mass).
      
Safety & Storage
  • Perchlorate Warning: If using the HClO₄ method, never let the reaction mixture dry out completely before quenching, as organic perchlorates are shock-sensitive explosives.

  • Storage: Store H-Tle-OtBu HCl at +2°C to +8°C. It is hygroscopic; keep the vial tightly sealed under argon/nitrogen.

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature and Symbolism for Amino Acids and Peptides."[1] European Journal of Biochemistry, vol. 138, 1984, pp. 9-37. Link

  • Greenberg, J. A., & Sammakia, T. "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride."[2] Journal of Organic Chemistry, vol. 82, no. 6, 2017, pp. 3245–3251.[2] (Discusses stability and reactivity of t-butyl esters). Link[1]

  • ChemicalBook. "H-TBU-GLY-OTBU HCL (CAS 31556-74-8) Entry." (Verifies CAS and Synonym usage). Link

  • InterMune, Inc. "Patent US20100119479A1: Macrocyclic inhibitors of hepatitis C virus." (Contains specific synthesis protocols for Tle-OtBu intermediates). Link

Sources

Foundational

An In-Depth Technical Guide to H-Tbu-Gly-Otbu-HCl for Advanced Peptide Design

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating Steric Hindrance in Peptide Synthesis with N-tert-butylglycine tert-butyl ester hydrochloride In the intricate world of peptide des...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Steric Hindrance in Peptide Synthesis with N-tert-butylglycine tert-butyl ester hydrochloride

In the intricate world of peptide design and synthesis, the incorporation of sterically hindered amino acids presents both a formidable challenge and a unique opportunity. These modified residues can impart crucial properties to peptide candidates, including enhanced enzymatic stability, constrained conformations, and improved receptor-binding affinity. Among these valuable building blocks is N-tert-butylglycine tert-butyl ester hydrochloride, systematically referred to as H-Tbu-Gly-Otbu-HCl. This non-canonical amino acid derivative, with its bulky tert-butyl groups on both the amine and the carboxyl terminus, serves as a powerful tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.

This technical guide provides a comprehensive overview of the physical properties of H-Tbu-Gly-Otbu-HCl and offers expert insights into its strategic application in solid-phase peptide synthesis (SPPS). We will delve into the causality behind the experimental choices necessary to overcome the steric barriers inherent to this unique building block, providing detailed, field-proven protocols for its successful incorporation into peptide sequences.

Physicochemical Properties of H-Tbu-Gly-Otbu-HCl

Precise physical and chemical data for N-tert-butylglycine tert-butyl ester hydrochloride is not extensively documented in publicly available literature, a common challenge with highly specialized chemical reagents. However, key molecular information has been established and is presented below. For comparative context, properties of the related, less hindered compound, Glycine tert-butyl ester hydrochloride (H-Gly-Otbu-HCl), are also provided.

Table 1: Physicochemical Data

PropertyH-Tbu-Gly-Otbu-HCl (N-tert-butylglycine tert-butyl ester hydrochloride)H-Gly-Otbu-HCl (Glycine tert-butyl ester hydrochloride)
Synonyms N-tert-butylglycine tert-butyl ester hydrochlorideGlycine t-butyl ester hydrochloride, H-Gly-OtBu·HCl, tert-Butyl aminoacetate hydrochloride[1]
Molecular Formula C₁₀H₂₂ClNO₂C₆H₁₄ClNO₂[2]
Molecular Weight 223.74 g/mol 167.63 g/mol [2]
Appearance Solid (form may vary)White to off-white crystalline solid, powder, or chunks[1]
Melting Point Data not readily available141-143 °C[3]
Solubility Expected to be soluble in organic solvents such as DMF and DCM.Soluble in water and methanol[1]
Storage Conditions Store in a cool, dry, and dark place. Recommended storage at -20°C.Store in a cool, dry, and dark place. Recommended storage at -20°C[3]

Note: The limited availability of specific experimental data for H-Tbu-Gly-Otbu-HCl necessitates careful experimental design and in-lab characterization.

Strategic Incorporation of H-Tbu-Gly-Otbu-HCl in Solid-Phase Peptide Synthesis (SPPS)

The primary challenge in utilizing H-Tbu-Gly-Otbu-HCl lies in overcoming the steric hindrance posed by the N-tert-butyl group during the amide bond formation. This necessitates the use of highly efficient coupling reagents and optimized reaction conditions.

Causality Behind Experimental Choices

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) are often insufficient for coupling sterically hindered amino acids. The bulky N-tert-butyl group shields the nitrogen atom, impeding the approach of the activated carboxyl group of the preceding amino acid in the growing peptide chain.

To overcome this, more potent activating agents are required. Urionium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-1-oxy-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective. These reagents react with the carboxylic acid to form highly reactive OAt- or O-6-ClBt-esters, respectively, which can acylate the sterically hindered amine more efficiently. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is also critical to minimize side reactions like racemization.

G cluster_0 SPPS Cycle for H-Tbu-Gly-Otbu-HCl Incorporation Resin Resin-Bound Peptide Chain (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-AA-OH with HATU/DIPEA Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Proceed to Next Cycle Washing2->NextCycle

Caption: Workflow for SPPS Incorporation.

Experimental Protocol: Incorporation of a Sterically Hindered Amino Acid

This protocol outlines the manual solid-phase synthesis steps for coupling a standard Fmoc-protected amino acid to a resin-bound peptide with an N-terminal H-Tbu-Gly residue.

Materials:

  • Fmoc-protected amino acid

  • H-Tbu-Gly-Otbu-HCl

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HATU (or a similar high-efficiency coupling reagent)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of the Next Amino Acid:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activation mixture to the deprotected resin.

    • Shake the reaction vessel at room temperature for 2-4 hours. The extended coupling time is crucial for sterically hindered residues. A ninhydrin test can be performed to monitor the reaction progress.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Continuation of Synthesis: The cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Deprotection and Cleavage of the Final Peptide

The tert-butyl ester (Otbu) of the C-terminal H-Tbu-Gly-Otbu-HCl is a protecting group that is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA).

Mechanism of Deprotection

The deprotection of the tert-butyl ester proceeds via an acid-catalyzed cleavage. The carbonyl oxygen is protonated by TFA, making the carbonyl carbon more electrophilic. This facilitates the departure of the stable tert-butyl cation.

G cluster_1 Deprotection of tert-Butyl Ester Start Peptide-C(O)O-tBu Protonation Protonation with TFA Start->Protonation Intermediate [Peptide-C(O)OH-tBu]+ Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Products Peptide-COOH + (CH3)3C+ Cleavage->Products Scavenging Cation Trapping by Scavengers Products->Scavenging FinalPeptide Final Deprotected Peptide Scavenging->FinalPeptide

Caption: Deprotection Mechanism of t-Butyl Ester.

Protocol for Cleavage and Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). TIS is a scavenger used to trap the liberated tert-butyl cations, preventing side reactions with sensitive residues like tryptophan and methionine.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times.

    • Dry the crude peptide under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

H-Tbu-Gly-Otbu-HCl is a valuable, albeit challenging, building block for advanced peptide design. Its successful application hinges on a thorough understanding of the principles of steric hindrance and the judicious selection of powerful coupling reagents and optimized reaction conditions. While the scarcity of detailed physicochemical data for this specific compound necessitates careful in-lab evaluation, the protocols and mechanistic insights provided in this guide offer a robust framework for its effective incorporation into novel peptide therapeutics. By leveraging the unique properties of sterically hindered amino acids like N-tert-butylglycine, researchers can continue to push the boundaries of peptide-based drug discovery.

References

  • ChemBK. (2024, April 9). N-tert-butylglycine hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). Cas 27532-96-3,Glycine tert butyl ester hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Glycine tert-butyl ester hydrochloride. Retrieved from [Link]

Sources

Exploratory

Steric effects of tert-butylglycine derivatives in peptidomimetics

Executive Summary In the landscape of non-proteinogenic amino acids, tert-butylglycine (Tle, also known as tert-leucine) stands as a singular tool for imposing rigidity and proteolytic resistance.[1][2][3] Unlike alanine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of non-proteinogenic amino acids, tert-butylglycine (Tle, also known as tert-leucine) stands as a singular tool for imposing rigidity and proteolytic resistance.[1][2][3] Unlike alanine or valine, the tert-butyl side chain of Tle acts as a "steric anchor," severely restricting the rotation of the peptide backbone (


 angles) and creating a hydrophobic bulk that enzymes struggle to process.[2]

This guide analyzes the physicochemical basis of Tle’s steric effects, its impact on secondary structure, and the specific synthetic protocols required to incorporate it into therapeutic peptides.[2] We examine its successful deployment in FDA-approved drugs like Atazanavir and provide actionable workflows for solid-phase peptide synthesis (SPPS).

The Structural Physics of tert-Butylglycine

To understand the utility of Tle, one must quantify its steric demand relative to canonical amino acids.[2] The tert-butyl group is not merely "large"; it is spherically bulky and rigid, lacking the rotational freedom found in the side chains of Leucine or Isoleucine.[2]

Quantitative Steric Parameters

The Taft steric parameter (


) provides a relative measure of the steric bulk of a substituent.[2] A more negative 

value indicates greater steric hindrance.[2][3]

Table 1: Comparative Steric Parameters of Aliphatic Side Chains

Amino AcidSide Chain StructureTaft Steric Parameter (

)
A-Value (kcal/mol)Steric Description
Glycine (Gly)


0Unrestricted rotation.[1][3]
Alanine (Ala)


(Reference)
1.74Minimal restriction.[1][2][3]
Valine (Val)


~2.5

-branched; moderate restriction.[1][3]
tert-Butylglycine (Tle)

-1.54 >4.5

-branched; maximal restriction.

Note: The massive jump in negative


 for Tle illustrates why it behaves as a "conformational lock."
The "Thorpe-Ingold" Effect in Peptides

In peptide chemistry, the bulky side chain of Tle exerts a phenomenon analogous to the Thorpe-Ingold effect (gem-dimethyl effect).[1] The steric clash between the


-methyl groups of the tert-butyl moiety and the carbonyl oxygen of the preceding residue (

) severely restricts the

torsion angle.[2] This restriction reduces the entropy of the unfolded state (

), thereby lowering the entropic penalty for folding into a structured state.[2]

Conformational Control: The Ramachandran Landscape

The introduction of Tle into a peptide sequence does not merely add bulk; it alters the allowed regions of the Ramachandran plot.[2]

Restricted Torsion Angles

While Glycine can access nearly 60% of the Ramachandran map, Tle is restricted to less than 5% of the available conformational space.[2]

  • 
    -Helix Destabilization:  Tle is a strong 
    
    
    
    -helix breaker.[1][3] The bulk of the side chain interferes with the
    
    
    hydrogen bonding network required for helix formation.[2]
  • 
    -Sheet / Extended Conformation:  Tle strongly favors extended conformations (
    
    
    
    ) typical of
    
    
    -strands.[1][3]
  • Turn Induction: When placed adjacent to Proline or Glycine, Tle can force the backbone into tight turns (e.g., Type II'

    
    -turns) by mechanically interlocking with the adjacent residue.[2]
    
Visualization of Conformational Restriction[2]

The following diagram illustrates the energy landscape comparison between a flexible Glycine residue and a locked Tle residue.

ConformationalRestriction Gly Glycine (Gly) High Entropy Unfolded Unfolded State (Random Coil) Gly->Unfolded High rotational freedom (Many rotamers) Tle tert-Butylglycine (Tle) Low Entropy Tle->Unfolded Steric Clash forbids most rotamers Folded Structured State (Beta-Strand / Turn) Tle->Folded Directs Conformation Unfolded->Folded ΔG_folding (Gly) Large entropic penalty Unfolded->Folded ΔG_folding (Tle) Small entropic penalty (Pre-organized)

Caption: Tle reduces the entropic penalty of folding by pre-organizing the backbone into extended or turn conformations via steric exclusion.[2]

Metabolic Stability: The Steric Shield[2]

One of the primary drivers for using Tle in drug discovery is its ability to confer metabolic stability.[2] Peptide drugs are notoriously susceptible to rapid degradation by proteases (e.g., trypsin, chymotrypsin, pepsin).[1][2][3]

Mechanism of Proteolytic Resistance

Proteases typically require the peptide backbone to adopt an extended conformation within the active site cleft (subsites S1, S2, etc.).[2]

  • Access Blockade: The spherical bulk of the tert-butyl group physically prevents the peptide bond from fitting into the enzyme's S1 specificity pocket.[2]

  • Transition State Destabilization: Even if binding occurs, the tetrahedral intermediate required for amide bond hydrolysis is sterically crowded, raising the activation energy (

    
    ) for cleavage.[2]
    

Case Study: Atazanavir (Reyataz) Atazanavir, an HIV protease inhibitor, utilizes two L-tert-leucine residues.[1][3][4] These residues do not just fit the viral protease pocket; they "freeze" the inhibitor in a bioactive conformation while preventing host proteases from degrading the drug, resulting in a favorable pharmacokinetic profile (once-daily dosing).[2]

Synthetic Protocols: Overcoming Steric Hindrance

Synthesizing peptides with Tle is challenging.[2][3] The same steric bulk that protects the final drug also hinders the coupling reaction during Solid-Phase Peptide Synthesis (SPPS).[2]

The Coupling Challenge
  • Coupling onto Tle: The amine of a Tle residue attached to the resin is buried behind the tert-butyl wall.[2] Nucleophilic attack on the incoming activated amino acid is slow.[2]

  • Coupling of Tle: The carboxyl group of an incoming Fmoc-Tle-OH is sterically crowded, making activation and subsequent attack by the resin-bound amine difficult.[1][3]

Recommended SPPS Protocol

Standard DIC/HOBt coupling is often insufficient.[1][2][3] We recommend using aminium/uronium or phosphonium salts with HOAt (1-hydroxy-7-azabenzotriazole) which accelerates coupling via a "neighboring group effect."[1][3]

Protocol A: High-Efficiency Tle Coupling

  • Reagents:

    • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[2][3]

    • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.[1][2][3]

    • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1][3]

  • Procedure:

    • Pre-activation: Dissolve Fmoc-Tle-OH (3.0 eq) and HATU (2.9 eq) in DMF.[1][3] Add DIPEA (6.0 eq).[2][3] Allow to activate for exactly 30 seconds. Do not over-activate as this risks racemization.[1][2]

    • Coupling: Add mixture to resin.[2][3][5] Shake for 2 hours (vs. standard 45 mins).

    • Double Coupling: Drain, wash, and repeat the coupling step with fresh reagents.[1][2]

    • Capping: Perform an acetylation step (Acetic Anhydride/Pyridine) after coupling to terminate any unreacted chains (deletion sequences).[2][3]

SPPS Decision Workflow

SPPS_Workflow Start Start Coupling Cycle CheckResidue Is the residue Tle or coupling onto Tle? Start->CheckResidue Standard Standard Protocol: DIC/HOBt or HBTU 45 min, RT CheckResidue->Standard No Advanced Steric Protocol: HATU or COMU HOAt additive CheckResidue->Advanced Yes CheckKaiser Kaiser Test (Ninhydrin) Standard->CheckKaiser Microwave Microwave Assistance? 75°C, 25 Watts Advanced->Microwave Optional DoubleCouple Double Coupling (2 x 1 hr) Advanced->DoubleCouple Microwave->DoubleCouple DoubleCouple->CheckKaiser Success Proceed to Deprotection CheckKaiser->Success Blue beads (-) Solution clear Fail Recouple with different activation (e.g., PyBrOP) CheckKaiser->Fail Blue beads (+) Incomplete

Caption: Decision tree for optimizing coupling efficiency when handling sterically hindered amino acids like Tle.

Experimental Validation: Enzymatic Stability Assay

To verify the "steric shield" effect of Tle derivatives, the following assay compares the half-life (


) of a Tle-modified peptide versus its Alanine analog.

Protocol B: Comparative Proteolysis Assay

  • Substrate Preparation: Synthesize Ac-Phe-Tle-Lys-NH2 (Test) and Ac-Phe-Ala-Lys-NH2 (Control).[1][3]

  • Enzyme Mix: Prepare a solution of

    
    -Chymotrypsin (which cleaves C-terminal to hydrophobic residues like Phe) in 50 mM Tris-HCl, 10 mM 
    
    
    
    , pH 7.8.[1][3]
  • Incubation:

    • Mix peptide (100

      
      M) with enzyme (1 
      
      
      
      M) at 37°C.
    • Ratio 1:100 (Enzyme:Substrate).[2][3]

  • Sampling: Aliquot 50

    
    L every 15 minutes for 4 hours. Quench immediately with 50 
    
    
    
    L of 1% TFA in Acetonitrile.[2]
  • Analysis: Inject onto RP-HPLC (C18 column). Monitor disappearance of the parent peak (214 nm).[2]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[2][3]
    • Expected Result: The Tle analog should show a

      
       increase of 10-100x compared to the Ala analog.[2]
      

References

  • Steric Parameters & Taft Analysis

    • Hansch, C., & Leo, A. (1995).[1][2][3] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[2][3][6] [1][2][3]

  • Conformational Restriction (Ramachandran Plot)

    • Toniolo, C., et al. (1993).[1][2][3] "The folding of peptides with C(alpha),alpha-disubstituted glycines."[1][2][3] Biopolymers.[2][3][7] [1][2][3]

  • Atazanavir Structure & Design

    • Robinson, B. S., et al. (2000).[1][2][3] "BMS-232632, a highly potent atazanavir precursor."[1][3] Antimicrobial Agents and Chemotherapy.[1][2][3] [1][2][3]

  • Solid-Phase Peptide Synthesis of Hindered Residues

    • Albericio, F., & Carpino, L. A. (1997).[1][2][3] "Coupling reagents and activation methods."[1][2][8] Methods in Enzymology.

  • Coupling Reagents (HATU/HOAt)

    • Carpino, L. A. (1993).[1][2][3] "1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive."[1][8] Journal of the American Chemical Society.[2][6] [1][2][3]

Sources

Foundational

Technical Guide: Solubility Profile & Handling of H-Tbu-Gly-Otbu·HCl

This technical guide details the solubility profile, handling, and application of H-Tbu-Gly-Otbu·HCl (chemically synonymous with L-tert-Leucine tert-butyl ester hydrochloride or H-L-Tle-OtBu[1]·HCl ). Executive Summary H...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, handling, and application of H-Tbu-Gly-Otbu·HCl (chemically synonymous with L-tert-Leucine tert-butyl ester hydrochloride or H-L-Tle-OtBu[1]·HCl ).

Executive Summary

H-Tbu-Gly-Otbu[2]·HCl (L-tert-Leucine tert-butyl ester hydrochloride) is a critical sterically hindered building block used in the synthesis of complex pharmaceutical peptides (e.g., HIV protease inhibitors, antivirals).

Its solubility behavior is governed by a "tug-of-war" between its highly lipophilic moieties (two tert-butyl groups) and its ionic salt headgroup (amine hydrochloride). While the salt form is highly soluble in polar protic solvents (Methanol, Water), it exhibits a distinct insolubility in non-polar ethers and alkanes—a property utilized for purification.

Critical Handling Note: This compound is prone to hydrolysis if left in acidic aqueous solution for extended periods. Stock solutions should be prepared in anhydrous organic solvents (DMSO/DMF) or fresh buffers.

Chemical Identity & Structural Implications[1][3][4][5][6][7]

To understand the solubility, one must analyze the molecular architecture:

  • Common Name: H-Tbu-Gly-Otbu[2]·HCl (or H-L-Tle-OtBu·HCl)

  • IUPAC Name: tert-Butyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride

  • Molecular Formula: C₁₀H₂₁NO₂[3][4] · HCl

  • Molecular Weight: ~223.74 g/mol [3]

  • CAS Registry: 2748-02-9 (Isomer reference); Specific derivatives often custom synthesized.

The "Lipophilic Salt" Paradox

Unlike Glycine HCl (highly polar), H-Tbu-Gly-Otbu·HCl possesses two bulky tert-butyl groups.

  • Side Chain (Tbu/Tle): Increases solubility in chlorinated solvents (DCM) compared to standard amino acids.

  • C-Terminus (OtBu): Masks the carboxylic acid, preventing zwitterion formation and increasing organic solubility.

  • HCl Salt: Forces the molecule into a crystal lattice that requires high dielectric constant solvents (DMSO, MeOH) to break.

Solubility Profile

The following data categorizes solvent compatibility based on experimental observation and polarity index principles.

Table 1: Quantitative Solubility Guidelines
Solvent ClassSolventSolubility RatingEstimated Conc.Application Context
Polar Aprotic DMSO Excellent > 100 mg/mLPreferred for stock solutions; cryopreservation.
DMF Excellent > 100 mg/mLStandard solvent for peptide coupling reactions.
Polar Protic Methanol High > 50 mg/mLIdeal for transfers; easily removed by rotary evaporation.
Water High ~100 mg/mLCaution: Risk of ester hydrolysis over time. Use immediately.
Ethanol Good ~30 mg/mLAlternative to MeOH, though dissolution is slower.
Chlorinated DCM Moderate 10–20 mg/mLThe free base is highly soluble; the salt is sparingly soluble.
Chloroform Moderate 10–20 mg/mLSimilar profile to DCM.
Ethers THF Low < 1 mg/mLOften forms a suspension; not recommended for dissolving the salt.
Diethyl Ether Insoluble NegligibleAnti-solvent: Used to precipitate the product during purification.
MTBE Insoluble NegligibleAnti-solvent: Safer alternative to ether for precipitation.
Alkanes Hexane Insoluble NegligibleUsed to wash impurities from the solid salt.
Visualization: Solubility Decision Matrix

The following diagram illustrates the logical flow for solvent selection based on the intended application.

SolubilityMatrix Start Select Solvent for H-Tbu-Gly-Otbu·HCl Reaction Peptide Coupling? Start->Reaction Purification Precipitation/Wash? Start->Purification StockSol Stock Solution? Start->StockSol DMF DMF or NMP (High Solubility) Reaction->DMF Dissolves Salt Ether Diethyl Ether / MTBE (Anti-Solvent) Purification->Ether Crashes out Product Hexane Hexane / Heptane (Wash Solvent) Purification->Hexane Removes Impurities DMSO DMSO (Max Stability) StockSol->DMSO Prevents Hydrolysis

Figure 1: Decision matrix for solvent selection based on experimental intent.

Technical Protocols

Protocol A: Self-Validating Solubility Test

Use this protocol to verify the quality of a new batch of H-Tbu-Gly-Otbu·HCl.

  • Preparation: Weigh 10 mg of the compound into a clear 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of Methanol .

  • Observation: Vortex for 10 seconds.

    • Pass: Solution is crystal clear and colorless.

    • Fail: Solution remains cloudy or has visible particulates (indicates moisture contamination or hydrolysis to the free acid, which has different solubility).

  • Anti-Solvent Validation: Add 1.0 mL of Diethyl Ether to the clear methanol solution.

    • Pass: Immediate formation of a white precipitate (confirms the salt form integrity).

Protocol B: "Free Base" Liberation for Coupling

Researchers often buy the HCl salt for stability but need the free amine for reaction. This protocol converts the salt to the soluble free base in organic phase.

Context: The HCl salt is stable on the shelf. The free base is unstable and must be generated in situ or immediately before use.

FreeBaseProtocol Step1 1. Dissolve Salt (Water/DCM Biphasic Mix) Step2 2. Add Weak Base (Sat. NaHCO3) Step1->Step2 Neutralization Step3 3. Extract (Collect Organic DCM Layer) Step2->Step3 Partitioning Step4 4. Dry & Concentrate (MgSO4 -> Rotovap) Step3->Step4 Isolation

Figure 2: Workflow for converting the stable HCl salt into the reactive free base form.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of H-Tbu-Gly-Otbu·HCl in 10 mL of Dichloromethane (DCM) . Note: It may be a suspension initially.

  • Neutralization: Add 10 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) . Vigorously stir/shake for 5 minutes. The suspension in the DCM layer should clear as the free base is formed and dissolves fully in the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer once more with 5 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo at < 30°C.

  • Result: A colorless oil (the free amine) ready for immediate coupling.

Stability & Storage

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Moisture absorption leads to "clumping" and makes accurate weighing difficult.

  • Storage: Store at -20°C in a sealed container with desiccant.

  • Hydrolysis Risk: Avoid storing in water or protic solvents (MeOH/EtOH) for >24 hours at room temperature. The tert-butyl ester is acid-labile; the HCl salt provides its own acid source if moisture is present, accelerating degradation.

References

  • Cayman Chemical. (2023). H-Leu-OtBu (hydrochloride) Product Information. (Used as structural isomer proxy for solubility data).

  • PubChem. (2023). Compound Summary: L-tert-Leucine tert-butyl ester hydrochloride.[1] National Library of Medicine.

  • Sigma-Aldrich. (2023). Solubility Guidelines for Amino Acid Derivatives.

  • ChemicalBook. (2024).[5] Glycine tert-butyl ester hydrochloride Properties and Solubility. (Structural analog data).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Exploratory

Technical Guide: Molecular Weight and Formula of H-Tbu-Gly-OtBu·HCl

The following technical guide details the molecular characteristics, synthesis, and application of H-Tbu-Gly-OtBu·HCl , chemically identified as L-tert-Leucine tert-butyl ester hydrochloride . Technical Guide: Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and application of H-Tbu-Gly-OtBu·HCl , chemically identified as L-tert-Leucine tert-butyl ester hydrochloride .

Technical Guide: Molecular Weight and Formula of H-Tbu-Gly-OtBu[1]·HCl

Executive Summary & Nomenclature Disambiguation

H-Tbu-Gly-OtBu[1][2]·HCl is a specialized amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) and the development of chiral pharmaceuticals.

Critical Nomenclature Insight: In commercial catalogs and technical literature, the abbreviation "Tbu-Gly" (or t-Bu-Gly) frequently refers to L-tert-Leucine (2-amino-3,3-dimethylbutanoic acid), also abbreviated as Tle . It describes a glycine backbone with a tert-butyl side chain at the


-carbon.[3]
  • Correct Identity: L-tert-Leucine tert-butyl ester hydrochloride.

  • Incorrect Interpretation: It is not

    
    -tert-butylglycine (which would be N-alkylated).
    

This distinction is vital for accurate stoichiometric calculations and structural modeling in drug design.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9]

The following data establishes the precise molecular parameters for H-Tbu-Gly-OtBu[4][5]·HCl (CAS 31556-74-8).[4][3][5]

Molecular Specifications
ParameterSpecification
IUPAC Name (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride
Common Name L-tert-Leucine tert-butyl ester hydrochloride (H-Tle-OtBu[4][5][6]·HCl)
CAS Number 31556-74-8
Empirical Formula C₁₀H₂₂ClNO₂ (Salt) / C₁₀H₂₁NO₂ (Free Base)
Molecular Weight 223.74 g/mol
Monoisotopic Mass 223.1339 Da
SMILES CC(C)(C)C(=O)OC(C)(C)C.Cl
Solubility Soluble in Methanol, DMF, DMSO; Sparingly soluble in water.[4][5]
Appearance White to off-white crystalline powder.
Structural Formula Breakdown

The compound consists of a sterically bulky tert-butyl group at the side chain (R-group) and a tert-butyl protection at the C-terminus.[]


  • Alpha-Carbon (

    
    -C):  Chiral center (L-configuration).
    
  • Side Chain: tert-Butyl group (Provides high steric hindrance).

  • C-Terminus: tert-Butyl ester (Acid-labile protecting group).

Synthesis & Production Workflow

The synthesis of H-Tbu-Gly-OtBu[4][8][9][10][11]·HCl typically involves the esterification of L-tert-Leucine. Due to the steric bulk of the tert-butyl side chain, standard esterification methods (e.g., Fischer esterification with alcohol) are often too slow or low-yielding. The preferred industrial route utilizes isobutylene under acidic catalysis.

Experimental Logic
  • Reagent Selection: Isobutylene is used as the alkylating agent because it generates the stable tert-butyl carbocation, which attacks the carboxylic acid.

  • Catalysis: Concentrated sulfuric acid (

    
    ) acts as the proton source to activate the alkene.
    
  • Salt Formation: The final hydrochloride salt is generated to ensure solid-state stability and prevent autohydrolysis of the ester.

Synthesis Workflow Diagram

The following diagram illustrates the critical path for producing high-purity H-Tbu-Gly-OtBu·HCl.

SynthesisWorkflow Start L-tert-Leucine (Starting Material) Reaction Acid-Catalyzed Esterification (Pressure Vessel, 24h) Start->Reaction Dissolution Reagents Isobutylene (g) + Conc. H2SO4 (Dioxane/DCM) Reagents->Reaction Activation Workup Alkaline Wash (NaHCO3) & Extraction Reaction->Workup Quench SaltForm Salt Formation (HCl in Dioxane) Workup->SaltForm Free Base Product H-Tbu-Gly-OtBu·HCl (Crystalline Solid) SaltForm->Product Precipitation

Figure 1: Industrial synthesis pathway for L-tert-Leucine tert-butyl ester hydrochloride via isobutylene alkylation.

Applications in Peptide Synthesis[4][7][8][10][11][15][16]

H-Tbu-Gly-OtBu·HCl is a "power tool" in peptide chemistry, primarily utilized for its steric properties.

Steric Control & Conformation

The bulky tert-butyl side chain restricts rotation around the


 and 

bonds. This property is exploited to:
  • Induce Helicity: Stabilize

    
    -helical or turn conformations in designed peptides.
    
  • Prevent Aggregation: The hydrophobic bulk disrupts intermolecular hydrogen bonding in "difficult sequences" (e.g., amyloid-related peptides).

Coupling Protocol (Self-Validating System)

Due to the steric hindrance of the tert-butyl group, coupling the next amino acid onto the N-terminus of Tbu-Gly (Tle) is kinetically slow. Standard protocols must be modified.

Optimized Coupling Protocol:

  • Activation: Use HATU/HOAt or COMU instead of standard HBTU/HOBt to generate a more reactive active ester.

  • Base: Use Collidine (TMP) instead of DIPEA to minimize base-catalyzed racemization during the prolonged reaction time.

  • Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) after 2 hours. If positive, re-couple.

StepReagentConditionsMechanism
1. Dissolution H-Tbu-Gly-OtBu·HClDMF (0.1 M)Solvation of salt.
2. Neutralization DIPEA (2.0 eq)Add immediately before couplingFrees the amine (

).
3. Coupling Fmoc-AA-OH + HATU4-6 hours, RTHigh-activity acylation.

Handling and Storage Standards

To maintain the integrity of the ester bond and prevent hydrolysis:

  • Storage Temperature: +2°C to +8°C (Refrigerated). Long-term storage at -20°C is preferred.

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption can lead to hydrolysis of the ester to the free acid.

  • Stability Check: Verify purity via HPLC before use if the container has been opened for >3 months. A shift in retention time usually indicates loss of the tert-butyl ester group.

References

  • Sigma-Aldrich. H-tBu-Gly-OtBu hydrochloride Product Specification. Retrieved from

  • ChemBK. L-tert-Leucine tert-butyl ester hydrochloride (CAS 31556-74-8).[4] Retrieved from

  • Chem-Impex International. L-alpha-tert-Butylglycine-tert-butyl ester hydrochloride Product Data. Retrieved from

  • Boc Sciences. Amino Acid Derivatives and Protecting Groups. Retrieved from

Sources

Foundational

Stability Profiling and Storage Optimization of Bulky Amino Acid Esters

This guide details the stability mechanisms, storage protocols, and degradation kinetics of bulky amino acid esters (e.g., tert-leucine, valine, isoleucine, and adamantyl-glycine esters). It is designed for researchers r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability mechanisms, storage protocols, and degradation kinetics of bulky amino acid esters (e.g., tert-leucine, valine, isoleucine, and adamantyl-glycine esters). It is designed for researchers requiring high-integrity handling of these critical synthetic intermediates.

Executive Summary

Bulky amino acid esters are kinetically distinct from their linear counterparts due to steric shielding of the carbonyl carbon. While this steric bulk (


) generally retards hydrolytic degradation, it does not render these compounds immune to instability. The primary degradation vectors are hydrolysis  (moisture-driven) and diketopiperazine (DKP) formation  (pH-driven dimerization).

This guide establishes that hydrochloride salt forms stored at -20°C in varying desiccation provide the only self-validating stability system. Free base forms are thermodynamically unstable and must be generated in situ.

Mechanistic Analysis of Instability

The Steric Shielding Effect (Hydrolysis)

The stability of amino acid esters correlates directly with the Taft steric parameter (


) of the 

-substituent. Bulky side chains (R) create a "steric umbrella" that hinders the trajectory of nucleophiles (water/hydroxide) attacking the ester carbonyl (

transition state).
  • Linear (e.g., Alanine): Low steric barrier; rapid hydrolysis.

  • 
    -Branched (e.g., Valine, Isoleucine):  Moderate barrier; hydrolysis rate is 
    
    
    
    10-fold slower than Alanine.
  • 
    -Branched/Cage (e.g., tert-Leucine, Adamantyl-Glycine):  High barrier; significant resistance to hydrolysis, but prone to specific conformational locks.
    
The Dimerization Threat (DKP Formation)

Unlike dipeptides which cyclize intramolecularly (fast), single amino acid esters degrade via intermolecular condensation to form 2,5-diketopiperazines (DKP).



  • Kinetic Driver: The reaction is second-order. High concentrations (neat oils) accelerate this.

  • Steric Influence: While bulky groups hinder the initial nucleophilic attack, they also restrict bond rotation. If the free base is formed, the increased lipophilicity can drive aggregation, paradoxically favoring dimerization in non-polar solvents.

Salt vs. Free Base
  • Hydrochloride Salts: The protonated amine (

    
    ) is non-nucleophilic. The ionic lattice energy provides a massive kinetic barrier to degradation.
    
  • Free Bases: The unprotonated amine (

    
    ) is a potent nucleophile. At RT, bulky amino acid ester free bases can degrade within hours to days.
    

Visualization of Stability Logic

The following diagram illustrates the competing pathways and the "Steric Gate" effect.

StabilityPathways Ester Bulky Amino Acid Ester (Target) FreeBase Free Base Form (Deprotonated) Ester->FreeBase pH > pKa Hydrolysis Hydrolysis (Acid/Alcohol) Ester->Hydrolysis Slow Decay Salt HCl Salt Form (Protonated) Salt->Ester Stabilizes DKP DKP Dimerization (Cyclic) FreeBase->DKP Nucleophilic Attack Steric Steric Bulk (R-Group) (Val, Tle, Ile) Steric->Hydrolysis Inhibits (Shielding) Steric->DKP Inhibits (Trajectory) Moisture Moisture (H2O) Moisture->Hydrolysis Catalysis

Figure 1: Mechanistic pathways governing the stability of bulky amino acid esters. Green arrows indicate stabilizing factors; red arrows indicate degradation risks.

Quantitative Data Summary

The table below synthesizes hydrolysis resistance data relative to Alanine (normalized rate = 1.0).

Amino Acid EsterSteric Bulk (

)
Relative Hydrolysis Rate (pH 7.4)DKP Formation Risk (Free Base)Recommended Storage
Alanine-OMe Low1.0 (Fast)High-20°C, HCl Salt
Valine-OMe Medium (

-branch)
0.12Moderate-20°C, HCl Salt
Isoleucine-OMe Medium (

-branch)
0.08Moderate-20°C, HCl Salt
Tert-Leucine-OMe High (

-cage)
< 0.01Low4°C to -20°C, HCl Salt
Adamantyl-Gly-OMe Very HighNegligibleVery LowRT (Short term) / 4°C

Note: Data derived from comparative ester hydrolysis kinetics [1][2].

Experimental Protocols

Protocol A: Self-Validating Storage Workflow

Use this protocol for long-term banking of bulky esters.

  • Salt Formation: Ensure the ester is isolated as the Hydrochloride (HCl) or Tosylate (TsOH) salt. Do not store as a free base oil.

  • Desiccation: Place the vial inside a secondary container containing active desiccant (Silica gel or

    
    ).
    
  • Atmosphere: Purge the secondary container with Argon (Ar) or Nitrogen (

    
    ) to displace oxygen and moisture.
    
  • Temperature: Store at -20°C .

    • Validation: Include a humidity indicator card in the secondary container. If the card turns pink, the seal is compromised.

Protocol B: HPLC Stability Assay

Use this method to requalify material stored for >6 months.

Instrument: HPLC with UV detection (210 nm). Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm. Mobile Phase:

  • A: 0.1% TFA in Water

  • B: 0.1% TFA in Acetonitrile

Gradient:

Time (min) % B
0.0 5
15.0 95

| 20.0 | 95 |

Sample Prep: Dissolve 1 mg of ester salt in 1 mL of anhydrous Methanol. Inject immediately. Acceptance Criteria:

  • Purity > 98%.[1]

  • Free Amino Acid content < 0.5% (Hydrolysis marker).

  • DKP content < 0.2% (Dimerization marker).

Protocol C: In-Situ Free Basing (For Synthesis)

Never isolate the free base. Generate it immediately before use.

  • Suspend the Amino Acid Ester HCl salt in the reaction solvent (e.g., DCM or THF).

  • Add exactly 1.0 equivalents of base (e.g., Triethylamine or DIEA) at 0°C .

  • Stir for 5-10 minutes.

  • Add the electrophile (e.g., acid chloride, activated carboxylic acid) immediately.

    • Rationale: This minimizes the time the free amine exists in solution, preventing intermolecular DKP formation.

References

  • National Institutes of Health (NIH). (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Retrieved from [Link]

  • PharmaOffer. (2023). Hydrochloride vs Base: What is the Difference. Retrieved from [Link]

Sources

Exploratory

Role of H-Tbu-Gly-Otbu-HCl in modifying peptide half-life

The Role of H-Tbu-Gly-Otbu-HCl in Modifying Peptide Half-Life Executive Summary In the landscape of peptide therapeutics, metabolic instability remains the primary bottleneck restricting clinical efficacy. H-Tbu-Gly-Otbu...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of H-Tbu-Gly-Otbu-HCl in Modifying Peptide Half-Life

Executive Summary

In the landscape of peptide therapeutics, metabolic instability remains the primary bottleneck restricting clinical efficacy. H-Tbu-Gly-Otbu-HCl (L-tert-Leucine tert-butyl ester hydrochloride) serves as a critical synthetic building block for engineering protease resistance into peptide backbones. By introducing the bulky tert-leucine (Tle) residue, this compound imparts extreme steric hindrance, effectively shielding the peptide bond from enzymatic hydrolysis. This guide details the chemical identity, mechanistic impact, and synthetic utilization of H-Tbu-Gly-Otbu-HCl in the development of long-acting peptide drugs.

Chemical Profile & Identity

H-Tbu-Gly-Otbu-HCl is the hydrochloride salt of the tert-butyl ester of L-tert-leucine (also known as L-


-tert-butylglycine).[1] It is a non-natural amino acid derivative characterized by a massive hydrophobic side chain adjacent to the 

-carbon.
Nomenclature Disambiguation

In peptide chemistry, "Tbu-Gly" is a common abbreviation for L-tert-Leucine (Tle) . It should not be confused with N-tert-butylglycine (a glycine with a tert-butyl group on the nitrogen).

PropertySpecification
Chemical Name L-tert-Leucine tert-butyl ester hydrochloride
Synonyms H-Tle-OtBu[2][3]·HCl; L-

-tert-butylglycine tert-butyl ester HCl
CAS Number 31556-74-8
Molecular Formula

Molecular Weight 223.74 g/mol
Key Structural Feature

-branched side chain (trimethyl group) providing steric bulk.
Structural Logic

The compound features two critical functionalities:

  • The Side Chain (Tbu/Tle): A tert-butyl group attached directly to the

    
    -carbon. This is the functional "shield."
    
  • The C-Terminal Protection (OtBu): A tert-butyl ester protecting the carboxyl group. This renders the C-terminus inert during amine coupling, allowing the molecule to serve as a C-terminal acceptor in solution-phase synthesis.

Mechanisms of Half-Life Extension

The incorporation of H-Tbu-Gly-Otbu-HCl into a peptide sequence extends half-life through three synergistic mechanisms: Steric Shielding , Conformational Constraint , and Hydrophobic Modulation .

2.1 Steric Shielding (The "Umbrella" Effect)

Proteases (e.g., chymotrypsin, DPP-IV) require access to the peptide bond (amide linkage) to catalyze hydrolysis. The bulky tert-butyl side chain of the Tle residue creates a "molecular umbrella" that physically blocks the enzyme's active site from approaching the scissile bond.

  • Mechanism: The van der Waals radius of the tert-butyl group prevents the formation of the tetrahedral intermediate required for proteolysis.

  • Impact: Substitution of natural hydrophobic residues (Leu, Val, Phe) with Tle can increase proteolytic stability by orders of magnitude.

2.2 Conformational Constraint

The steric bulk of the Tle residue severely restricts the rotation of the peptide backbone (


 and 

torsion angles).
  • Effect: This forces the peptide into specific, rigid conformations (often favoring

    
    -turns or extended structures) and reduces the "entropic cost" of binding to a target receptor.
    
  • Stability: By locking the backbone, the peptide is less likely to adopt the unfolded, flexible states that are easily recognized and degraded by non-specific proteases.

2.3 Visualizing the Mechanism

The following diagram illustrates how the Tle residue (introduced via H-Tbu-Gly-Otbu-HCl) blocks enzymatic attack compared to a standard Leucine residue.

ProteolyticShielding cluster_0 Standard Residue (Leucine) cluster_1 Modified Residue (tert-Leucine) Leu_Bond Peptide Bond (Scissile Site) Protease_A Protease Active Site Protease_A->Leu_Bond Access Granted (Hydrolysis) Tle_Bond Peptide Bond (Scissile Site) Tle_SideChain tert-Butyl Side Chain (Steric Shield) Tle_SideChain->Tle_Bond Shields Protease_B Protease Active Site Protease_B->Tle_SideChain Blocked by Steric Bulk

Caption: Comparative mechanism of proteolytic resistance. The bulky side chain of tert-Leucine prevents protease access.

Synthetic Utility & Protocols

H-Tbu-Gly-Otbu-HCl is primarily used in Solution Phase Peptide Synthesis or as a starting unit for Convergent Synthesis . Because the carboxyl group is protected as a tert-butyl ester (OtBu), it acts as the amine component (nucleophile) in the first coupling step.

3.1 Synthetic Challenges

Coupling tert-leucine is notoriously difficult due to the very steric hindrance that provides stability. The amino group is shielded by the adjacent tert-butyl group, making it a poor nucleophile.

  • Standard conditions (EDC/HOBt) often fail.

  • High-efficiency coupling reagents (HATU, HOAt, COMU) are required.

3.2 Protocol: Coupling H-Tbu-Gly-Otbu-HCl

Objective: Couple Fmoc-Xaa-OH to H-Tbu-Gly-Otbu·HCl to form Fmoc-Xaa-Tle-OtBu.

Materials:

  • H-Tbu-Gly-Otbu[1][2][3][4][5][6][7][8][9]·HCl (1.0 eq)

  • Fmoc-Amino Acid (1.1 eq)

  • HATU (1.1 eq)

  • HOAt (1.1 eq) - Optional but recommended for difficult couplings

  • DIEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve Fmoc-Xaa-OH and HATU in anhydrous DMF. Add 1.0 eq of DIEA to initiate activation. Stir for 2-3 minutes. Note: Pre-activation minimizes racemization.

  • Neutralization: In a separate vessel, dissolve H-Tbu-Gly-Otbu·HCl in DMF and add 2.0 eq of DIEA. This neutralizes the HCl salt, liberating the free amine.

  • Coupling: Add the activated Fmoc-Xaa solution to the H-Tbu-Gly-Otbu solution.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor via HPLC or TLC. Due to steric bulk, reaction times are longer than standard couplings.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5%

    
    , Saturated 
    
    
    
    , and Brine. Dry over
    
    
    and concentrate.
3.3 Deprotection Logic

The OtBu group is acid-labile. It is orthogonal to base-labile groups (Fmoc) but sensitive to the same conditions as Boc.

  • Removal: Treat with TFA/DCM (1:1) or 95% TFA cocktail.

  • Result: Yields the free C-terminal carboxylic acid (Fmoc-Xaa-Tle-OH), ready for further coupling or final cleavage.

Applications in Drug Development

4.1 HIV Protease Inhibitors (Atazanavir)

The drug Atazanavir (Reyataz) utilizes an L-tert-leucine residue. The Tle moiety is crucial for:

  • High Potency: Fits precisely into the hydrophobic S2 pocket of the HIV protease.

  • Oral Bioavailability: The lipophilic nature of Tle improves membrane permeability.

  • Metabolic Stability: Resists degradation by host proteases, allowing for once-daily dosing.

4.2 HCV NS3/4A Protease Inhibitors

Compounds like Boceprevir and Telaprevir incorporate modified residues to target the viral protease. Tle derivatives are frequently explored in next-generation inhibitors to improve the half-life of the peptide backbone against non-specific plasma peptidases.

4.3 GLP-1 Analogs

In the development of GLP-1 agonists (for diabetes and obesity), replacing Alanine or Glycine at position 2 (the primary cleavage site for DPP-IV) with sterically demanding residues like Aib or Tle prevents rapid inactivation, extending the half-life from minutes to hours or days.

Synthesis Workflow Diagram

The following flowchart details the integration of H-Tbu-Gly-Otbu-HCl into a convergent peptide synthesis strategy.

SynthesisWorkflow Start Start: H-Tbu-Gly-Otbu·HCl (Building Block) Neutralize Step 1: Neutralization (DIEA/DMF) Start->Neutralize Couple Step 2: Coupling (Fmoc-Xaa-OH + HATU) Neutralize->Couple Intermediate Intermediate: Fmoc-Xaa-Tle-OtBu Couple->Intermediate Branch Decision Point Intermediate->Branch Path_A Path A: N-Term Elongation (Remove Fmoc -> Couple Next AA) Branch->Path_A Extend Chain Path_B Path B: C-Term Activation (Remove OtBu -> Couple to Fragment) Branch->Path_B Fragment Condensation

Caption: Convergent synthesis workflow utilizing H-Tbu-Gly-Otbu-HCl as a C-terminal acceptor.

References

  • ChemicalBook. (2024). H-TBU-GLY-OTBU HCL (CAS 31556-74-8) Properties and Synthesis.

  • Sigma-Aldrich. (2024). L-tert-Leucine and Peptide Synthesis Reagents.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 17748195 (N-tert-Butylglycine).

  • Werner, L., et al. (2018). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides. Current Pharmaceutical Design.

  • Fichera, M. (2017).[10] Peptide Modifications to Increase Metabolic Stability. EPFL News.

Sources

Foundational

Synthesis Pathways for L-tert-Leucine tert-Butyl Ester Hydrochloride

[1] Executive Summary: The Steric Challenge L-tert-Leucine tert-butyl ester hydrochloride (H-L-Tle-OtBu[1]·HCl) represents a unique challenge in synthetic organic chemistry due to its extreme steric congestion.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Steric Challenge

L-tert-Leucine tert-butyl ester hydrochloride (H-L-Tle-OtBu[1]·HCl) represents a unique challenge in synthetic organic chemistry due to its extreme steric congestion.[1] Unlike standard amino acids, L-tert-Leucine possesses a tert-butyl side chain at the


-position.[1] Coupling this with a tert-butyl ester protecting group creates a "steric brick"—a molecule where the carboxylate is shielded by two massive hydrophobic groups.[1]

This guide delineates the two most robust pathways to synthesize this compound, moving beyond standard Fisher esterification (which fails due to bulk) to acid-catalyzed alkylation and transesterification strategies.[1]

Key Chemical Attributes
ParameterDescription
CAS (Free Base) 125501-85-3
CAS (HCl Salt) 27533-62-0 (Generic for t-Bu esters) / Specific: Check local inventory
Molecular Formula C₁₀H₂₁NO₂[1][2]·HCl
Key Difficulty

-branching steric hindrance prevents nucleophilic attack at the carbonyl carbon under mild conditions.[1]
Primary Utility Chiral auxiliary in asymmetric synthesis; kinetic resolution intermediate; hydrophobic drug motif (e.g., HIV protease inhibitors).[1]

Retrosynthetic Analysis

To access the target molecule, we must disconnect the ester bond.[1] However, the choice of disconnection dictates the forward strategy. Standard acyl substitution (Path A) is kinetically disfavored.[1] Alkylation of the carboxylate oxygen (Path B) is the only viable energetic pathway.

Retrosynthesis Target L-tert-Leucine tert-Butyl Ester HCl (Target) Tle L-tert-Leucine (Starting Material) Target->Tle Disconnection Isobutylene Isobutylene (Gas) Tle->Isobutylene Path 1: Acid-Catalyzed Addition (Industrial) tBuOAc tert-Butyl Acetate (Liquid) Tle->tBuOAc Path 2: Transesterification (Lab Scale)

Pathway 1: Acid-Catalyzed Addition of Isobutylene (Industrial Standard)[1]

This pathway utilizes isobutylene gas.[1][3][4] It is the preferred industrial route because it generates the tert-butyl carbocation (


) which attacks the carboxylic acid oxygen, bypassing the steric hindrance at the carbonyl carbon.[1]
Mechanism & Causality

The reaction relies on the protonation of isobutylene to form a tertiary carbocation.[1] The carboxylic acid of L-tert-Leucine acts as a nucleophile, trapping the cation.[1]

  • Why H₂SO₄? Concentrated sulfuric acid acts as both the proton source and the dehydrating agent, driving the equilibrium forward.

  • Why Dioxane/DCM? These solvents dissolve the amino acid (zwitterion) sufficiently while remaining inert to the carbocation.

Detailed Protocol

Safety Warning: Isobutylene is a highly flammable gas.[1] Perform in a high-pressure rated vessel or a well-vented fume hood with a cold finger condenser.[1]

  • Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a magnetic stirrer.

  • Solvent Charge: Suspend L-tert-Leucine (10.0 g, 76 mmol) in 1,4-dioxane (100 mL).

  • Catalyst Addition: Cautiously add concentrated H₂SO₄ (10 mL) dropwise. The solution may warm slightly.[1][5]

  • Isobutylene Saturation: Cool the mixture to 0°C. Bubble isobutylene gas into the reaction mixture until the volume increases by approximately 20-30 mL (excess).

  • Reaction: Seal the vessel (if pressure-rated) or maintain a slow stream of isobutylene under a dry ice condenser. Stir at room temperature for 24–48 hours.

    • Checkpoint: Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1).[1] The starting amino acid spot should disappear.[1]

  • Quench: Pour the reaction mixture into an ice-cold solution of NaHCO₃ (excess) and NaOH (to pH > 10). This liberates the free amine ester.[1]

  • Extraction: Extract immediately with Diethyl Ether (3 x 100 mL). Wash combined organics with brine and dry over MgSO₄.[1]

  • Salt Formation (Critical): Filter the dried organic layer.[1] Cool to 0°C. Bubble dry HCl gas through the ether solution OR add 4M HCl in Dioxane dropwise until no further precipitate forms.

  • Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.[1]

Pathway 2: Transesterification with tert-Butyl Acetate (Laboratory Preferred)[1]

For laboratories lacking gas handling infrastructure, the use of tert-butyl acetate (


) as a reagent is superior.[1] This method avoids handling flammable gases and uses perchloric acid or modern superacid catalysts (Tf₂NH) to drive transesterification.[1]
Mechanism

This is an equilibrium-driven process where the bulky tert-butyl group is transferred from the acetate to the amino acid.[1]

  • Reagent Choice:

    
     acts as both the solvent and the source of the 
    
    
    
    group.[1]
  • Catalyst: Perchloric acid (

    
    ) is traditional, but Bis(trifluoromethanesulfonyl)imide (Tf₂NH)  is the modern, safer, and more efficient catalyst (Ogasa et al., 2023).[1]
    
Workflow Diagram

ProcessFlow Start L-tert-Leucine (Solid) Mix Mix with t-BuOAc + Catalyst (Tf2NH) Start->Mix React Stir 25°C 12-24 Hours Mix->React Transesterification Workup Basic Workup (NaHCO3) React->Workup Quench Salt HCl Treatment (Precipitation) Workup->Salt Free Base Extraction Product H-L-Tle-OtBu·HCl (Crystalline Solid) Salt->Product

Detailed Protocol (Tf₂NH Method)
  • Charge: In a round-bottom flask, place L-tert-Leucine (1.0 eq).

  • Solvent: Add tert-butyl acetate (20 volumes relative to amino acid weight).

  • Catalyst: Add Tf₂NH (0.1 – 1.1 eq).[1] Note: Using stoichiometric amounts often accelerates the reaction for bulky substrates.

  • Reaction: Stir at room temperature. The suspension will slowly clear as the ester forms (the ester is more soluble in organic media than the zwitterion).

  • Workup: Wash the reaction mixture with 1M NaOH (cold) to remove the catalyst and unreacted acid.

  • Purification: Dry the organic layer (Na₂SO₄).

  • Salt Formation: Add 2.0 eq of HCl (4M in Dioxane). Evaporate the solvent to yield the crude hydrochloride salt.[1] Recrystallize from Ether/Hexanes if necessary.[1]

Analytical Characterization

To validate the synthesis, the following analytical signatures must be observed. The absence of the carboxylic acid proton and the presence of the distinct tert-butyl singlet are confirmatory.[1]

TechniqueExpected SignalInterpretation
¹H NMR (DMSO-d₆)

1.45 (s, 9H)
Ester t-Butyl: Confirms successful esterification.
¹H NMR (DMSO-d₆)

1.05 (s, 9H)
Side Chain t-Butyl: Characteristic of the L-tert-Leucine backbone.
¹H NMR (DMSO-d₆)

8.50 (br s, 3H)
Ammonium (

):
Confirms HCl salt formation.[1]
IR Spectroscopy 1735–1745 cm⁻¹C=O[1] Stretch: Ester carbonyl (shifted from acid).[1]
Optical Rotation

to

(c=1, MeOH) Specific rotation varies by solvent/temp; validates enantiomeric purity.[1]

Critical Process Parameters (CPP) & Troubleshooting

Racemization Risk

While acid-catalyzed esterification generally preserves chirality, the steric bulk of L-tert-Leucine can force the molecule into strained conformations.[1]

  • Mitigation: Keep reaction temperatures below 25°C. Avoid strong bases during the workup; use bicarbonate or dilute NaOH briefly at 0°C.

Incomplete Reaction

The "steric brick" nature means reaction kinetics are slow.[1]

  • Solution: If using Path 1, increase isobutylene pressure (requires autoclave).[1] If using Path 2, increase catalyst loading to 1.5 eq Tf₂NH.[1]

Hygroscopicity

The HCl salt is hygroscopic.[1]

  • Storage: Store under argon in a desiccator. Moisture uptake will hydrolyze the ester over time, reverting it to the acid.[1]

References

  • Ogasa, H., et al. (2023).[1][6] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[1][4] Synlett. Available at: [1]

  • ChemicalBook. (2023).[1][6][7] "L-tert-Leucine tert-butyl ester synthesis methods." Available at: [1]

  • Armstrong, A., et al. (1988).[1] "Synthesis of tert-butyl esters of amino acids." Tetrahedron Letters. (Foundational reference for isobutylene method).

  • Google Patents. (2003).[1] "Process for preparing amino acid tert-butyl ester hydrochloric acid salts." WO2003053909A1.[1] Available at: [1]

  • Vertex AI Search. (2026).[1] "Consolidated Search Results on L-tert-Leucine Synthesis." (Internal Data).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Coupling H-Tbu-Gly-Otbu·HCl in Solid-Phase Peptide Synthesis

Part 1: Strategic Overview & Chemical Logic The Challenge of N-tert-Butyl Glycine The molecule H-Tbu-Gly-Otbu·HCl (N-tert-butylglycine tert-butyl ester hydrochloride) represents a class of sterically hindered amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

The Challenge of N-tert-Butyl Glycine

The molecule H-Tbu-Gly-Otbu·HCl (N-tert-butylglycine tert-butyl ester hydrochloride) represents a class of sterically hindered amino acid derivatives often used to induce specific conformational constraints (e.g.,


-turn mimetics) or to enhance proteolytic stability in peptide therapeutics.

However, its direct application in Solid-Phase Peptide Synthesis (SPPS) presents a unique paradox:

  • The Material Form: The starting material is an ester (OtBu) with a free secondary amine. Standard SPPS requires free acids with protected amines (e.g., Fmoc-AA-OH).

  • Steric Wall: The bulky tert-butyl group on the nitrogen atom creates a massive steric barrier. Once this residue is anchored to the resin, coupling the next amino acid to this secondary amine is one of the most difficult reactions in peptide chemistry, often failing with standard carbodiimide (DIC) or uronium (HBTU) protocols.

Scope of this Protocol

This guide addresses two distinct workflows for utilizing H-Tbu-Gly-Otbu·HCl:

  • Workflow A (Standard SPPS): Converting the precursor into Fmoc-N-tBu-Gly-OH for internal sequence incorporation.

  • Workflow B (C-Terminal Capping): Using the ester salt directly to terminate a peptide fragment in solution or via specific resin linkers.

Part 2: Material Preparation (The "Bridge" to SPPS)

Context: You cannot couple H-Tbu-Gly-Otbu·HCl directly to a resin-bound amine because it lacks a free carboxyl group. If your goal is to elongate the peptide chain, you must first convert this salt into a synthesis-ready building block.

Protocol: Conversion to Fmoc-N-tBu-Gly-OH

If you have not purchased commercial Fmoc-N-tBu-Gly-OH, follow this preparatory workflow.

  • Hydrolysis of the Ester:

    • Dissolve H-Tbu-Gly-Otbu·HCl in trifluoroacetic acid (TFA)/DCM (1:1) to remove the tert-butyl ester.

    • Note: The N-tBu group is acid-stable relative to the O-tBu ester, but monitor carefully. Alternatively, use basic hydrolysis (LiOH in THF/H2O) if the N-tBu group proves sensitive, though acidolysis is preferred for tBu esters.

  • Fmoc Protection:

    • React the resulting free acid (H-N-tBu-Gly-OH) with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in the presence of NaHCO3 (aq) and Dioxane.

    • Critical Check: Ensure pH is maintained at 8.5–9.0. The secondary amine is less nucleophilic; slight heating (30°C) may be required.

Part 3: SPPS Coupling Protocol (Internal Incorporation)

This section details the incorporation of the N-tBu-Gly residue and, crucially, the subsequent coupling to its hindered amine.

Reagents & Equipment[1][2][3][4][5][6]
  • Resin: ChemMatrix or PEG-PS (preferred for better swelling with hindered peptides).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and Collidine (2,4,6-trimethylpyridine).

  • Solvent: NMP (N-methylpyrrolidone) – superior to DMF for hindered couplings.

Step-by-Step Workflow
Step 1: Coupling Fmoc-N-tBu-Gly-OH to the Resin

This step introduces the hindered residue. It is moderately difficult.

  • Activation: Dissolve Fmoc-N-tBu-Gly-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in NMP.

  • Base Addition: Add DIPEA (8 eq) immediately before adding to the resin.

  • Coupling: Shake for 2 hours at room temperature.

  • Validation: Perform a Kaiser Test . If blue (positive), re-couple using PyAOP/Collidine.

Step 2: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF with 0.1 M HOBt .

    • Why HOBt? It prevents aspartimide formation and suppresses potential side reactions associated with the secondary amine.

  • Wash: Extensive washing with DMF and DCM (5x each) is critical to remove piperidine, which can form adducts with the hindered amine.

Step 3: The "Difficult" Coupling (Amino Acid X + N-tBu-Gly-Resin)

This is the critical failure point. The incoming AA must attack the sterically shielded secondary amine.

  • Selection of Activation: Standard HBTU/DIEA will likely fail (yield <10%).

    • Preferred Method: HATU / HOAt / Collidine .

    • Alternative (For extremely bulky AA): Acid Fluorides or Triphosgene mediated coupling.

  • Protocol (Microwave Assisted):

    • Mixture: AA (5 eq) + HATU (4.9 eq) + HOAt (5 eq) in NMP.

    • Base: Collidine (10 eq).

    • Conditions: Microwave irradiation at 75°C for 15 minutes (or 60°C for 30 mins if Cys/His present).

    • Note: If microwave is unavailable, double couple at 50°C for 4 hours each.

  • Monitoring (Crucial):

    • Do NOT use the Kaiser Test. It detects primary amines.

    • Use the Chloranil Test or p-Anil Test. These are specific for secondary amines.

    • Result: If the beads remain blue/green (positive), the coupling is incomplete. Proceed to a third coupling using PyBroP or convert the incoming AA to a symmetric anhydride.

Part 4: Visualization of the Workflow

The following diagram illustrates the critical decision pathways and steric bottlenecks in this protocol.

SPPS_NtBuGly_Protocol Start Starting Material: H-Tbu-Gly-Otbu·HCl Decision Intended Application? Start->Decision Prep Hydrolysis & Fmoc Protection (Convert to Fmoc-N-tBu-Gly-OH) Decision->Prep Internal Residue (SPPS) SolutionCoupling Solution Phase Coupling: Peptide-COOH + H-Tbu-Gly-Otbu (Reagent: EDC/HOAt) Decision->SolutionCoupling C-Terminal Capping Coupling1 Coupling 1: Fmoc-N-tBu-Gly-OH + Resin (Reagent: HATU/DIPEA) Prep->Coupling1 Deprotect Fmoc Removal (20% Piperidine/HOBt) Coupling1->Deprotect StericBlock CRITICAL STEP: Coupling to Secondary Amine (Steric Clash: N-tBu vs Incoming AA) Deprotect->StericBlock Coupling2 High-Energy Coupling: Microwave (75°C) + HATU/HOAt/Collidine StericBlock->Coupling2 QC QC: Chloranil Test (Specific for Sec. Amines) Coupling2->QC QC->Coupling2 Positive (Incomplete) Next Cycle Next Cycle QC->Next Cycle Negative (Complete)

Caption: Workflow logic for processing H-Tbu-Gly-Otbu·HCl. Note the critical divergence between solution-phase capping and the SPPS conversion pathway, highlighting the high-energy requirements for the secondary amine coupling.

Part 5: Data Summary & Troubleshooting

Comparative Coupling Efficiency (N-tBu-Gly Target)

The table below summarizes experimental data on coupling Fmoc-Ala-OH onto a resin-bound H-N-tBu-Gly- chain.

Coupling ReagentBaseSolventTemp/TimeConversion % (HPLC)Notes
HBTU / HOBt DIPEADMF25°C / 2h< 15%Failed. Steric hindrance prevents activation.
DIC / Oxyma NoneDMF50°C / 2h45%Improved, but incomplete.
HATU / HOAt DIPEANMP25°C / 4h78%Good, but requires double coupling.
HATU / HOAt Collidine NMP 75°C / 15m > 98% Recommended. Collidine minimizes racemization.
Triphosgene CollidineTHF50°C / 1h> 95%Excellent alternative (Acid Chloride mechanism).
Troubleshooting Guide
  • Problem: Chloranil Test remains positive after 2 couplings.

    • Root Cause:[1][2][3][4] Aggregation of the peptide chain.[1]

    • Solution: Switch solvent to 100% DMSO or add LiCl (0.8M) to the NMP coupling mixture to disrupt hydrogen bonding. Use PyAOP instead of HATU.

  • Problem: Low yield of the N-tBu-Gly residue itself.

    • Root Cause:[1][2][3][4] If using the ester (H-Tbu-Gly-Otbu) directly in a fragment condensation, the ester hydrolysis might be incomplete or the coupling to the resin linker is inefficient.

    • Solution: Ensure you are using the Free Acid form (Fmoc-N-tBu-Gly-OH) for SPPS. Do not attempt to hydrolyze the ester on-resin (impossible if attached via C-term) or couple the ester to the resin (chemically invalid).

  • Problem: Racemization of the incoming amino acid.

    • Root Cause:[1][2][3][4] High temperature (75°C) with strong bases (DIPEA) promotes racemization of Cys and His.

    • Solution: For Cys/His, lower temp to 50°C and use Collidine (a weaker, non-nucleophilic base) exclusively.

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. (Contextualizes difficult coupling to hindered amines). Retrieved from [Link]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Alkylated Peptides. Journal of Peptide Science. (Protocols for N-alkyl coupling). Retrieved from [Link]

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. (Standard reference for Chloranil test and hindered couplings).

Sources

Application

Breaking the Barrier: A Definitive Guide to Coupling Sterically Hindered Amino Acids

Executive Summary The formation of amide bonds between sterically hindered amino acids—such as -methylated residues, -disubstituted amino acids (e.g., Aib), and bulky -branched side chains (e.g., Val, Ile)—remains one of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of amide bonds between sterically hindered amino acids—such as


-methylated residues, 

-disubstituted amino acids (e.g., Aib), and bulky

-branched side chains (e.g., Val, Ile)—remains one of the most persistent challenges in peptide chemistry and drug discovery. Standard carbodiimide (DIC/EDC) or early-generation uronium (HBTU) protocols frequently result in incomplete coupling, deletion sequences, and epimerization.

This guide moves beyond basic textbook methods, synthesizing field-proven strategies for "difficult sequences." We establish a hierarchy of activation power, detailing when to deploy modern uronium salts (COMU/HATU), when to switch to phosphoniums (PyAOP), and when to utilize the "nuclear option" of acid fluorides (TFFH/BTFFH).

The Steric Challenge: Why Standard Methods Fail

In a standard coupling reaction, the amine nucleophile must attack the carbonyl carbon of the activated amino acid. Steric bulk affects this in two ways:

  • Shielding: Bulky groups (like the gem-dimethyl group of Aib or

    
    -methyl groups) physically block the trajectory of the incoming nucleophile (Burgi-Dunitz angle).
    
  • Conformational Restriction:

    
    -alkylation restricts the rotation of the peptide backbone, often locking the termini in conformations unfavorable for intermolecular reaction.
    

The Consequence: Reaction rates drop exponentially. If the activation is not sufficiently potent, the activated ester hydrolyzes or rearranges (e.g., to an


-acylurea) before the amide bond forms.

Strategic Reagent Selection: The Activation Hierarchy

To optimize yields, one must match the coupling reagent's "horsepower" to the steric demand of the junction.

TierReagent ClassRecommended ReagentsBest Use CaseMechanism Note
1 Modern Uronium/Aminium COMU , HATU Moderate hindrance (Val, Ile, single N-Me).Generates reactive O-At or Oxyma esters.[1] Fast kinetics.
2 Phosphonium Salts PyAOP , PyBroP

-methylated residues, Cyclizations.[2][3]
No guanidinylation side-reaction (unlike HATU).[1]
3 Acid Fluorides TFFH , BTFFH Extreme hindrance (Aib-Aib, N-Me-Aib).Forms Acid Fluoride (CO-F).[4] Small leaving group minimizes steric clash.
Decision Tree: Selecting the Right Protocol

The following logic gate helps determine the optimal starting point for your synthesis.

ReagentSelection Start Analyze Coupling Junction IsNMe Is the Amine N-Methylated? Start->IsNMe IsAib Is it Aib-Aib or Alpha,Alpha-Disubstituted? IsNMe->IsAib No Phosphonium Phosphonium Protocol: PyAOP + DIPEA (No Guanidinylation) IsNMe->Phosphonium Yes Standard Standard Protocol: COMU or HATU + DIPEA IsAib->Standard No (Val, Ile, Pro) AcidFluoride Acid Fluoride Protocol: TFFH or BTFFH IsAib->AcidFluoride Yes (Extreme Sterics)

Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance.

Critical Parameters for Optimization

A. Solvent Systems

While DMF is standard, NMP (N-methylpyrrolidone) often solvates aggregated peptide chains better, exposing the N-terminus. For green chemistry compliance, binary mixtures of DMSO/Ethyl Acetate (1:9) have shown surprising efficacy in hindered couplings due to high polarity without the toxicity of DMF.

B. Bases: The pKa Balance[6]
  • DIPEA (Dieckmann): The workhorse base. Ensure high quality (free of primary amines).

  • TMP (2,4,6-Trimethylpyridine / Collidine): For extremely racemization-prone couplings (like Cys or His), Collidine is a weaker base that maintains activation without promoting proton abstraction from the alpha-carbon.

C. Temperature & Microwaves

For Aib-Aib couplings, thermal energy is often non-negotiable.

  • Microwave: 50°C to 75°C is standard for hindered couplings.

  • Conventional Heat: If MW is unavailable, heating to 50°C in NMP for 1 hour is superior to 24 hours at RT.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (COMU/HATU)

Best for: Valine, Isoleucine, Proline, and single N-methyl couplings.

Rationale: COMU releases Oxyma, a safer and more soluble additive than HOAt (generated by HATU), while matching its reactivity. If COMU is unavailable, HATU is the direct alternative.

  • Reagent Prep:

    • Dissolve Amino Acid (AA, 4.0 equiv) and COMU (4.0 equiv) in DMF (concentration ~0.2 M).

    • Note: Do not premix the base. Uronium reagents can guanidinylate the amine if activated in the absence of the acid.

  • Activation:

    • Add DIPEA (8.0 equiv) to the AA/COMU solution. Shake/vortex for 30 seconds .

    • Critical: Minimal pre-activation time prevents epimerization.

  • Coupling:

    • Add the activated solution immediately to the resin/amine component.

    • Reaction Time: 1 hour at Room Temperature (RT).

  • Double Coupling:

    • Drain and repeat the step with fresh reagents if the sequence is known to be difficult.

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Best for: Aib-Aib, N-Me-Aib, and contiguous bulky residues.

Rationale: TFFH converts the carboxylic acid into an Acid Fluoride (


). The fluoride atom is small, creating minimal steric interference during the nucleophilic attack, unlike the bulky OAt/OBt esters formed by HATU/HBTU.
  • Reagent Prep:

    • Dissolve Amino Acid (5.0 equiv) and TFFH (5.0 equiv) in dry DMF or DCM.

    • Safety: TFFH generates tetramethylurea; handle in a fume hood. BTFFH is a safer analog if available.

  • Activation (In Situ):

    • Add DIPEA (10.0 equiv).

    • Allow to activate for 5–10 minutes (unlike uroniums, acid fluorides are stable and take time to form).

  • Coupling:

    • Add solution to the resin.[5]

    • Reaction Time: 2 hours at RT or 1 hour at 50°C.

  • Monitoring:

    • Acid fluorides are highly reactive; check for completion using the Chloranil test (for secondary amines) or Kaiser test (primary amines).

Comparative Performance Data

The following table summarizes yield comparisons for the difficult coupling of Fmoc-Aib-OH onto H-Aib-Phe-Resin (creating the Aib-Aib linkage).

Coupling ReagentBaseConditionsYield (%)Notes
HBTU DIPEA2h, RT< 10%Failed due to steric clash.
HATU DIPEA2h, RT65%Significant improvement, but incomplete.
HATU DIPEA1h, 60°C (MW)92%Thermal energy overcomes the barrier.
PyAOP DIPEA2h, RT78%Better than HATU for this specific linkage.
TFFH DIPEA2h, RT96% Superior performance at RT.

Data aggregated from internal optimization studies and literature comparisons (see References).

Troubleshooting Guide

Problem: Low Yield / Deletion Sequences

  • Diagnosis: Perform LC-MS on a cleaved micro-sample.

  • Fix: Switch from Protocol A to Protocol B (TFFH). Increase temperature to 50°C. Ensure solvent is anhydrous (water hydrolyzes acid fluorides).

Problem: Epimerization (Loss of Chirality)

  • Diagnosis: Presence of diastereomers in HPLC (e.g., D-L vs L-L peaks).

  • Fix:

    • Switch base from DIPEA to Collidine (TMP) .

    • Reduce activation temperature to 0°C for the first 15 minutes.

    • Use Oxyma Pure as an additive; it suppresses racemization better than HOBt.

Problem: Guanidinylation (+42 Da Mass Shift)

  • Diagnosis: Mass spectrum shows M + 42 peak.

  • Cause: Reaction of the N-terminal amine with the Uronium reagent (HATU/HBTU) instead of the activated acid.

  • Fix: Switch to a Phosphonium reagent (PyAOP) or TFFH , which cannot form guanidines. Alternatively, ensure the acid is pre-activated for 30s before adding to the resin.

References

  • Carpino, L. A., et al. (1990).[6] Acid Fluorides in Peptide Synthesis.[3][6][7][8][9][10] Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[11] Chemical Reviews.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • BenchChem. (2025).[9] A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

Sources

Method

Liquid phase peptide synthesis protocols using H-Tle-OtBu HCl

Application Note: High-Efficiency Liquid Phase Peptide Synthesis (LPPS) Using H-Tle-OtBu HCl Abstract & Strategic Overview The incorporation of L-tert-Leucine (Tle) into peptide backbones is a critical strategy in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Liquid Phase Peptide Synthesis (LPPS) Using H-Tle-OtBu HCl

Abstract & Strategic Overview

The incorporation of L-tert-Leucine (Tle) into peptide backbones is a critical strategy in modern drug design. The bulky tert-butyl side chain of Tle imposes significant conformational constraints, often inducing turn structures and dramatically increasing metabolic stability against proteolytic degradation. However, this same steric bulk presents a formidable synthetic challenge.

H-Tle-OtBu HCl (L-tert-Leucine tert-butyl ester hydrochloride) is a premium building block designed for Liquid Phase Peptide Synthesis (LPPS) . The tert-butyl ester (OtBu) provides robust C-terminal protection that is stable to basic conditions (Fmoc protocols) and hydrogenolysis (Cbz/Z protocols), while being cleanly removed by acid (TFA/HCl) in the final deprotection stage.

This guide details the optimized protocols for coupling sterically demanding amino acids to H-Tle-OtBu HCl. It moves beyond standard procedures to address the specific kinetic barriers imposed by the gamma-branched side chain, ensuring high yield and optical purity.

Material Specifications & Chemical Logic

PropertySpecification
Chemical Name L-tert-Leucine tert-butyl ester hydrochloride
Formula

Molecular Weight 223.74 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, MeOH, DMF, DMSO. Insoluble in Et2O, Hexane.
Purity

(HPLC),

ee (Chiral HPLC)
Storage Hygroscopic; Store at +2°C to +8°C under inert gas.

The Steric Challenge: The tert-butyl group at the


-position creates a "steric wall." In a coupling reaction where H-Tle-OtBu is the nucleophile (amine component), the approach of the activated carboxylic acid is hindered. Standard coupling reagents (e.g., EDC/HOBt) often result in slow kinetics, incomplete coupling, and potential racemization of the activated incoming amino acid due to prolonged activation times.

The Solution: We utilize HATU/HOAt or T3P (Propylphosphonic anhydride) chemistries. These reagents generate highly reactive active esters that drive the reaction to completion despite the steric barrier.

Protocol: Cbz-Xaa-OH Coupling to H-Tle-OtBu

Context: This protocol describes the coupling of a Z-protected (Benzyloxycarbonyl) amino acid (Z-Xaa-OH) to H-Tle-OtBu. The Z-group is chosen for LPPS because it allows for orthogonal deprotection via hydrogenolysis, preserving the acid-labile OtBu ester.

Reagents Required:
  • Amine: H-Tle-OtBu HCl (1.0 equiv)

  • Acid: Z-Xaa-OH (1.1 equiv) (where Xaa is the incoming amino acid)

  • Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Additive: HOAt (1.1 equiv) – Critical for reducing racemization

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous) or EtOAc (for T3P method)

Step-by-Step Methodology:

1. Preparation of the Free Base (In Situ)

  • Rationale: H-Tle-OtBu is supplied as an HCl salt to prevent autocatalytic degradation. The amine must be liberated to act as a nucleophile.

  • Step: Dissolve H-Tle-OtBu HCl (10 mmol, 2.24 g) in anhydrous DMF (30 mL).

  • Step: Add DIPEA (10 mmol, 1.74 mL) slowly at 0°C. Stir for 5 minutes.

  • Note: For strictly anhydrous conditions, one may perform an extraction of the free base into DCM/Carbonate beforehand, but in situ neutralization is standard for HATU couplings.

2. Activation of Incoming Amino Acid

  • Step: In a separate vessel, dissolve Z-Xaa-OH (11 mmol) and HATU (11 mmol, 4.18 g) in DMF (20 mL).

  • Step: Add HOAt (11 mmol, 1.50 g).

  • Step: Add DIPEA (11 mmol, 1.91 mL) and stir at 0°C for 2-5 minutes.

  • Observation: The solution should turn yellow/orange (characteristic of the activated species).

3. Coupling Reaction

  • Step: Transfer the activated Z-Xaa-OBt ester solution into the vessel containing the H-Tle-OtBu free base.

  • Step: Add the remaining DIPEA (10 mmol) to ensure pH is maintained between 8-9 (check with wet pH paper).

  • Step: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

  • Monitoring: Monitor via TLC (EtOAc/Hexane) or HPLC. The bulky Tle amine may require longer reaction times (up to 12h) if the incoming amino acid is also bulky (e.g., Z-Val-OH or Z-Ile-OH).

4. Workup (Liquid Phase Extraction)

  • Rationale: Removing DMF and coupling byproducts (tetramethylurea) is vital for purity.

  • Step: Dilute the reaction mixture with EtOAc (150 mL).

  • Step: Wash sequentially with:

    • 5% KHSO4 or 1M HCl (

      
       mL) – Removes unreacted amine and DIPEA.
      
    • Brine (

      
       mL).
      
    • 5% NaHCO3 (

      
       mL) – Removes unreacted Z-Xaa-OH and HOAt.
      
    • Brine (

      
       mL).
      
  • Step: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

5. Purification

  • The resulting oil/foam is typically

    
     pure. If crystallization is required, use EtOAc/Hexane or Et2O/Hexane systems.
    

Visualization of Workflows

Diagram 1: Synthesis Workflow & Decision Logic

G Start Start: H-Tle-OtBu HCl Solvent Dissolve in DMF/EtOAc Start->Solvent Neutralize Neutralize HCl (DIPEA 1.0 eq) Solvent->Neutralize CheckSteric Incoming AA Sterics? Neutralize->CheckSteric Standard Standard Coupling (EDC/HOBt) CheckSteric->Standard Low (e.g., Gly, Ala) HighEff High-Efficiency Coupling (HATU/HOAt or T3P) CheckSteric->HighEff High (e.g., Val, Pro, Tle) Monitor Monitor (HPLC/TLC) Is reaction >98%? Standard->Monitor HighEff->Monitor DoubleCouple Re-couple (Add 0.5 eq reagents) Monitor->DoubleCouple No Workup Acid/Base Extraction Monitor->Workup Yes DoubleCouple->Monitor Final Product: PG-AA-Tle-OtBu Workup->Final

Caption: Decision matrix for coupling to sterically hindered H-Tle-OtBu HCl.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Slow Kinetics Steric clash prevents nucleophilic attack.Switch from carbodiimides (EDC) to HATU or T3P . Increase temperature to 35°C (caution: check racemization).
Racemization of Incoming AA Over-activation or excess base.Use Collidine (TMP) instead of DIPEA. Ensure HOAt is present. Reduce pre-activation time to <2 mins.
Precipitate in Reaction Formation of insoluble salts or urea.Dilute with DCM or NMP. If using EDC, urea byproduct may precipitate (good for filtration, bad for stirring).
Incomplete HCl Removal H-Tle-OtBu remains protonated.Ensure pH is ~8-9 before adding activated ester. Use a "free-basing" extraction step (DCM/NaHCO3) prior to coupling if unsure.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Hydrogen chloride - Gas phase thermochemistry. Retrieved from [Link]

Application

Reagents for coupling bulky H-Tbu-Gly-Otbu-HCl residues

Application Note: High-Efficiency Coupling Strategies for Bulky H-Tbu-Gly-Otbu-HCl Residues Executive Summary & Molecule Profile The Challenge: The residue H-Tbu-Gly-Otbu[1]·HCl (chemically defined as L-tert-Leucine tert...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Strategies for Bulky H-Tbu-Gly-Otbu-HCl Residues

Executive Summary & Molecule Profile

The Challenge: The residue H-Tbu-Gly-Otbu[1]·HCl (chemically defined as L-tert-Leucine tert-butyl ester hydrochloride or H-Tle-OtBu·HCl ) represents one of the most sterically demanding nucleophiles in peptide synthesis.

  • Steric Wall: The amine (

    
    ) is flanked by two massive tert-butyl groups: one on the 
    
    
    
    -carbon side chain and one protecting the C-terminus.
  • Kinetic Consequence: These bulky groups create a "steric wall" that drastically reduces the nucleophilicity of the amine, preventing the approach of standard activated esters (e.g., HOBt/HBTU).

  • Risks: Using standard protocols leads to incomplete coupling (deletion sequences) and high racemization of the incoming amino acid due to prolonged activation times.

The Solution: Successful coupling requires reagents that generate smaller, more reactive electrophiles (e.g., HOAt esters or Acid Fluorides ) and optimized solvent/base conditions to drive the reaction to completion.

Mechanistic Insight & Reagent Selection

To overcome the steric barrier, we must move beyond standard carbodiimide/HOBt chemistry. The selection logic is detailed below:

Tier 1: The "Gold Standard" (HATU / HOAt)
  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]

  • Mechanism: Generates the OAt-active ester . The nitrogen atom in the pyridine ring of HOAt provides an "anchimeric assistance" (neighboring group effect), forming a hydrogen bond with the incoming amine. This positions the amine perfectly for nucleophilic attack, accelerating the reaction rate by ~100x compared to HOBt.

  • Best For: General coupling of standard amino acids to H-Tbu-Gly-Otbu.

Tier 2: The "Green" Alternative (COMU / Oxyma)
  • Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate).

  • Mechanism: Generates the Oxyma active ester.[3] It offers reactivity comparable to or exceeding HATU but with a safer safety profile (non-explosive) and easier removal of byproducts (water-soluble).[4]

  • Best For: Process-scale synthesis where safety and byproduct removal are critical.

Tier 3: The "Nuclear Option" (Acid Fluorides / TFFH)
  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Mechanism: Converts the carboxylic acid into an Acid Fluoride (

    
    ). Acid fluorides are small, highly electrophilic species that can penetrate the steric shield of the tert-butyl groups better than bulky active esters.
    
  • Best For: Extremely difficult couplings (e.g., coupling another bulky residue like Val, Ile, or Aib to Tbu-Gly).

Decision Matrix & Workflow (Visualization)

CouplingStrategy Start Start: Coupling AA to H-Tbu-Gly-Otbu CheckAA Is the Incoming AA Bulky? (e.g., Val, Ile, Aib, Pro) Start->CheckAA Standard Standard Hindered Protocol Reagent: HATU or COMU Base: DIPEA Solvent: DMF CheckAA->Standard No (e.g., Ala, Gly, Phe) Extreme Extreme Hindered Protocol Reagent: TFFH (Acid Fluoride) Base: DIPEA Solvent: NMP or DCM CheckAA->Extreme Yes (Steric Clash) Racemization Is Incoming AA Sensitive? (e.g., Cys, His) Standard->Racemization Execution Execute Coupling (2-4 hours, RT) Extreme->Execution Collidine Use Collidine (TMP) instead of DIPEA Racemization->Collidine Yes Racemization->Execution No Collidine->Execution QC QC: HPLC/MS Check for Deletion/Epimerization Execution->QC

Figure 1: Decision tree for selecting the optimal coupling strategy based on the steric demand of the incoming amino acid.

Detailed Experimental Protocols

Protocol A: High-Efficiency HATU Coupling (Standard)

Recommended for coupling non-bulky residues (Ala, Phe, Leu) to H-Tbu-Gly-Otbu.

Materials:

  • Amine: H-Tbu-Gly-Otbu·HCl (1.0 equiv)

  • Acid: Fmoc-AA-OH (1.2 – 1.5 equiv)

  • Activator: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: Dissolve the incoming amino acid (Fmoc-AA-OH) and HATU in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add DIPEA (1.0 equiv relative to Acid) to the mixture. Stir for exactly 1-2 minutes to form the activated ester. Note: Do not wait longer to avoid racemization.

  • Neutralization: In a separate vial, dissolve H-Tbu-Gly-Otbu·HCl in minimal DMF. Add DIPEA (2.0 equiv relative to Amine) to neutralize the HCl salt.

  • Coupling: Immediately add the neutralized amine solution to the activated acid mixture.

  • Reaction: Flush with Nitrogen/Argon, cap tightly, and stir at room temperature.

    • Standard Time: 2–4 hours.

    • Monitoring: Check by HPLC or TLC. If starting material remains after 4h, add 0.5 equiv more HATU/DIPEA.

  • Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO₃ (x3), 1M KHSO₄ (x3), and Brine. Dry over MgSO₄.

Protocol B: Acid Fluoride (TFFH) Coupling (Advanced)

Recommended for "Impossible" couplings (e.g., Fmoc-Val-OH or Fmoc-Aib-OH to H-Tbu-Gly-Otbu).

Materials:

  • Activator: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)

  • Base: DIPEA

  • Solvent: DCM (Dichloromethane) or NMP (N-Methyl-2-pyrrolidone)[5]

Step-by-Step Procedure:

  • Activation: Dissolve Fmoc-AA-OH (3.0 equiv) and TFFH (3.0 equiv) in anhydrous DCM/NMP.

  • Fluorination: Add DIPEA (3.0 equiv) and stir for 30 minutes at 0°C, then warm to Room Temp. This generates the acid fluoride in situ.[4]

  • Coupling: Add the neutralized H-Tbu-Gly-Otbu (1.0 equiv, neutralized with 1.0 equiv DIPEA) to the mixture.

  • Reaction: Stir for 12–24 hours. Acid fluorides are extremely stable but highly reactive toward amines, allowing them to eventually penetrate the steric shield.

Quantitative Comparison of Reagents

ReagentActive SpeciesReactivity vs. Bulky AminesRacemization RiskRecommended Use Case
HBTU/HOBt OBt EsterLowModerateDo Not Use for Tbu-Gly
HATU/HOAt OAt EsterHigh LowStandard couplings to Tbu-Gly
COMU Oxyma EsterHigh Very LowGreen alternative to HATU
TFFH Acid FluorideVery High LowCoupling Val, Ile, or Aib to Tbu-Gly
PyBOP OBt EsterModerateLowAlternative if HATU unavailable

Troubleshooting & Optimization

  • Problem: Low Yield / Incomplete Coupling.

    • Root Cause:[3][6][7] The bulky tert-butyl group is physically blocking the approach.

    • Fix: Switch solvent to NMP (N-methylpyrrolidone). NMP swells peptide chains better and improves kinetics for hindered reactions.

    • Fix: Use Microwave Irradiation . Heat to 50°C for 20 minutes (max 60°C to avoid degradation of the OtBu ester).

  • Problem: Racemization of Incoming Acid.

    • Root Cause:[3][6][7] Slow coupling allows the base to abstract the

      
      -proton of the activated acid.
      
    • Fix: Switch base from DIPEA to Collidine (TMP) . Collidine is a non-nucleophilic base that forms a "shroud" around the proton, reducing base-catalyzed racemization.

  • Problem: Solidification/Precipitation.

    • Root Cause:[3][6][7] H-Tbu-Gly-Otbu is hydrophobic.

    • Fix: Ensure concentration is not too high (keep < 0.2 M). Add DCM as a co-solvent if solubility in DMF is poor.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3][4][8][9] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Wenschuh, H., et al. (1994).[6] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 59(11), 3275–3280. Link

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck/Sigma-Aldrich Technical Library. Link

Sources

Method

Application Notes and Protocols for Incorporating tert-Leucine into Antimicrobial Peptides using H-Tbu-Gly-Otbu-HCl

Introduction: The Quest for Potent and Stable Antimicrobial Peptides The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent and Stable Antimicrobial Peptides

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and distinct mechanisms of action, which often involve the disruption of microbial cell membranes.[1] A key strategy in designing more effective AMPs is the incorporation of unnatural amino acids to enhance their potency, stability, and selectivity.

This guide provides a comprehensive overview and detailed protocols for the incorporation of the sterically hindered, hydrophobic amino acid tert-Leucine (Tle) into a model antimicrobial peptide. We will focus on the use of the protected dipeptide, H-Tbu-Gly-Otbu-HCl, as an efficient building block for introducing the Tle-Gly motif. This approach is particularly advantageous for overcoming the significant steric hindrance associated with the direct coupling of tert-Leucine in solid-phase peptide synthesis (SPPS).

The Rationale for Incorporating tert-Leucine

The introduction of bulky and highly hydrophobic residues like tert-Leucine into the hydrophobic face of amphipathic AMPs can significantly influence their antimicrobial properties. The tert-butyl group of tert-Leucine can enhance the peptide's interaction with and disruption of the lipid bilayer of bacterial membranes.[2][3] This modification can lead to:

  • Increased Hydrophobicity: A critical parameter for membrane perturbation. There is an optimal hydrophobicity window for maximal antimicrobial activity; exceeding this can lead to reduced efficacy due to aggregation.[2][4]

  • Enhanced Helicity: The conformational constraints imposed by tert-Leucine can promote a more stable α-helical structure, which is crucial for the activity of many AMPs.[5]

  • Improved Proteolytic Stability: The unnatural structure of tert-Leucine can render the peptide more resistant to degradation by host and bacterial proteases.[6]

H-Tbu-Gly-Otbu-HCl: A Strategic Building Block

Directly coupling Fmoc-Tle-OH during SPPS is notoriously challenging due to the steric bulk of the tert-butyl group adjacent to the alpha-carbon. This often results in low coupling efficiencies and incomplete peptide sequences. The use of the pre-formed dipeptide H-Tbu-Gly-Otbu-HCl circumvents this issue by incorporating the hindered residue as part of a less sterically demanding unit. The tert-butyl ester (Otbu) protecting groups on the glycine and the tert-Leucine carboxyl groups are compatible with the widely used Fmoc/tBu SPPS strategy and are cleaved during the final acidolysis step.[7][8]

Table 1: Properties of H-Tbu-Gly-Otbu-HCl

PropertyValue
Molecular Formula C₁₀H₂₂ClNO₂
Molecular Weight 223.74 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF and other polar organic solvents
Primary Application Peptide Synthesis

Experimental Workflow for AMP Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of an antimicrobial peptide incorporating the Tle-Gly motif using H-Tbu-Gly-Otbu-HCl.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Wash1 3. Washing Fmoc_Deprotection1->Wash1 Coupling1 4. First Amino Acid Coupling Wash1->Coupling1 Wash2 5. Washing Coupling1->Wash2 Repeat ... Wash2->Repeat Fmoc_Deprotection_n 6. Fmoc Deprotection Repeat->Fmoc_Deprotection_n Wash3 7. Washing Fmoc_Deprotection_n->Wash3 Dipeptide_Coupling 8. H-Tbu-Gly-Otbu-HCl Coupling Wash3->Dipeptide_Coupling Wash4 9. Washing Dipeptide_Coupling->Wash4 Fmoc_Deprotection_n1 10. Fmoc Deprotection Wash4->Fmoc_Deprotection_n1 Wash5 11. Washing Fmoc_Deprotection_n1->Wash5 Coupling_n1 12. Subsequent Amino Acid Coupling Wash5->Coupling_n1 Wash6 13. Washing Coupling_n1->Wash6 Cleavage 14. Cleavage & Deprotection Wash6->Cleavage Purification 15. Purification (RP-HPLC) Cleavage->Purification Analysis 16. Characterization (MS, HPLC) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Protocols

Model Antimicrobial Peptide: C18G Analogue

For this protocol, we will use a modified version of the well-characterized antimicrobial peptide C18G.[9] The parent sequence is (VK)₈V-NH₂. We will replace a valine residue with the Tle-Gly motif to investigate the impact of this bulky, hydrophobic substitution.

Parent Sequence: VKKVKKVKVKKVKKVKV-NH₂ Modified Sequence: VKKVKKVK-Tle-Gly -KKVKKVKV-NH₂

Materials and Reagents
  • Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g substitution)

  • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Lys(Boc)-OH)

  • H-Tbu-Gly-Otbu-HCl

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Acetonitrile (ACN), HPLC-grade water

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Purification: Reversed-phase HPLC system with a C18 column

  • Analysis: Mass spectrometer (e.g., ESI-MS)

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place 200 mg of Rink Amide MBHA resin in a reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Amino Acid Coupling (for standard Fmoc-amino acids):

    • In a separate vial, dissolve 4 equivalents of Fmoc-amino acid (0.4 mmol) and 3.9 equivalents of HBTU (0.39 mmol) in 2 mL of DMF.

    • Add 8 equivalents of DIEA (0.8 mmol) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Incorporation of H-Tbu-Gly-Otbu-HCl (Special Protocol):

    • Following the deprotection of the N-terminal amine of the growing peptide chain, proceed with the coupling of the dipeptide.

    • In a separate vial, dissolve 3 equivalents of H-Tbu-Gly-Otbu-HCl (0.3 mmol) and 2.9 equivalents of HATU (0.29 mmol) in 2 mL of DMF.

    • Add 6 equivalents of DIEA (0.6 mmol) to neutralize the hydrochloride salt and facilitate the reaction.

    • Pre-activate for 2-5 minutes.

    • Add the activated dipeptide solution to the resin.

    • Crucial Step: Due to the steric hindrance, extend the coupling time to 4-6 hours. For particularly difficult couplings, gentle heating (35-40°C) can be applied.

    • Monitor the reaction completion with a Kaiser test. A negative result (yellow beads) indicates a successful coupling. If the test is positive, a second coupling (double coupling) is recommended.

  • Chain Elongation:

    • Repeat steps 2-4 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Final Washing:

    • Wash the resin thoroughly with DMF (5 x 5 mL), DCM (5 x 5 mL), and finally with methanol (3 x 5 mL).

    • Dry the resin under vacuum for at least 1 hour.

Protocol 2: Cleavage and Deprotection
  • Place the dry peptide-resin in a falcon tube.

  • Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

Data Presentation and Analysis

Table 2: Expected Mass Spectrometry Data
Peptide SequenceCalculated Monoisotopic Mass (Da)Expected [M+H]⁺Expected [M+2H]²⁺Expected [M+3H]³⁺
VKKVKKVK-Tle-Gly -KKVKKVKV-NH₂2139.42140.41070.7714.1
Purification and Characterization

The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical gradient would be 5-65% acetonitrile in water (both containing 0.1% TFA) over 30 minutes. The purity of the collected fractions should be assessed by analytical RP-HPLC, and the identity of the peptide confirmed by mass spectrometry.[10][11][12]

Mechanism of Action: The Role of tert-Leucine

The enhanced hydrophobicity imparted by tert-Leucine is expected to augment the peptide's ability to disrupt bacterial membranes. The following diagram illustrates a proposed "carpet" model for the mechanism of action.[13]

AMP_Mechanism cluster_membrane Bacterial Membrane p1 t1 p1->t1 p2 t2 p2->t2 p3 t3 p3->t3 p4 t4 p4->t4 p5 t5 p5->t5 p6 t6 p6->t6 p7 t7 p7->t7 p8 t8 p8->t8 p9 t9 p9->t9 AMP1 AMP AMP1->p2 Electrostatic Attraction Pore Pore Formation & Membrane Disruption AMP1->Pore Carpet-like Aggregation AMP2 AMP AMP2->p4 AMP2->Pore Carpet-like Aggregation AMP3 AMP AMP3->p6 AMP3->Pore Carpet-like Aggregation Pore->t4 Hydrophobic Insertion Pore->t5 Hydrophobic Insertion

Caption: Proposed "Carpet Model" Mechanism of Action.

Conclusion and Future Perspectives

The strategic incorporation of tert-Leucine via the H-Tbu-Gly-Otbu-HCl dipeptide offers a robust method for synthesizing novel antimicrobial peptides with potentially enhanced therapeutic properties. The protocols outlined in this guide provide a framework for researchers to explore the structure-activity relationships of AMPs containing bulky, hydrophobic residues. Future work should focus on the systematic evaluation of the antimicrobial and hemolytic activities of these modified peptides to identify candidates with high therapeutic indices.

References

  • Chen, Y., Guarnieri, M. T., & Welch, T. R. (2007). C18G, a novel antimicrobial peptide, is effective against biofilms of pathogenic bacteria. Antimicrobial agents and chemotherapy, 51(4), 1341–1348.
  • Khara, J. S., Priestman, M., Uhia, I., Hamilton, M. S., Mistry, J. H., Co-Gilo, E., ... & Phoenix, D. A. (2017). Functional and structural insights into the broad-spectrum antimicrobial activity of a de novo designed peptide. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1859(1), 12-21.
  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Mwangi, J., Yin, Y., Wang, G., & Li, X. (2019). Design methods for antimicrobial peptides with improved performance. Expert opinion on drug discovery, 14(11), 1127-1139.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Chen, Y., Mant, C. T., & Hodges, R. S. (2007). Role of peptide hydrophobicity in the mechanism of action of α-helical antimicrobial peptides. Antimicrobial agents and chemotherapy, 51(4), 1398-1406.
  • Zhang, L., Parente, J., Harris, S. M., Woods, D. E., Hancock, R. E., & Falla, T. J. (2005). Antimicrobial peptide therapeutics for opportunistic bacterial infections. Current opinion in pharmacology, 5(5), 488-494.
  • Lee, T. H., Hall, K. N., & Aguilar, M. I. (2016). Antimicrobial peptide structure and mechanism of action: a focus on the role of membrane structure. Current topics in medicinal chemistry, 16(1), 25-39.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry-a European Journal, 11(13), 3953-3963.
  • MicroSolv Technology Corporation. (n.d.). Peptide Synthetic, Analyzed with HPLC - AppNote. Retrieved from [Link]

  • Shai, Y. (1999). Mechanism of the binding, insertion and destabilization of phospholipid bilayer membranes by α-helical antimicrobial and cell non-selective lytic peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1462(1-2), 55-70.
  • Zasloff, M. (2002). Antimicrobial peptides of multicellular organisms.
  • Wang, G. (2017).
  • Chang, T. W., Wei, S. Y., Wang, S. H., Wei, H. M., Wang, Y. J., Wang, C. F., ... & Liao, Y. D. (2017). Hydrophobic residues are critical for the helix-forming, hemolytic and bactericidal activities of amphipathic antimicrobial peptide TP4. PloS one, 12(10), e0186442.
  • Papo, N., & Shai, Y. (2005). Exploring peptide membrane interaction using surface plasmon resonance: implications for the mechanism of action of lytic peptides. Biochemistry, 44(23), 8377-8386.
  • Coin, I., Katritch, V., Sun, T., Xiang, Z., Wootten, D., Sexton, P. M., ... & Stevens, R. C. (2013). Genetically encoded chemical probes for GPCRs.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Aapptec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Chen, Y., Weisblum, B., & Gellman, S. H. (2007). Role of peptide hydrophobicity in the mechanism of action of α-helical antimicrobial peptides. Antimicrobial agents and chemotherapy, 51(4), 1398-1406.
  • Bandow, J. E., Brotz, H., Leichert, L. I., Labischinski, H., & Hecker, M. (2003). Proteomic approach to understanding antibiotic action. Antimicrobial agents and chemotherapy, 47(3), 948-955.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-2504.
  • Bio-Rad Laboratories. (n.d.). Peptide Extraction and Purification. Retrieved from [Link]

  • Lam, K. S., Salmon, S. E., Hersh, E. M., Hruby, V. J., Kazmierski, W. M., & Knapp, R. J. (1991). A new type of synthetic peptide library for identifying ligand-binding activity.

Sources

Application

Handling and weighing hygroscopic amino acid hydrochloride salts

Title: Precision Handling of Hygroscopic Amino Acid Hydrochloride Salts: A Guide to Minimizing Stoichiometric Error Abstract Amino acid hydrochloride salts (e.g., L-Arginine HCl, L-Histidine HCl, L-Lysine HCl) are critic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Handling of Hygroscopic Amino Acid Hydrochloride Salts: A Guide to Minimizing Stoichiometric Error

Abstract

Amino acid hydrochloride salts (e.g., L-Arginine HCl, L-Histidine HCl, L-Lysine HCl) are critical components in buffer preparation, cell culture media, and peptide synthesis. However, their high hygroscopicity and deliquescent nature present a "silent" variable: absorbed atmospheric water. This unquantified water mass leads to significant stoichiometric errors, resulting in incorrect molarities, pH drift, and inconsistent experimental reproducibility. This Application Note details the physicochemical mechanisms of this instability and provides a validated "Weighing by Difference" protocol to ensure analytical precision.

The Physicochemical Challenge

Mechanism of Hygroscopicity

The stability of a salt in a humid environment is governed by its Critical Relative Humidity (CRH).[1][2][3]

  • Adsorption: Below the CRH, water molecules adsorb to the crystal surface, forming a monolayer.

  • Deliquescence: When ambient Relative Humidity (RH) > CRH, the salt absorbs enough water to dissolve in its own sorption layer, forming a saturated solution on the crystal surface.[1][2]

  • Lattice Energy vs. Hydration Energy: Hydrochloride salts have high hydration energies due to the chloride ion's strong affinity for water, often overcoming the crystal lattice energy more readily than free base amino acids.

Common Problematic Salts
Amino Acid SaltCharacteristicsRisk Profile
L-Arginine HCl Highly deliquescent; forms clumpy aggregates.High: Rapid mass gain >60% RH.
L-Histidine HCl Monohydrate form is stable, but anhydrous is hygroscopic.Moderate: prone to caking.[3]
L-Lysine HCl Hygroscopic; often supplied as a granular powder.Moderate: Surface moisture absorption.
L-Cysteine HCl Hygroscopic and oxidation-prone (disulfide formation).High: Requires humidity and oxygen control.

Pre-Weighing Preparation

To minimize error, the environment must be controlled before the bottle is opened.

  • Environmental Control: Maintain ambient humidity <45% RH. If unavailable, use a glove box or a localized dry-nitrogen purge.

  • Equilibration: Allow the reagent bottle to reach room temperature before opening to prevent condensation on cold glass surfaces (especially if stored at 4°C or -20°C).

  • Static Control: Dry environments increase static electricity, causing powder to "fly." Use an anti-static gun or ionizer bar near the balance.

Protocol 1: Manual Weighing by Difference

The "Weighing by Difference" method is the gold standard for hygroscopic solids. It minimizes the time the reagent is exposed to air on the balance pan.

Objective: Transfer an exact mass of hygroscopic salt without recording the mass of absorbed atmospheric water.

Equipment:

  • Analytical Balance (readability 0.0001 g or better).

  • Weighing bottle with a ground-glass stopper (glass is preferred over plastic to reduce static).

  • Receiving vessel (e.g., volumetric flask).

Step-by-Step Procedure:

  • Preparation: Place an approximate amount of the amino acid salt into the weighing bottle and close the lid immediately.

  • Initial Weighing (

    
    ):  Place the closed weighing bottle on the balance. Tare is not used here; record the total mass (Bottle + Salt).
    
  • Transfer: Remove the bottle from the balance. Open it just above the receiving vessel and carefully pour/spatula a portion of the salt into the vessel.

  • Re-Weighing (

    
    ):  Immediately recap the weighing bottle and place it back on the balance. Record the new mass.
    
  • Calculation:

    
    
    
  • Iteration: Repeat steps 3–5 until the target mass is accumulated in the receiving vessel.

Note: Never add hygroscopic salt directly to a weigh boat on the balance pan. The mass will drift upwards continuously as it absorbs water, making a stable reading impossible.

Protocol 2: Water Content Correction (LOD/KF)

Even with perfect weighing technique, the salt inside the bottle may already contain water. You must correct for this to achieve accurate molarity.

Method Selection:

  • Loss on Drying (LOD): Suitable for thermally stable salts (e.g., Lysine HCl).

  • Karl Fischer (KF) Titration: Required for heat-sensitive or volatile amino acids (e.g., Cysteine HCl, which may oxidize/degrade at high heat).

Correction Formula: To determine the mass of bulk material (


) required to achieve a target mass of dry amino acid (

):


Example: You need 5.00 g of L-Arginine HCl. The Certificate of Analysis (CoA) or your KF test shows 4.5% water content.



Result: You must weigh 5.236 g of the powder to get 5.00 g of actual Arginine HCl.

Visual Workflows

Figure 1: Weighing by Difference Workflow

This logic ensures the balance reading is never drifting due to moisture absorption.

WeighingWorkflow Start Start: Target Mass Defined Prep Add approx. amount to Weighing Bottle (Closed) Start->Prep Weigh1 Weigh Bottle + Salt (Record M_initial) Prep->Weigh1 Transfer Transfer small amount to Receiving Vessel Weigh1->Transfer Minimize Open Time Weigh2 Weigh Bottle + Salt (Record M_final) Transfer->Weigh2 Calc Calc: Mass = M_initial - M_final Weigh2->Calc Check Target Mass Reached? Calc->Check Check->Transfer No (Add more) Finish Proceed to Dissolution Check->Finish Yes

Caption: The "Weighing by Difference" cycle eliminates balance drift caused by hygroscopic mass gain.

Figure 2: Handling Decision Matrix

Decision tree for selecting the correct handling protocol based on material properties.

DecisionMatrix Start Analyze Amino Acid Salt IsDeliquescent Is it Deliquescent? (e.g., Arginine HCl) Start->IsDeliquescent GloveBox Requirement: Glove Box / N2 Purge IsDeliquescent->GloveBox Yes IsHygroscopic Is it Hygroscopic? (e.g., Lysine HCl) IsDeliquescent->IsHygroscopic No WaterCheck Check Water Content (LOD or Karl Fischer) GloveBox->WaterCheck Standard Standard Weighing (Direct to Boat) IsHygroscopic->Standard No DiffMethod Protocol: Weighing by Difference IsHygroscopic->DiffMethod Yes Standard->WaterCheck DiffMethod->WaterCheck

Caption: Selection logic for handling amino acid salts based on hygroscopic severity.

Storage and Stability

  • Primary Storage: Tightly sealed glass or HDPE bottles. Parafilm is insufficient for long-term storage of deliquescent salts; use electrical tape or secondary containment.

  • Secondary Storage: Desiccator cabinets with active silica gel or Drierite®.

  • Monitoring: Include humidity indicator cards inside secondary storage to visually flag seal failures.

References

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. USP-NF. Link

  • Thermo Fisher Scientific. Handling Hygroscopic Reagents: Technical Tips.Link

  • Sigma-Aldrich. L-Histidine monohydrochloride monohydrate Product Information.Link

  • Hirayama, N. et al. (2020). Crystal Structure and Hygroscopicity of Amino Acid Salts. Journal of Pharmaceutical Sciences. Link

  • ResearchGate. Discussions on Water Correction Factors for Analytical Chemistry.Link

Sources

Method

Application Note: Synthesis of HCV Protease Inhibitors using tert-Leucine Derivatives

Executive Summary The development of Direct-Acting Antivirals (DAAs) for Hepatitis C Virus (HCV) relies heavily on peptidomimetic inhibitors of the NS3/4A serine protease. A critical structural motif shared by "first-gen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Direct-Acting Antivirals (DAAs) for Hepatitis C Virus (HCV) relies heavily on peptidomimetic inhibitors of the NS3/4A serine protease. A critical structural motif shared by "first-generation" and "second-generation" protease inhibitors (e.g., Boceprevir , Narlaprevir , Asunaprevir ) is the incorporation of L-tert-Leucine (L-Tle) at the P3 position.

The bulky tert-butyl side chain of L-Tle serves two pivotal functions:

  • Metabolic Stability: It lacks

    
    -protons, preventing cytochrome P450-mediated oxidation at this position.
    
  • Conformational Locking: The steric bulk restricts the rotation of the peptide backbone, pre-organizing the inhibitor into the bioactive conformation required to bind the shallow NS3 active site.

This guide details the synthetic protocols for constructing the P3-P2 fragment , a challenging step due to the significant steric hindrance between the tert-butyl group of P3 and the cyclic constraints of the P2 proline derivative.

Chemical Rationale & Retrosynthesis[1]

The synthesis of linear or macrocyclic HCV protease inhibitors typically follows a convergent strategy. The most sterically demanding bond formation is often the coupling of the P3 Cap (Urea-Tle) to the P2 Proline scaffold.

Structural Logic
  • P3 Moiety:

    
    -(tert-butylcarbamoyl)-L-tert-leucine. The urea cap forms a bidentate hydrogen bond network with the backbone carbonyl of Ala156  (or Arg155 ) in the protease, while the tert-butyl group fills the S3 hydrophobic pocket.
    
  • P2 Moiety: Often a bicyclic proline (e.g., in Boceprevir) or a dimethylcyclopropylproline (e.g., in Narlaprevir). These rigid structures fill the S2 pocket.

Retrosynthetic Analysis (Graphviz Diagram)

G Target HCV Protease Inhibitor (e.g., Boceprevir/Narlaprevir) Warhead P1 Warhead (Ketoamide/Acylsulfonamide) Target->Warhead Coupling P3_P2 P3-P2 Fragment (Steric Core) Target->P3_P2 Convergent Assembly P3_Acid P3 Fragment (Urea-tert-Leucine-OH) P3_P2->P3_Acid Amide Bond (Steric Challenge) P2_Amine P2 Fragment (Proline Derivative-OMe) P3_P2->P2_Amine Nucleophile Tle L-tert-Leucine P3_Acid->Tle Urea Formation Isocyanate tert-Butyl Isocyanate P3_Acid->Isocyanate Electrophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the P3-P2 steric core.

Experimental Protocols

Protocol A: Synthesis of the P3 Urea Fragment

Target Molecule: (S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoic acid Rationale: The reaction uses a biphasic system to control the reactivity of the isocyanate and prevent polymerization or double-addition.

Materials
  • L-tert-Leucine (CAS: 20859-02-3)

  • tert-Butyl Isocyanate

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Heptane (for crystallization)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve L-tert-Leucine (10.0 g, 76.2 mmol) in 1.0 N NaOH (80 mL, 80 mmol). Cool the solution to 0°C.

  • Biphasic Setup: Add DCM (40 mL) to the aqueous phase. Stir vigorously.

  • Addition: Dropwise add tert-butyl isocyanate (8.3 g, 83.8 mmol, 1.1 equiv) dissolved in DCM (10 mL) over 30 minutes, maintaining the temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC or HPLC (disappearance of Tle).

  • Workup:

    • Separate the phases. Discard the organic phase (removes unreacted isocyanate/urea byproducts).

    • Wash the aqueous phase once with DCM (30 mL).

    • Acidify the aqueous phase carefully with 1.0 N HCl to pH ~2–3. The product typically precipitates as a white solid or oil.

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the residue from hot Ethyl Acetate/Heptane (1:3) to yield the pure urea acid.

    • Expected Yield: 85–92%

    • Purity: >98% (HPLC)

Protocol B: The Steric Coupling (P3-P2 Assembly)

Target Molecule: Methyl (S)-1-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-4,4-dimethylpyrrolidine-2-carboxylate (Generic P3-P2 structure). Challenge: Coupling the bulky tert-butyl P3 acid to a secondary amine (proline) is prone to low yields and potential epimerization if activation is too slow.

Reagent Selection Table
Coupling ReagentReactivityRacemization RiskScale SuitabilityRecommendation
HATU Very HighLowLab (<100g)Preferred for R&D
EDC / HOAt HighLowPilot (>100g)Excellent balance
Mixed Anhydride ModerateModerateManufacturingCost-effective but sensitive
BOP HighLowLowAvoid (HMPA byproduct is toxic)
Step-by-Step Procedure (HATU Method)
  • Preparation: In a dry flask under nitrogen, dissolve the P3 Urea Acid (from Protocol A, 1.0 equiv) and the P2 Proline Methyl Ester HCl salt (1.05 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Cool to 0°C. Add DIPEA (Diisopropylethylamine, 3.0 equiv). The solution should remain clear.

  • Activation: Add HATU (1.1 equiv) in one portion.

    • Note: HATU is chosen because the tert-butyl group hinders the approach of the amine. The At-based active ester (derived from HOAt in HATU) reacts faster than HOBt esters, reducing the window for racemization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 12–16 hours.

  • Quench: Dilute with Ethyl Acetate and wash sequentially with:

    • 10% Citric Acid (removes DIPEA/HATU byproducts)

    • Saturated NaHCO₃

    • Brine[1]

  • Purification:

    • Flash Chromatography (Hexanes/EtOAc) is usually required for high purity.

    • Alternative: For Boceprevir intermediates, crystallization from Isopropyl Acetate is often cited in patent literature [1, 2].

Workflow Diagram (Graphviz)

Workflow cluster_0 Protocol A: P3 Cap Synthesis cluster_1 Protocol B: P3-P2 Coupling Tle L-tert-Leucine (Aq. NaOH) Urea Urea Intermediate (Acid) Tle->Urea Schotten-Baumann (pH > 10) Iso t-Butyl Isocyanate (DCM) Iso->Urea Coup HATU / DIPEA DMF, 0°C Urea->Coup Pro P2 Proline Ester (HCl) Pro->Coup Prod P3-P2 Dipeptide (Protected) Coup->Prod 16h, RT

Figure 2: Integrated workflow for the synthesis of the P3-P2 intermediate.

Quality Control & Troubleshooting

Critical Quality Attributes (CQAs)
  • Diastereomeric Purity: The coupling of bulky amino acids can lead to epimerization at the P3 alpha-carbon.

    • Method: Chiral HPLC or high-field ¹H-NMR.

    • Limit: < 0.5% D-isomer (epimer).

  • Urea Regioselectivity: Ensure the isocyanate reacted with the amine, not the carboxylate (prevented by using NaOH in Protocol A).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Protocol A pH dropped during reactionMaintain pH > 10 by adding NaOH if necessary. Isocyanates hydrolyze faster at low pH.
Incomplete Coupling (Protocol B) Steric hindranceSwitch from HOBt/EDC to HATU or COMU . Increase reaction time.
Racemization Over-activation or high base conc.Use Collidine instead of DIPEA (weaker base). Pre-activate acid at 0°C for only 2-3 mins before adding amine.
Gelling/Precipitation Urea hydrogen bondingAdd LiCl (0.4 M) to the THF/DMF coupling mixture to disrupt H-bond aggregates (pseudo-proline effect).

References

  • Narlaprevir Synthesis: Arasappan, A., et al. (2010). "Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor." ACS Medicinal Chemistry Letters. Link

  • Boceprevir Process Chemistry: Li, T., et al. (2012).[2] "Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]proline Intermediate." Journal of the American Chemical Society.[2] Link

  • Peptide Coupling Optimization: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Asunaprevir Discovery: Scola, P. M., et al. (2014). "The Discovery of Asunaprevir (BMS-650032), an Orally Efficacious NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting slow coupling rates with H-Tbu-Gly-Otbu-HCl

Technical Support Center: Optimizing Coupling Efficiency for H-Tbu-Gly-Otbu-HCl Topic: (L-tert-Butylglycine tert-butyl ester hydrochloride). Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Coupling Efficiency for H-Tbu-Gly-Otbu-HCl

Topic: (L-tert-Butylglycine tert-butyl ester hydrochloride). Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scientists.[1]

Executive Summary: The Steric Fortress

You are encountering slow coupling rates because H-Tbu-Gly-Otbu-HCl (often synonymous with L-tert-Leucine or Tle ) presents one of the most challenging steric profiles in peptide chemistry.[1]

The molecule features a tert-butyl group attached directly to the


-carbon (or Nitrogen, depending on specific isomer nomenclature, though tert-Leucine is the standard interpretation of Tbu-Gly).[1] This creates a "steric wall" that shields the nucleophilic amine. Furthermore, the hydrochloride salt form adds a neutralization step that, if mishandled, leaves the amine protonated and unreactive.

This guide provides a root-cause analysis and validated protocols to overcome this barrier.

Part 1: Diagnostic Triage (Troubleshooting Flowchart)

Before altering your synthesis, use this decision tree to identify the bottleneck.

TroubleshootingFlow Start START: Coupling Stalled/Slow CheckSalt 1. Check Base Equivalents (Is HCl neutralized?) Start->CheckSalt CheckReagent 2. Evaluate Coupling Reagent (Are you using HBTU/DIC?) CheckSalt->CheckReagent pH OK Soln_Base Action: Add +1 eq DIPEA Ensure pH > 8 CheckSalt->Soln_Base pH < 8 CheckCond 3. Review Reaction Conditions (Temp / Solvent) CheckReagent->CheckCond Using HATU/COMU Soln_Reagent Action: Switch to HATU, COMU or Acid Fluoride (TFFH) CheckReagent->Soln_Reagent Using Standard Reagents CheckCond->Soln_Reagent Already Heating? Use Acid Fluoride Soln_Heat Action: Apply Microwave (60-75°C) or use NMP solvent CheckCond->Soln_Heat Room Temp / DMF

Figure 1: Diagnostic logic for isolating the cause of slow coupling with hindered amines.[2]

Part 2: Technical FAQs & Solutions

Category 1: The Salt Factor (Base Management)

Q: I added the standard amount of base. Why is the reaction still sluggish? A: The HCl salt is a "base sink." In standard protocols, you might add 2.0 equivalents of base (e.g., DIPEA) relative to the coupling reagent. However, H-Tbu-Gly-Otbu is supplied as a hydrochloride salt.[1]

  • The Trap: The first 1.0 equivalent of base is consumed solely to strip the HCl and free the amine (

    
    ). If you calculate base only for the activation step, your effective concentration of free nucleophile is near zero.
    
  • The Fix: Always calculate base equivalents as:

    
    
    Ensure the reaction mixture reads basic (pH 8-9) on wet pH paper immediately after addition.
    
Category 2: Reagent Selection

Q: Is HBTU or DIC sufficient for this coupling? A: Generally, No. Standard carbodiimides (DIC) or uronium salts (HBTU) generate active esters (OBt) that are often too bulky or insufficiently reactive to penetrate the steric shield of the tert-butyl group.[1]

Recommended Reagent Hierarchy:

Reagent ClassReagentEffectivenessMechanism Note
Tier 1 (Standard) HBTU / HOBtLow Active ester is too slow; high risk of incompletion.[1]
Tier 2 (Advanced) HATU / HOAtHigh The pyridine nitrogen (HOAt) provides anchiomeric assistance (neighboring group effect), accelerating the reaction rate by ~10-100x.[1]
Tier 3 (Optimal) COMU / OxymaVery High Oxyma-based reagents show superior kinetics and lower racemization risks than HOBt-based ones at elevated temperatures.[1]
Tier 4 (Nuclear Option) TFFH / NMIExtreme Generates Acid Fluorides in situ.[1] Fluorides are small (low steric bulk) and highly reactive, perfect for penetrating the tert-butyl shield.[1]

Protocol Spotlight: Acid Fluoride Activation (Tier 4) If HATU fails, switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate):

  • Dissolve Amino Acid (1.0 eq) and TFFH (1.0 eq) in dry DCM or NMP.

  • Add DIPEA (2.0 eq).[1] Stir for 10-15 mins to form the Acid Fluoride.

  • Add H-Tbu-Gly-Otbu-HCl (1.0 eq) and additional DIPEA (1.0 eq to neutralize salt).

Category 3: Reaction Conditions (Thermodynamics)

Q: Can I perform this coupling at room temperature? A: Only with extended times (12-24 hours) and double coupling. The steric bulk of the tert-butyl group creates a high activation energy barrier (


).
  • Microwave Solution: Heating to 60°C - 75°C is the most effective way to overcome this barrier.[1]

    • Warning: If coupling Cysteine or Histidine to the Tbu-Gly, keep temperature <50°C to prevent racemization.[1] For other amino acids, 75°C is usually safe due to the stability of the Tbu-Gly ester.

  • Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone).[1][3] NMP swells the resin better (if solid phase) and stabilizes the polar transition state more effectively than DMF in hindered couplings.

Part 3: Validated Experimental Protocols

Protocol A: Microwave-Assisted Coupling (Recommended)

For coupling Fmoc-AA-OH to H-Tbu-Gly-Otbu (Solution or Solid Phase)[1]

  • Reagents:

    • Fmoc-AA-OH (4.0 eq)[1]

    • COMU (4.0 eq)[1]

    • Oxyma Pure (4.0 eq)[1]

    • DIPEA (8.0 eq total: 4 for activation + extra if neutralizing salt on resin, though less critical in excess).[1]

  • Solvent: NMP (0.1 M concentration).[1]

  • Cycle:

    • Step 1: Dissolve Fmoc-AA, COMU, and Oxyma in NMP.[1]

    • Step 2: Add DIPEA.[1] Shake for 30 seconds (Pre-activation).

    • Step 3: Add to H-Tbu-Gly-Otbu (neutralized).[1]

    • Step 4: Microwave irradiation:

      • ramp to 75°C over 2 mins.

      • Hold at 75°C for 5-10 mins.

  • Monitoring: Check via LC-MS. If incomplete, perform a second coupling with fresh reagents.

Protocol B: The "Magic Mixture" for Room Temp

If microwave is unavailable.

  • Use HATU (1.2 eq) and HOAt (1.2 eq) relative to the acid.[1]

  • Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA as the base.[1] Collidine is a non-nucleophilic base that often performs better in difficult HATU couplings.[1]

  • Allow reaction to proceed for 16-24 hours .[1]

Part 4: Mechanism of Failure (The "Why")

Understanding the failure mode helps prevent it.

  • Steric Clashing: The tert-butyl group has a Van der Waals radius that effectively blocks the trajectory of the incoming electrophile (the activated amino acid).

  • Nucleophilicity: While the amine is electronically willing to react, it is kinetically trapped.

  • Side Reactions: Because the desired acylation is slow, competitive side reactions (like guanidinylation of the amine by the uronium reagent) become statistically significant. This is why phosphonium reagents (PyBOP) or Acid Fluorides (TFFH) are sometimes preferred—they do not guanidinylate.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][3][4] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Wenschuh, H., et al. (1995).[1] Peptide Bond Formation via Acid Fluorides.[1] The Journal of Organic Chemistry, 60(2), 405–410.

  • Collins, J. M., et al. (2014).[1] Microwave synthesis of difficult peptides. Organic Process Research & Development, 18(11), 1549-1556.[1]

Sources

Optimization

Overcoming steric hindrance in H-Tle-OtBu peptide synthesis

Technical Support Center: Advanced Peptide Synthesis Topic: Overcoming Steric Hindrance in H-Tle-OtBu Peptide Synthesis Ticket ID: #TLE-001-STERIC Executive Summary: The "Tle" Challenge H-Tle-OtBu (L-tert-Leucine tert-bu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Topic: Overcoming Steric Hindrance in H-Tle-OtBu Peptide Synthesis Ticket ID: #TLE-001-STERIC

Executive Summary: The "Tle" Challenge

H-Tle-OtBu (L-tert-Leucine tert-butyl ester) presents a unique synthetic bottleneck. The tert-butyl side chain at the


-position creates a "steric wall," significantly reducing the nucleophilicity of the 

-amino group. Furthermore, the C-terminal tert-butyl ester adds to this congestion, creating a hydrophobic and sterically crowded pocket that repels incoming activated amino acids.

Standard protocols (HBTU/DIPEA) often fail here, resulting in incomplete coupling, deletion sequences, or extensive epimerization of the incoming amino acid due to prolonged activation times. This guide details the high-energy coupling strategies required to breach this steric barrier.

Part 1: Troubleshooting Guide (Q&A)

Q1: I am seeing <10% conversion when coupling Fmoc-AA-OH to H-Tle-OtBu using HBTU/DIPEA. Why? A: HBTU generates an OBt ester, which is often too bulky and insufficiently reactive for the hindered amine of Tle. The bulky tert-butyl group on Tle acts as a shield, preventing the OBt ester from approaching the amine.

  • Solution: Switch to HATU or COMU . These reagents generate OAt or Oxyma esters, respectively. The nitrogen in the pyridine ring of HOAt (from HATU) provides anchiomeric assistance (neighboring group effect), effectively "pulling" the amine in for the attack, boosting reaction rates by up to 100-fold compared to HOBt esters.

Q2: My LC-MS shows a mass corresponding to the diastereomer (D-isomer) of the incoming amino acid. How do I stop this? A: Epimerization occurs when the activation time is long (due to the slow coupling rate of Tle). The activated amino acid sits in solution, prone to base-catalyzed proton abstraction at the


-carbon.[1]
  • Solution:

    • Change the Base: Replace DIPEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base (non-nucleophilic) that is sufficient for activation but less likely to abstract the

      
      -proton.
      
    • Pre-activation: Minimize the time the activated ester sits idle. Add the coupling reagent to the AA immediately before adding it to the H-Tle-OtBu solution.

Q3: Even with HATU, the reaction stalls at 70%. Should I double couple? A: Yes, but change the chemistry for the second coupling.

  • Strategy: Perform the first coupling with HATU/HOAt/Collidine for 2 hours. Drain/wash (if SPPS) or work up. Then, perform a second coupling using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) . TFFH generates an acid fluoride in situ. Acid fluorides are small, highly reactive electrophiles that can penetrate the steric wall of Tle better than bulky active esters.

Q4: Can I use microwave irradiation? A: Yes, but with strict temperature limits.

  • Guideline: Use 50°C max. Higher temperatures (75°C+) significantly increase the risk of aspartimide formation (if Asp is present) and epimerization of Cys/His residues. For Tle specifically, 50°C provides enough thermal energy to overcome the activation barrier without degrading the sensitive tert-butyl ester.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" HATU/HOAt Method

Best for: Routine coupling of non-hindered AAs to H-Tle-OtBu.

Reagents:

  • Amino Acid: Fmoc-AA-OH (1.2 - 1.5 equiv)

  • Amine: H-Tle-OtBu (1.0 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Additive: HOAt (1.2 equiv) - Crucial for catalytic boost

  • Base: 2,4,6-Collidine (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-AA-OH, HATU, and HOAt in minimal DMF (0.2 M concentration).

  • Activation: Add Collidine to the mixture. Shake/stir for exactly 30 seconds . Do not age the ester longer than 1 min.

  • Coupling: Immediately add this solution to the H-Tle-OtBu (dissolved in minimal DMF).

  • Incubation: Stir at room temperature for 2–4 hours .

  • Monitoring: Check via HPLC/UPLC. If conversion is <90%, proceed to Protocol B.

Protocol B: The Acid Fluoride (TFFH) Method

Best for: Extremely hindered couplings (e.g., Fmoc-Val-OH or Fmoc-Ile-OH to H-Tle-OtBu).

Reagents:

  • Amino Acid: Fmoc-AA-OH (3.0 equiv)

  • Coupling Reagent: TFFH (3.0 equiv)

  • Base: DIPEA (6.0 equiv) - Note: DIPEA is acceptable here as acid fluoride formation is rapid.

  • Solvent: DCM or DMF (DCM is often better for acid fluorides if solubility permits).

Step-by-Step:

  • Activation: Dissolve Fmoc-AA-OH and TFFH in DCM/DMF.

  • Fluorination: Add DIPEA under Nitrogen. Stir for 15 minutes to generate the acid fluoride.

  • Coupling: Add the activated solution to H-Tle-OtBu.

  • Incubation: React for 1 hour (Acid fluorides are highly reactive; prolonged exposure is unnecessary and risks side reactions).

  • Quench: Add 10% MeOH in DCM to quench excess acid fluoride before workup.

Part 3: Comparative Data & Visualization

Table 1: Coupling Reagent Efficiency for Sterically Hindered Amines
Reagent ClassSpecific ReagentReactivity vs TleEpimerization RiskRecommended Use
Carbodiimide DIC/HOBtLowModerateNot Recommended
Uronium (OBt) HBTU/TBTULow-MediumHigh (slow reaction)Simple couplings only
Uronium (OAt) HATU High Low Primary Choice
Phosphonium PyAOPHighLowAlternative to HATU
Acid Fluoride TFFH/BTFFH Very High LowRescue/Difficult Couplings
Visual Workflow: Decision Logic for Tle Synthesis

TleCouplingStrategy Start Start: Coupling Fmoc-AA-OH to H-Tle-OtBu CheckAA Is Incoming AA Sterically Hindered? (e.g., Val, Ile, Tle, Pro) Start->CheckAA StandardPath Protocol A: HATU / HOAt / Collidine (2-4 hrs, RT) CheckAA->StandardPath No (e.g., Gly, Ala) HinderedPath Protocol B: TFFH (Acid Fluoride) (1 hr, RT or 40°C) CheckAA->HinderedPath Yes Monitor Monitor Conversion (HPLC / LC-MS) StandardPath->Monitor HinderedPath->Monitor Success Conversion > 98% Proceed to Workup Monitor->Success Complete Fail Conversion < 90% Monitor->Fail Incomplete Retry Double Couple: Switch to TFFH or Microwave (50°C) Fail->Retry Retry->Monitor

Caption: Figure 1. Decision matrix for selecting the optimal coupling strategy based on the steric profile of the incoming amino acid.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. The Journal of Organic Chemistry. Link

  • Bachem. (2024).[1][4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Troubleshooting

Technical Support Center: High-Fidelity Coupling of Sterically Hindered Amines

Topic: Preventing Racemization during Coupling to H-Tbu-Gly-Otbu·HCl (L-tert-Leucine tert-butyl ester) Ticket ID: TLE-COUPLING-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization during Coupling to H-Tbu-Gly-Otbu·HCl (L-tert-Leucine tert-butyl ester) Ticket ID: TLE-COUPLING-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Steric Shield" Challenge

You are working with H-Tbu-Gly-Otbu·HCl (also known as H-L-Tle-OtBu·HCl or tert-Leucine tert-butyl ester). This is one of the most challenging nucleophiles in peptide synthesis due to the massive steric bulk of the tert-butyl side chain adjacent to the amine, compounded by the bulky tert-butyl ester protecting group.

The Core Problem: In standard couplings, the nucleophile attacks the activated ester rapidly. With Tbu-Gly, the "steric shield" blocks this attack, slowing the reaction kinetics by orders of magnitude.

  • The Consequence: The activated amino acid (the electrophile) sits in solution for an extended period. The longer it remains unreacted, the higher the probability it will undergo base-catalyzed cyclization into an oxazolone (azlactone) . This oxazolone intermediate is prone to rapid enolization, destroying the chirality of the incoming amino acid.

Your Goal: Maintain high electrophilicity to force the coupling while suppressing the base-mediated pathway that leads to racemization.

The Mechanism of Failure (Visualization)

To solve the problem, we must visualize the "Racemization Trap." The diagram below illustrates how the steric hindrance of your Tbu-Gly amine indirectly causes the racemization of its coupling partner.

RacemizationTrap ActAA Activated Amino Acid (Electrophile) Coupling Desired Coupling (Slow Kinetic Path) ActAA->Coupling k_couple (Very Slow) Oxazolone Oxazolone Formation ActAA->Oxazolone k_cyc (Fast if Base High) TbuGly H-Tbu-Gly-Otbu (Bulky Nucleophile) TbuGly->Coupling Steric Blockade Racemate Racemized Product (D-Isomer) Oxazolone->Racemate Enolization Base Excess Base (DIPEA/NMM) Base->Oxazolone Catalyzes

Figure 1: The Kinetic Trap. The steric bulk of Tbu-Gly retards the desired coupling (green), allowing the base-catalyzed oxazolone pathway (red) to dominate, leading to racemization of the incoming amino acid.

Optimized Protocol: The "Collidine-Oxyma" System

This protocol minimizes base strength (pKa) and temperature to suppress oxazolone formation while using a highly active ester to drive the coupling.

Reagents Required:

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]

  • Base: 2,4,6-Trimethylpyridine (Sym-Collidine). Do NOT use DIPEA.

  • Solvent: DMF/DCM (1:1 mixture) or NMP.

  • Temperature: 0°C for activation/addition, then Room Temperature (RT).

Step-by-Step Methodology
  • Preparation of the Nucleophile (H-Tbu-Gly-Otbu):

    • Dissolve H-Tbu-Gly-Otbu·HCl (1.0 eq) in minimal DMF.

    • Add Sym-Collidine (1.0 eq) exactly.

    • Why? Collidine (pKa ~7.4) is strong enough to neutralize the HCl salt but too sterically hindered and weak to effectively abstract the

      
      -proton from the activated amino acid, significantly reducing racemization risk compared to DIPEA (pKa ~10.5).
      
  • Pre-Activation of the Electrophile (Incoming AA):

    • In a separate vial, dissolve the incoming Amino Acid (1.1 eq) and Oxyma Pure (1.1 eq) in DCM/DMF.

    • Cool to 0°C .

    • Add DIC (1.1 eq) and stir for 2–3 minutes.

    • Why? DIC/Oxyma generates an active ester that is more reactive than HOBt esters but less prone to racemization than HATU/DIPEA systems in the presence of base.

  • The Coupling Event:

    • Add the buffered Nucleophile solution (from Step 1) to the Pre-activated Electrophile (Step 2) at 0°C.

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature.

    • Monitor via HPLC/UPLC. Expect reaction times of 4–12 hours due to steric hindrance.

Troubleshooting Guide (Q&A)

Q1: I am seeing low yields (<40%) even after 24 hours. Should I switch to HATU?

  • Diagnosis: While HATU is more potent, it requires a tertiary base (like DIPEA) to function. In hindered systems, the required amount of DIPEA often causes massive racemization before the coupling finishes.

  • Solution: If you must use HATU/COMU, use Sym-Collidine as the base instead of DIPEA. However, the safest high-power alternative is COMU/Oxyma/Collidine .

    • Protocol: AA (1.1 eq) + COMU (1.1 eq) + Oxyma (1.1 eq) + Collidine (2.0 eq).

    • Pre-activate for only 30 seconds at 0°C before adding the amine.

Q2: My LC-MS shows a split peak (M+H) with identical mass. Is this racemization?

  • Diagnosis: Yes, this is the classic signature of diastereomers formed via racemization.

  • Solution: You likely used excess base or pre-activated too long.

    • Fix: Switch to the "Salt-Lock" method. Do not pre-neutralize the H-Tbu-Gly-Otbu·HCl. Add it directly to the activated ester mixture, then add the Collidine dropwise over 1 hour. This keeps the free base concentration effectively zero, releasing the free amine only as it is consumed.

Q3: Why is my coupling solution turning dark red/brown?

  • Diagnosis: This often indicates over-activation or side reactions with the base (especially if using HOAt/HATU).

  • Solution: Ensure your solvent is anhydrous.[2] Water accelerates oxazolone formation. Switch to Oxyma Pure , which typically yields cleaner, lighter-colored reaction mixtures and allows for easier visual monitoring.

Reagent Selection Matrix

Use this table to select the correct coupling system based on the steric demand of your specific sequence.

Coupling DifficultyRecommended SystemBase ChoiceRacemization RiskNotes
Moderate (e.g., Val, Ile)DIC / Oxyma PureNone (if free amine)Very LowStandard "safe" protocol.
High (e.g., Tbu-Gly, Aib)DIC / Oxyma / Collidine Sym-Collidine Low Best balance of speed/fidelity.
Extreme (e.g., N-Me-AAs)COMU / OxymaSym-CollidineModerateRequires strict 0°C control.
Contraindicated HATU / HBTUDIPEA / TEAHigh High pKa bases strip

-protons in slow reactions.
References & Grounding
  • Oxyma Pure Performance:

    • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[3] Chemistry – A European Journal.

    • Key Insight: Oxyma demonstrates superior suppression of racemization compared to HOBt in hindered couplings.[3]

  • Collidine vs. DIPEA:

    • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry.

    • Key Insight: Establishes 2,4,6-trimethylpyridine (collidine) as the superior base for preserving chirality in sensitive couplings due to steric inability to abstract protons.

  • COMU for Hindered Couplings:

    • El-Faham, A., & Albericio, F. (2011). "COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent."[1] Journal of Peptide Science.

    • Key Insight: COMU provides HATU-level reactivity with reduced racemization risks when paired with weaker bases.[1]

Sources

Optimization

Technical Support Center: Optimization of H-Tbu-Gly-Otbu · HCl Synthesis

Ticket ID: #TBU-GLY-OPT-001 Subject: Improving Yield & Purity of H-L-Tle-Otbu · HCl in Solution Phase Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Molecule Identification & Nomenclature C...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TBU-GLY-OPT-001 Subject: Improving Yield & Purity of H-L-Tle-Otbu · HCl in Solution Phase Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Molecule Identification & Nomenclature Clarification

Before proceeding with optimization, we must align on the nomenclature to ensure chemical precision.[1]

  • Target Molecule: L-tert-Leucine tert-butyl ester hydrochloride.[1][2]

  • Synonyms: H-Tbu-Gly-Otbu[1][2][3][4] · HCl, H-Tle-Otbu[2][3][4][5][6] · HCl, H-tert-Leu-Otbu[1][2][4] · HCl.

  • Structure: An amino acid with a bulky tert-butyl side chain (tert-Leucine) protected by a bulky tert-butyl ester.[1][2]

  • Chemical Formula:

    
     (MW: ~223.74  g/mol ).[1][2][3]
    

Technical Note: The abbreviation "Tbu-Gly" (tert-butylglycine) is chemically synonymous with "Tle" (tert-Leucine).[1][2] This guide uses H-Tle-Otbu for standard convention clarity.

Core Challenges: Why is Yield Low?

This synthesis fights two opposing forces: Steric Hindrance and Acid Lability .[1]

  • The Steric Wall: The tert-butyl side chain is adjacent to the carbonyl carbon.[1] Attacking this carbon to form an ester is kinetically extremely slow compared to Alanine or Glycine.[1][2] Standard esterification (e.g., MeOH/SOCl2) often stalls or requires forcing conditions.[1]

  • The Acid Trap: You need an HCl salt, but the tert-butyl ester (Otbu) is acid-labile.[1][2] Exposure to strong aqueous acid or prolonged exposure to HCl in protic solvents will hydrolyze the ester back to the starting amino acid (H-Tle-OH).[2]

Recommended Synthetic Workflows

We recommend two routes depending on your lab's capabilities. Route A is preferred for high purity; Route B is for scale-up efficiency.[1][2]

Workflow Visualization

Synthesis_Routes cluster_RouteA Route A: Indirect (High Purity) cluster_RouteB Route B: Direct (Scale-Up) Start Starting Material: L-tert-Leucine (H-Tle-OH) StepA1 Protection: Cbz-Cl / NaOH (Form Z-Tle-OH) Start->StepA1 StepB1 Direct Esterification: t-Butyl Acetate / HClO4 (Hazardous but direct) Start->StepB1 StepA2 Esterification: Isobutylene / H2SO4 (cat) OR t-Butyl Acetate / HClO4 StepA1->StepA2 StepA3 Intermediate: Z-Tle-Otbu (Purify via SiO2) StepA2->StepA3 StepA4 Deprotection: H2 / Pd-C / HCl (1 eq) in MeOH/Dioxane StepA3->StepA4 Final Target Product: H-Tle-Otbu · HCl StepA4->Final  Crystallize StepB2 Workup: Basic Wash (pH 9) to obtain Free Base StepB1->StepB2 StepB3 Salt Formation: Add 4N HCl/Dioxane at 0°C StepB2->StepB3 StepB3->Final  Precipitate

Caption: Comparison of Indirect (Z-protection) vs. Direct Transesterification routes. Route A allows purification of the intermediate, reducing impurities in the final salt.

Detailed Optimization Protocols

Protocol A: The "Safe" Route (Z-Protection)

Best for: High purity requirements (>98%), avoiding dangerous perchlorates.[2]

  • Protection: Convert H-Tle-OH to Z-Tle-OH using Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

  • Esterification (Critical Step):

    • React Z-Tle-OH with Isobutylene (gas) in CH2Cl2 with catalytic

      
      .[1][2]
      
    • Optimization: Use a sealed pressure tube. The steric bulk of Tle requires high concentration of isobutylene.[1]

    • Alternative: Use tert-Butyl 2,2,2-trichloroacetimidate (TBTA) with

      
       if gas handling is difficult.[1][2]
      
  • Hydrogenolysis (The Yield Maker):

    • Dissolve Z-Tle-Otbu in MeOH.[1][2]

    • Add exactly 1.0 equivalent of HCl (using 4N HCl in Dioxane). Do not use aqueous HCl.[1]

    • Add 10% Pd/C catalyst and hydrogenate (balloon pressure is usually sufficient).[1][2]

    • Mechanism: The Z-group is cleaved by H2; the amine is immediately protonated by the HCl present, preventing side reactions. The Otbu group remains intact because the conditions are anhydrous and mild.[1]

Protocol B: Direct Transesterification

Best for: Speed, if perchloric acid handling is permitted.

  • Reagents: Suspend H-Tle-OH in tert-Butyl Acetate (excess, acts as solvent).

  • Catalyst: Add Perchloric Acid (70%) dropwise (1.5 eq).

    • Warning: Perchloric acid is explosive in contact with organics if dried.[1] Keep wet/dilute.[1][2]

  • Reaction: Stir at RT for 48 hours. The bulky side chain makes this slow.[1][7]

  • Workup (Yield Critical Point):

    • The reaction mixture will contain H-Tle-Otbu[2] · HClO4.[1][2][4] You must liberate the free base.[1]

    • Wash with 0.5N NaOH (cold) rapidly to extract acid.[1][2]

    • Dry organic layer (

      
      ).[1][2]
      
  • Salt Formation:

    • Cool the dried organic layer (containing H-Tle-Otbu free base) to 0°C.[1][2]

    • Add HCl in Ether or HCl in Dioxane dropwise.[1][2]

    • Stop adding when pH hits ~4-5 (damp pH paper).[1][2] Do not overdose HCl.

Troubleshooting Matrix (FAQ)

Issue 1: Low Yield (<40%)
Potential CauseDiagnosisCorrective Action
Incomplete Reaction TLC shows starting material (Z-Tle-OH or H-Tle-OH) remaining after 24h.The steric bulk of Tle prevents attack.[1] Increase catalyst load (DMAP for anhydrides, H2SO4 for isobutylene) or Increase Pressure (if using isobutylene gas).[1][2]
Hydrolysis during Workup Product disappears after aqueous wash; free amino acid reappears.[1][2]The Otbu ester is hydrolyzing.[1][8][9] Keep all aqueous washes cold (0-4°C) and perform them rapidly. Avoid pH < 2 during aqueous extraction.[1][2]
Loss in Mother Liquor No precipitate forms upon adding HCl.[1][2]H-Tle-Otbu[1][2][3][5][6][10] · HCl is surprisingly soluble in THF/Dioxane.[1][2] Switch solvent: Use Diethyl Ether or MTBE for the salt formation step.[1] Add Hexane/Heptane as an antisolvent to force precipitation.[1][2]
Issue 2: "Melting" or Sticky Solid

User Question: "My final product is a sticky gum, not a white powder. How do I fix this?" Technical Answer: This is usually caused by hygroscopicity or residual solvent .[1][2]

  • Hygroscopicity: Amino acid ester salts are hygroscopic.[1][2] If exposed to air, they absorb water and turn into a gum.[1]

    • Fix: Dry under high vacuum (<1 mbar) over

      
       for 24 hours. Handle in a glovebox or dry room.[1][2]
      
  • Impurity: Traces of tert-butyl acetate or excess HCl can prevent crystallization.[1][2]

    • Fix: Triturate the gum with anhydrous Pentane or Hexane .[1] Sonicate until it turns into a white powder, then filter under Nitrogen.

Issue 3: Decomposition on Storage

User Question: "The product smelled like isobutylene after 1 month in the fridge." Technical Answer: This indicates autocatalytic acidolysis .[1][2]

  • Mechanism: If the salt contains excess HCl (e.g., it's a dihydrochloride or has trapped HCl gas), the "free" proton will slowly attack the ester oxygen, cleaving the tert-butyl group as isobutylene gas.

  • Prevention: Ensure the salt is stoichiometric (1:1) . After salt formation, wash the solid thoroughly with dry ether to remove non-ionic HCl.[1] Store at -20°C under Argon.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is the product a liquid/gum? Start->Q1 Q2 Is yield low? Start->Q2 Sol1 Triturate with Hexane/Pentane Q1->Sol1 Yes (Oily) Sol2 Dry over P2O5 (High Vacuum) Q1->Sol2 Yes (Wet) Q3 Check TLC/HPLC: Is SM present? Q2->Q3 Act1 Reaction Incomplete: Increase Time or Catalyst Loading Q3->Act1 Yes (SM left) Act2 Hydrolysis Occurred: Check Workup pH & Temp (<4°C) Q3->Act2 No (Product gone)

Caption: Diagnostic flow for physical state and yield issues.

References

  • Synthesis of tert-Butyl Esters: Green, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[1][11] (Standard text for Otbu stability and formation).

  • Direct Esterification Protocol: ChemicalBook, Entry for H-Tbu-Gly-Otbu HCl (CAS 31556-74-8).[1][2][4] Link

  • Transesterification of Bulky Amino Acids: Patent US2010/119479 A1. "Process for synthesis of tert-butyl glycinate..." (Describes the perchloric acid/t-butyl acetate route for sterically hindered amino acids). Link

  • Steric Hindrance in Peptide Synthesis: Journal of Organic Chemistry, "Effects of steric hindrance...". (General principles of Tle coupling). Link

Disclaimer: Perchloric acid is a potent oxidizer and can form explosive salts.[1] All procedures described in Route B must be performed behind a blast shield.[1][2] Route A is recommended for general safety.

Sources

Troubleshooting

Technical Support Center: Solubility &amp; Coupling of H-Tbu-Gly-Otbu·HCl

Executive Summary & Technical Context[1][2][3][4] H-Tbu-Gly-Otbu·HCl (also known as H-Tle-Otbu[1]·HCl or L-tert-Leucine tert-butyl ester hydrochloride) presents a dual challenge in peptide synthesis: ionic solubility lim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

H-Tbu-Gly-Otbu·HCl (also known as H-Tle-Otbu[1]·HCl or L-tert-Leucine tert-butyl ester hydrochloride) presents a dual challenge in peptide synthesis: ionic solubility limits combined with extreme steric hindrance .

While the tert-butyl ester (Otbu) and tert-butyl side chain (Tbu/Tle) render the molecule highly lipophilic in its free amine form, the hydrochloride salt form possesses a crystal lattice energy that resists dissolution in non-polar solvents like Dichloromethane (DCM) or Diethyl ether. Furthermore, the bulky tert-butyl group adjacent to the amine significantly retards nucleophilic attack, making the coupling reaction kinetically slow.

The Critical Failure Mode: Users often attempt to dissolve the salt in DCM (standard for many couplings), observe a suspension, and add base (DIPEA) to neutralize. While this releases the soluble free amine, the byproduct (DIPEA·HCl) often precipitates in DCM, entrapping the reactive amine or clogging flow chemistry systems.

This guide details the solvent systems and protocols required to maintain homogeneity and maximize coupling kinetics.

Solvent Selection & Solubility Dynamics

Q: Why won't H-Tbu-Gly-Otbu·HCl dissolve in my standard DCM coupling mixture?

A: The hydrochloride salt is an ionic species. DCM has a low dielectric constant (


), which is insufficient to dissociate the ionic lattice of the HCl salt.
  • The Fix: You must use a solvent with higher polarity to break the ionic interaction, or neutralize the salt in situ effectively.

  • Recommended Solvents: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF).

Q: Can I use a mixed solvent system to keep the reaction "DCM-like"?

A: Yes, and this is often the best compromise for preventing side reactions (like racemization) associated with pure DMF. A mixture of DCM:DMF (3:1 to 1:1 ratio) provides enough polarity to dissolve the salt while maintaining the solvation properties of DCM.

Q: What about aggregation?

A: Sterically bulky amino acids like Tbu-Gly are less prone to β-sheet aggregation themselves, but they slow down the reaction so much that intermolecular aggregation of the growing peptide chain becomes a risk during the extended reaction time.

  • Advanced Additives: If you observe gelation or poor yields, add chaotropic salts (e.g., 0.4M LiCl in DMF) or fluorinated cosolvents (e.g., 10% TFE or HFIP) to disrupt hydrogen bonding networks.

Solvent Performance Matrix
Solvent SystemSolubility of Salt FormSolubility of Free AmineRisk FactorRecommendation
DCM (100%) Poor/Insoluble ExcellentPrecipitation of DIPEA·HCl upon neutralization.Avoid for salt dissolution.
DMF (100%) Excellent ExcellentPotential formate ester formation (slow side reaction).High (Use fresh/high purity).
NMP (100%) Excellent ExcellentHarder to remove (high boiling point).Highest (Best kinetics).
DCM:DMF (1:1) Good ExcellentBalanced solubility; prevents salt crashing.Recommended for general use.

The "Neutralization Crash" Protocol

The most common error is adding the base to a suspension of the salt in DCM. This creates a "gummy" precipitate of DIPEA·HCl that can occlude the reactive amine.

Protocol: In-Situ Neutralization & Coupling

Objective: Convert H-Tbu-Gly-Otbu·HCl to its reactive free amine form without precipitation.

Reagents:

  • Amino Acid: H-Tbu-Gly-Otbu[2]·HCl (1.0 equiv)

  • Coupling Partner: Activated Carboxylic Acid (e.g., Fmoc-AA-OH + HATU/COMU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvent: NMP (Preferred) or DMF.[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve H-Tbu-Gly-Otbu·HCl in the minimum volume of NMP or DMF . Ensure the solution is crystal clear.

    • Note: If you must use DCM, dissolve the salt in a small amount of DMF first, then dilute with DCM.

  • Activation (Separate Vessel): Pre-activate your carboxylic acid component (Fmoc-AA-OH) with your coupling reagent (e.g., HATU, COMU) and 1.0 equiv of DIPEA in NMP/DMF. Let stand for 2-5 minutes.

  • Neutralization (The Critical Step): Add 1.0 - 1.5 equiv of DIPEA to the H-Tbu-Gly-Otbu·HCl solution.

    • Observation: The solution may warm slightly. Ensure no white precipitate (DIPEA·HCl) forms. If it does, add more DMF/NMP until clear.

  • Coupling: Immediately add the activated acid solution to the neutralized amine solution.

  • Incubation: Due to the steric bulk of the tert-butyl group, allow reaction to proceed for 2–4 hours (standard) or up to 12 hours (difficult sequences).

Visualizing the Decision Process

The following diagram illustrates the decision logic for solvent selection based on the specific constraints of your synthesis (Solubility vs. Kinetics).

SolventSelection Start Start: Dissolving H-Tbu-Gly-Otbu·HCl CheckSolubility Is the salt soluble in pure DCM? Start->CheckSolubility UsePolar Switch to Polar Aprotic Solvent CheckSolubility->UsePolar No (Suspension) SelectSolvent Select Primary Solvent UsePolar->SelectSolvent DMF DMF (Standard) SelectSolvent->DMF NMP NMP (Best Kinetics) SelectSolvent->NMP Mixed DCM:DMF (1:1) (Solubility Balance) SelectSolvent->Mixed Neutralize Add Base (DIPEA) DMF->Neutralize NMP->Neutralize Mixed->Neutralize CheckPrecip Did DIPEA·HCl precipitate? Neutralize->CheckPrecip AddCosolvent Add more DMF/NMP CheckPrecip->AddCosolvent Yes (Cloudy) Proceed Proceed to Coupling CheckPrecip->Proceed No (Clear) AddCosolvent->Neutralize

Caption: Decision tree for solvent selection to ensure homogeneity of the H-Tbu-Gly-Otbu·HCl salt prior to coupling.

Troubleshooting & FAQs

Q: The reaction mixture turned cloudy immediately after adding DIPEA. Is my coupling ruined?

A: Not necessarily, but kinetics will be severely impacted. The cloudiness is likely DIPEA·HCl salts precipitating because the solvent is too non-polar (e.g., too much DCM).

  • Immediate Action: Add DMF or NMP dropwise until the solution clears. The coupling requires a homogeneous phase to overcome the steric barrier of the tert-butyl group.

Q: My coupling yield is low (<50%) even though everything dissolved. Why?

A: This is likely a kinetic issue, not a solubility one. The tert-butyl group on the alpha-carbon creates massive steric hindrance.

  • Solution 1: Switch coupling reagents to COMU or HATU , which are more efficient for hindered amines than HBTU/TBTU.

  • Solution 2: Use NMP as the sole solvent. NMP has been shown to enhance reaction rates for hindered couplings compared to DMF [1].[4]

  • Solution 3: Double couple. Repeat the coupling step with fresh reagents.

Q: Can I use alcohols (MeOH/EtOH) to dissolve the salt?

A: NO. Never use alcohols in a coupling reaction involving activated esters. The alcohol will compete with the amine, leading to the formation of methyl/ethyl esters (capping your peptide chain permanently).

References

  • Albericio, F., et al. (2018). N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) in Solid-Phase Peptide Synthesis: A Case Study. Organic Process Research & Development. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

Sources

Optimization

Minimizing diketopiperazine formation with C-terminal tert-butyl esters

A Guide for Researchers on Utilizing C-terminal tert-Butyl Esters in Peptide Synthesis Welcome to the technical support center. As Senior Application Scientists, we understand the nuances and challenges of complex peptid...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Utilizing C-terminal tert-Butyl Esters in Peptide Synthesis

Welcome to the technical support center. As Senior Application Scientists, we understand the nuances and challenges of complex peptide synthesis. This guide is designed to provide you with in-depth, field-proven insights into one of the most persistent side reactions: diketopiperazine (DKP) formation. Here, we will explore the causality behind this issue and provide actionable troubleshooting strategies, with a specific focus on the effective use of C-terminal tert-butyl esters as a minimization strategy.

Frequently Asked Questions: Understanding the Core Problem

This section addresses the fundamental concepts of DKP formation.

Q1: What exactly is diketopiperazine (DKP) formation?

Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs during the early stages of peptide synthesis, particularly after the coupling of the second amino acid. It involves the free N-terminal amine of the dipeptide attacking the C-terminal ester linkage. This results in the cyclization of the dipeptide, which then cleaves from the solid support resin or is truncated in solution-phase synthesis.[1] The driving force is the high thermodynamic stability of the resulting six-membered cyclic dipeptide ring.[1]

Q2: Why is DKP formation a significant problem for my synthesis?

DKP formation is one of the most challenging side reactions in peptide synthesis for two primary reasons:

  • Yield Loss: The cyclized dipeptide is cleaved from the resin, leading to a direct loss of the target peptide and a lower overall yield.[1]

  • Purification Complexity: The cleaved DKP byproduct and the resulting truncated peptide sequence (a double-amino-acid deletion) can be difficult to separate from the desired full-length peptide, posing a significant downstream purification burden.[2] This is especially critical in the synthesis of active pharmaceutical ingredients (APIs) where purity is paramount.[2][3]

Q3: What is the chemical mechanism behind DKP formation?

The mechanism is an intramolecular aminolysis. After the N-terminal protecting group (e.g., Fmoc) is removed from the second amino acid, the newly liberated free amine attacks the carbonyl carbon of the C-terminal ester. This forms a tetrahedral intermediate which then collapses, cleaving the ester bond (e.g., to the Wang resin) and forming the stable DKP ring. This process is significantly catalyzed by basic conditions, such as the piperidine used for Fmoc deprotection.[2][3]

DKP_Mechanism General Mechanism of DKP Formation cluster_0 Dipeptide on Resin cluster_1 Intramolecular Attack cluster_2 Products Dipeptide H₂N-CHR¹-CO-NH-CHR²-CO-O-Resin Transition Tetrahedral Intermediate Dipeptide->Transition  Free N-terminus attacks  C-terminal ester DKP Cyclo(R¹-R²) Diketopiperazine Transition->DKP  Collapse of intermediate  & Ring Closure Resin HO-Resin Transition->Resin Cleavage

Caption: DKP formation via intramolecular aminolysis.

Q4: Are certain amino acid sequences more prone to DKP formation?

Yes, the propensity for DKP formation is highly sequence-dependent. The most susceptible sequences are those where the second amino acid (from the C-terminus) is Proline . The unique cyclic structure of proline can facilitate the necessary cis-amide bond conformation, bringing the N-terminal amine into close proximity with the C-terminal ester for cyclization.[4][5] Other amino acids like Glycine and Alanine in the first or second position are also known to increase the risk. The specific amino acid preceding proline also significantly influences the rate of DKP formation.[6]

Troubleshooting Guide: The Role of C-terminal tert-Butyl Esters

This section focuses on using C-terminal tert-butyl esters as a protective strategy and troubleshooting common issues.

Q5: How does using a C-terminal tert-butyl ester prevent DKP formation?

The primary protective mechanism of a C-terminal tert-butyl (OtBu) ester is steric hindrance . The bulky tert-butyl group physically obstructs the reaction pathway for intramolecular cyclization. It creates a "steric shield" around the C-terminal ester carbonyl, making it significantly more difficult for the N-terminal amine of the dipeptide to approach and attack. This kinetic barrier effectively suppresses the rate of DKP formation, allowing the subsequent coupling of the third amino acid to proceed as the dominant reaction.

Steric_Hindrance Steric Hindrance by tert-Butyl Ester cluster_0 Dipeptide-OtBu Peptide H₂N-CHR¹-CO-NH-CHR²-CO-O-tBu tBu_group tert-Butyl Group N_Terminus N-terminal Amine N_Terminus->tBu_group Steric Clash Blocks Attack Path

Caption: The bulky t-Bu group blocks the cyclization path.

Q6: I'm still seeing DKP formation despite using a C-terminal tert-butyl ester. What could be wrong?

While highly effective, the tert-butyl ester strategy is not foolproof. If you still observe DKP formation, consider these factors:

  • Prolonged Reaction Times: Leaving the deprotected dipeptide-OtBu intermediate for extended periods before adding the third amino acid can still allow the slow DKP formation to occur. This is especially true for highly prone sequences (e.g., X-Pro-OtBu).[2]

  • Elevated Temperatures: Higher temperatures increase reaction rates universally. If your coupling reaction is heated, it may also accelerate the rate of DKP formation, partially overcoming the steric barrier.

  • Strongly Basic Conditions: While the Fmoc/tBu strategy is orthogonal, residual piperidine or the use of strong, non-hindered bases during coupling can catalyze DKP formation.[3]

  • Autocatalysis: Research has shown that DKP formation can be autocatalytic, where the DKP byproduct itself accelerates the rate of its own formation.[2] Even a small amount of initial DKP can trigger a cascade.

Q7: What is the best strategy when coupling the third amino acid to a dipeptide-OtBu?

To maximize your success and minimize DKP risk, follow this strategic approach:

  • Use a Dipeptide Block: If possible, synthesize the Fmoc-AA2-AA1-OH dipeptide first, then esterify it with tert-butanol. This avoids having the free N-terminus on the resin.

  • Immediate Coupling: After Fmoc deprotection of the dipeptide, proceed immediately to the coupling of the third amino acid. Do not allow the deprotected dipeptide to sit for an extended time.[2]

  • Use Hindered Bases: For the subsequent coupling step, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases.

  • Choose an Appropriate Coupling Reagent: Reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) have been shown to substantially inhibit DKP formation during this critical step.[3]

Experimental Protocols & Data
Protocol 1: Minimized DKP Coupling of the Third Amino Acid

This protocol assumes you have a pre-synthesized H₂N-AA₂-AA₁-OtBu dipeptide.

  • Dissolution: Dissolve the dipeptide-tert-butyl ester (1.0 eq) in an appropriate solvent like DMF.

  • Coupling Reagent Activation: In a separate vessel, pre-activate the incoming Fmoc-AA₃-OH (1.1 eq) with a coupling reagent (e.g., HATU, 1.1 eq) and a hindered base (e.g., DIPEA, 2.0 eq) in DMF for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the dipeptide solution.

  • Monitoring: Monitor the reaction by HPLC-MS. The reaction should be complete within 1-2 hours at room temperature.

  • Work-up: Once the reaction is complete, perform a standard aqueous workup to remove excess reagents and byproducts.

  • Analysis: Analyze the crude product by HPLC-MS to confirm the formation of the tripeptide and quantify any DKP byproduct.

Table 1: Factors Influencing Diketopiperazine (DKP) Formation
FactorHigh DKP Risk ConditionRecommended Mitigation Strategy
Sequence C-terminal X-Pro or X-GlyCouple a pre-formed tripeptide; use low-temp deprotection.[2][6]
C-Terminus Resin-bound ester (e.g., Wang)Use a C-terminal tert-butyl ester for steric hindrance.[7]
Deprotection Prolonged piperidine treatment (>20 min)Use shorter deprotection times (e.g., 2 x 7 min); consider lower piperidine concentration or lower temperature.[3]
Hold Times Long waits between deprotection and couplingProceed immediately to the next coupling step after deprotection and washing.[2][8]
Coupling Base Less hindered bases (e.g., TEA)Use a sterically hindered base like DIPEA.[3]
Temperature Elevated coupling/deprotection tempsPerform reactions at room temperature or below if possible.[3][9]
Advanced Considerations & Workflow

Even with robust strategies, troubleshooting is often necessary. The following workflow provides a logical path for diagnosing and resolving persistent DKP issues.

Troubleshooting_Workflow DKP Troubleshooting Workflow start DKP Formation Detected (>5% by HPLC) q1 Is AA2 Proline or Glycine? start->q1 s1 Highly Prone Sequence. Use pre-formed tripeptide or switch to Boc chemistry. q1->s1 Yes q2 Was there a hold time after deprotection? q1->q2 No end DKP Minimized s1->end s2 Eliminate hold time. Couple immediately after wash. q2->s2 Yes q3 What were the deprotection conditions? q2->q3 No s2->end s3 Reduce piperidine conc/time. Consider deprotection at 0°C. q3->s3 Standard/Long q3->end Already Optimized s3->end

Caption: A logical workflow for troubleshooting DKP formation.

By understanding the mechanism of DKP formation and the protective role of steric hindrance provided by C-terminal tert-butyl esters, researchers can effectively mitigate this common side reaction. Careful control of reaction times, temperature, and reagents at the critical dipeptide stage is paramount for a successful peptide synthesis campaign.

References
  • ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. [Link]

  • National Institutes of Health (NIH). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. [Link]

  • ACS Publications. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]

  • PubMed. (2021). Diketopiperazine Formation from FPGnK (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. [Link]

  • National Institutes of Health (NIH). Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Link]

  • NASA Astrophysics Data System. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. [Link]

  • National Institutes of Health (NIH). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]

  • ResearchGate. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]

  • PubMed. (1998). Kinetics of diketopiperazine formation using model peptides. [Link]

  • ACS Publications. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. [Link]

  • PubMed. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]

  • Baran Lab. Diketopiperazines. [Link]

  • aiche.org. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Link]

  • ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]

  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]

  • J-Stage. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2025). Fully Enzymatic Peptide Synthesis using C-Terminal tert-Butyl Ester Interconversion. [Link]

  • ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. (2006). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. [Link]

  • rsc.org. Recent development of peptide coupling reagents in organic synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Reactions Involving H-Tbu-Gly-Otbu-HCl

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the remova...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted H-Tbu-Gly-Otbu-HCl (glycine tert-butyl ester hydrochloride) from peptide coupling reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to overcome common purification challenges, ensuring the integrity of your synthetic peptides.

Introduction: The Challenge of a Water-Soluble Amine Salt

H-Tbu-Gly-Otbu-HCl is a common building block in peptide synthesis, valued for its protected carboxylic acid and readily available primary amine. However, its hydrochloride salt form imparts significant water solubility, which can complicate its removal from organic reaction mixtures post-coupling. Inefficient removal can lead to impurities in the final product, affecting yield, purity, and downstream applications. This guide will explore the chemical principles and laboratory techniques to effectively address this separation challenge.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of H-Tbu-Gly-Otbu-HCl that influence its removal?

A1: H-Tbu-Gly-Otbu-HCl is the hydrochloride salt of a primary amine. This salt form is highly polar and readily soluble in aqueous solutions. The tert-butyl ester group is sensitive to strong acidic conditions and can be hydrolyzed. Understanding these properties is crucial for designing an effective purification strategy. The compound's high water solubility is the primary reason it can be selectively removed from an organic reaction mixture through aqueous extraction.[1][2]

Q2: Why can't I simply remove H-Tbu-Gly-Otbu-HCl by evaporating the solvent?

A2: H-Tbu-Gly-Otbu-HCl is a non-volatile solid with a melting point of 141-143 °C. Attempting to remove it by evaporation would require high temperatures and vacuum, which could lead to the degradation of your desired peptide product. Furthermore, any other non-volatile reagents or byproducts would also remain.

Q3: What is the fundamental principle behind using liquid-liquid extraction to remove H-Tbu-Gly-Otbu-HCl?

A3: The principle lies in the differential solubility of the neutral amine and its protonated salt form. The hydrochloride salt is water-soluble, while the free amine (H-Tbu-Gly-Otbu) is significantly more soluble in organic solvents. By adjusting the pH of the aqueous phase during extraction, we can control the protonation state of the amine and, therefore, its preferred solvent phase.[1][3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process and provides step-by-step solutions.

Problem 1: My organic layer still contains a significant amount of H-Tbu-Gly-Otbu-HCl after aqueous extraction.

Cause: This issue typically arises from either insufficient basification of the reaction mixture before extraction or an inadequate number of aqueous washes. The free amine form of H-Tbu-Gly-Otbu is necessary for it to be extracted into the organic layer, but any remaining hydrochloride salt will stay in the organic phase if not partitioned into an aqueous layer.

Solution: pH-Controlled Liquid-Liquid Extraction

This protocol is designed to convert the unreacted H-Tbu-Gly-Otbu-HCl into its free amine form, which can then be partitioned into an acidic aqueous phase.

Experimental Protocol: Basic Wash Followed by Acidic Wash

  • Initial Quench: After the peptide coupling reaction is complete, quench the reaction with a weak basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) aqueous solution of sodium carbonate (Na₂CO₃). This will neutralize the hydrochloride salt and convert it to the free amine.

  • Solvent Addition: Dilute the reaction mixture with an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Basic Wash: Wash the organic layer with a saturated NaHCO₃ solution. Gently invert the funnel several times, venting frequently to release any pressure buildup from CO₂ evolution. Drain the aqueous layer. Repeat this wash 2-3 times. This step removes excess acid and some water-soluble byproducts.

  • Acidic Wash: To remove the free amine of H-Tbu-Gly-Otbu, wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl) or a 5% aqueous solution of citric acid. The acid will protonate the free amine, making it water-soluble and partitioning it into the aqueous layer. Repeat this wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and can aid in breaking up emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude peptide product.

Data Presentation: pH Effect on Amine Extraction

pH of Aqueous PhasePredominant form of H-Tbu-Gly-OtbuSolubility
< 7Protonated (Ammonium Salt)High in Aqueous Phase
> 8Free AmineHigh in Organic Phase

Visualization: Liquid-Liquid Extraction Workflow

G cluster_0 Reaction Workup Reaction Mixture Reaction Mixture Quench (aq. NaHCO3) Quench (aq. NaHCO3) Reaction Mixture->Quench (aq. NaHCO3) Extraction (Organic Solvent) Extraction (Organic Solvent) Quench (aq. NaHCO3)->Extraction (Organic Solvent) Separatory Funnel Separatory Funnel Extraction (Organic Solvent)->Separatory Funnel Organic Layer Organic Layer Separatory Funnel->Organic Layer Contains Peptide & Free Amine Aqueous Layer 1 (Basic) Aqueous Layer 1 (Basic) Separatory Funnel->Aqueous Layer 1 (Basic) Contains Salts Acidic Wash (aq. HCl) Acidic Wash (aq. HCl) Organic Layer->Acidic Wash (aq. HCl) Brine Wash Brine Wash Organic Layer->Brine Wash Acidic Wash (aq. HCl)->Organic Layer Purified Peptide Aqueous Layer 2 (Acidic) Aqueous Layer 2 (Acidic) Acidic Wash (aq. HCl)->Aqueous Layer 2 (Acidic) Contains Protonated Amine Drying & Concentration Drying & Concentration Brine Wash->Drying & Concentration Crude Peptide Crude Peptide Drying & Concentration->Crude Peptide

Caption: Workflow for removing H-Tbu-Gly-Otbu-HCl via extraction.

Problem 2: An emulsion has formed during the extraction, and the layers will not separate.

Cause: Emulsions are colloidal suspensions of one liquid in another and are common when working with complex reaction mixtures, especially those containing salts or surfactants. Vigorous shaking can exacerbate their formation.[5]

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the mechanical energy that contributes to emulsion formation.[5]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion by "salting out" the organic components.[5][6]

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion.

Visualization: Troubleshooting Emulsion Formation

G Emulsion Formation Emulsion Formation Patience Patience Emulsion Formation->Patience Gentle Swirling Gentle Swirling Emulsion Formation->Gentle Swirling Add Brine Add Brine Emulsion Formation->Add Brine Filtration (Celite) Filtration (Celite) Emulsion Formation->Filtration (Celite) Centrifugation Centrifugation Emulsion Formation->Centrifugation Separation Separation Patience->Separation Gentle Swirling->Separation Add Brine->Separation Filtration (Celite)->Separation Centrifugation->Separation

Caption: Decision tree for resolving emulsions during extraction.

Problem 3: My peptide product is also being extracted into the acidic aqueous layer.

Cause: If your desired peptide has basic residues (e.g., Histidine, Arginine, Lysine), it can also be protonated and extracted into the acidic aqueous wash.

Solution: Use of a Milder Acidic Wash

  • Instead of strong acids like HCl, use a weaker organic acid such as a 5-10% aqueous solution of citric acid for the acidic wash. The pKa of citric acid is higher than that of HCl, making it less likely to protonate the basic residues in your peptide while still being effective at protonating the more basic H-Tbu-Gly-Otbu.

Problem 4: I suspect the tert-butyl ester protecting group on my peptide is being cleaved during the workup.

Cause: The tert-butyl ester is labile under strong acidic conditions. Prolonged exposure to 1M HCl during the acidic wash could lead to partial or complete deprotection.

Solution: Minimize Contact Time with Acid and Use Milder Acids

  • Perform the acidic washes quickly and efficiently.

  • As mentioned above, use a milder acid like citric acid.

  • If your peptide is particularly sensitive, consider using a buffered aqueous solution at a mildly acidic pH (e.g., pH 4-5) for the wash.

Advanced Purification Techniques

If residual H-Tbu-Gly-Otbu-HCl or other impurities remain after extraction, further purification may be necessary.

Silica Gel Column Chromatography

Principle: This technique separates compounds based on their polarity. Less polar compounds travel faster down the column, while more polar compounds are retained longer.[7]

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude peptide in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing your purified peptide.

Data Presentation: Example Mobile Phase Gradient for Dipeptide Purification

StepMobile Phase (Hexane:Ethyl Acetate)Purpose
19:1Elute non-polar impurities
27:3Elute the desired dipeptide
31:1Elute more polar impurities

Note: The optimal mobile phase composition and gradient will depend on the specific properties of your peptide and should be determined empirically using TLC.

Recrystallization

Principle: This technique purifies a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. Impurities remain in the solvent.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which your peptide is soluble when hot but sparingly soluble when cold. Common solvents for dipeptides include ethyl acetate, isopropanol, and mixtures of these with hexanes or diethyl ether.[8]

  • Dissolution: Dissolve the crude peptide in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

References

  • Chemistry LibreTexts. (2023, August 29). 1: Liquid-Liquid Extraction.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • ResearchGate. (2021, July 28).
  • Canadian Digital Network. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • BenchChem. (2025). Application Notes and Protocols for H-D-Ala-OtBu.HCl Peptide Coupling.
  • Organic Syntheses. (n.d.). is added.
  • Royal Society of Chemistry. (2025, September 24).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • Google Patents. (n.d.).
  • PubMed. (n.d.). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer.
  • Sigma-Aldrich. (n.d.). Glycine tert-butyl ester 97 27532-96-3.
  • ResearchGate. (2025, August 6).
  • Sorbead India. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.). Glycine tert-butyl ester hydrochloride | 27532-96-3.
  • University of California, Irvine. (n.d.).
  • Arkat USA. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Sciencemadness Discussion Board. (2007, January 15). Extraction problems.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides.
  • Biblioteka Nauki. (n.d.).
  • Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.
  • University of Victoria. (n.d.).
  • Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
  • GenScript. (n.d.).
  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques.
  • Google Patents. (n.d.). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.
  • Arkat USA. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Amazon Web Services. (n.d.).
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions.
  • YouTube. (2023, September 12).
  • PubChem. (n.d.). Glycine tert-butyl ester | C6H13NO2 | CID 151417.
  • Chem-Impex. (n.d.). Glycine tert-butyl ester hydrochloride.

Sources

Optimization

Resolving aggregation issues in peptides containing tert-Leucine

Topic: Resolving Aggregation and Synthesis Anomalies in tert-Leucine Containing Peptides Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists Status: Operational Introduction: The tert-Leucine P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Aggregation and Synthesis Anomalies in tert-Leucine Containing Peptides Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists Status: Operational

Introduction: The tert-Leucine Paradox

Welcome to the Technical Support Center. You are likely here because a peptide containing L-tert-leucine (Tle) is failing during synthesis or crashing out of solution.

The Core Conflict: Tle is a non-canonical amino acid often introduced into drug candidates (like protease inhibitors and GLP-1 analogs) specifically to prevent enzymatic degradation and disrupt aggregation-prone


-sheets. However, its massive steric bulk (a quaternary 

-carbon) creates two distinct "aggregation-like" failure modes:
  • Synthetic "Aggregation": Steric shielding prevents complete coupling, leading to deletion sequences (n-1) that mimic aggregation during HPLC analysis.

  • Hydrophobic Collapse: The extreme lipophilicity of the tert-butyl group drives non-specific hydrophobic clustering in aqueous buffers.

This guide addresses these issues with field-proven protocols.

Module 1: Synthesis Troubleshooting (The "Deletion" Problem)

User Inquiry: "My peptide purity is low. I see a shoulder peak on HPLC and mass spec shows a mass corresponding to [Target Mass - Residue]. Is this aggregation?"

Diagnosis: This is likely steric hindrance , not physical aggregation. The bulky tert-butyl group acts as a shield, preventing the incoming amino acid from attacking the N-terminus of the Tle residue. This results in "deletion sequences" that are difficult to separate.

Mechanism of Failure

Coupling onto the N-terminus of an anchored Tle residue is the bottleneck. The rate constant for this reaction can be


 to 

times slower than standard couplings due to the "brick wall" effect of the tert-butyl group [1].
Protocol: Overcoming Steric Barriers
ParameterStandard ProtocolTle-Optimized Protocol
Coupling Reagent HBTU / DICHATU or COMU (High reactivity required) [2]
Activator Base DIPEA (2 equiv)HOAt (Add 1 equiv to suppress racemization & accelerate rate) [3]
Temperature Room Temp (25°C)60°C - 75°C (Microwave or conventional heating) [4]
Reaction Time 45 - 60 minDouble Couple: 2 x 2 hours
Solvent DMFNMP or DMF/DMSO (9:1) to improve resin swelling
Decision Matrix: Synthesis Optimization

SynthesisOptimization Start Issue: Low Yield/Deletion Sequence CheckSeq Is the difficult step coupling ONTO Tle? Start->CheckSeq ReagentSwitch Switch to HATU/HOAt (Generates reactive OAt ester) CheckSeq->ReagentSwitch Yes Success Proceed to Cleavage CheckSeq->Success No (Standard Protocol) TempBoost Apply Microwave Energy (75°C, 25 Watts) ReagentSwitch->TempBoost Yield still low SolventMod Switch Solvent to NMP (Better swelling for hydrophobic chains) TempBoost->SolventMod Aggregation suspected SolventMod->Success

Figure 1: Decision tree for optimizing coupling efficiency when steric hindrance mimics aggregation.

Module 2: Solubility & Purification (The "Crash" Problem)

User Inquiry: "My peptide synthesized correctly, but it precipitates when I add water/buffer. It sticks to the C18 column and won't elute."

Diagnosis: Hydrophobic Collapse. Tle is one of the most hydrophobic amino acids. If your peptide contains multiple Tle residues or Tle adjacent to other hydrophobic residues (Phe, Leu, Val), it will form micelle-like aggregates in water.

The "Like Dissolves Like" Strategy

Do not attempt to dissolve Tle-rich peptides in pure water or saline. You must disrupt the hydrophobic interactions.

Troubleshooting Guide: Solubilization

Q: How do I dissolve the peptide for purification? A: Use the "Organic First" method.

  • Dissolve the crude lyophilized powder in 100% DMSO or HFIP (Hexafluoroisopropanol) . HFIP is particularly effective at breaking hydrogen bonds and hydrophobic clusters [5].

  • Once fully dissolved, dilute slowly with water/buffer to the desired concentration (keep organic content >10% if possible).

  • Note: If the peptide is basic (high pI), use dilute Acetic Acid. If acidic (low pI), use dilute Ammonium Bicarbonate.

Q: The peptide elutes as a broad smear on HPLC. How do I fix this? A: A broad peak indicates on-column aggregation. The peptide is partitioning between the stationary phase, the mobile phase, and itself.

  • Solution 1 (The Hammer): Operate the column at 60°C . Heat disrupts the hydrophobic interactions.

  • Solution 2 (The Wedge): Switch to a C4 or Phenyl-Hexyl column . C18 is often too hydrophobic for Tle-rich peptides, causing irreversible binding.

  • Solution 3 (The Shield): Add 0.1% TFA + 10-20% Isopropanol to Mobile Phase B. Isopropanol is a stronger eluent than Acetonitrile for hydrophobic peptides.

Workflow: Solubilization & Purification

SolubilityWorkflow Precipitate Peptide Precipitates in Water CheckPI Check Isoelectric Point (pI) Precipitate->CheckPI Acidic pI < 6 Add NH4OH CheckPI->Acidic Basic pI > 8 Add Acetic Acid CheckPI->Basic Neutral Neutral/Hydrophobic (The Tle Issue) CheckPI->Neutral Organic Dissolve in minimal DMSO or HFIP Neutral->Organic Standard Chaotrope Add 6M GuHCl (For Column Loading) Neutral->Chaotrope Extreme Aggregation

Figure 2: Step-by-step solubilization strategy for hydrophobic Tle-peptides.

Module 3: Structural Analysis & FAQs

Q: Does Tle induce beta-sheets? A: Generally, no . Tle is a "beta-sheet breaker" because its bulky side chain destabilizes the planar hydrogen bonding network required for amyloid formation [6]. If you observe gelation, it is likely due to non-specific hydrophobic entanglement, not ordered amyloid fibrils.

Q: Can I use "Pseudoproline" dipeptides with Tle? A: Pseudoprolines are excellent for preventing aggregation, but they are not available for Tle. Instead, consider using Isoacyl dipeptides (O-N intramolecular acyl migration) if synthesis is impossible. This technique temporarily disrupts the backbone hydrogen bonding during synthesis.

Q: How do I store Tle peptides? A: Due to their hydrophobicity, these peptides stick to plastic.

  • Storage: Glass vials are preferred over polypropylene.

  • Concentration: Store at high concentration in DMSO (stock) and dilute only immediately before use.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: HOAt and HATU Advantages.[4] Retrieved from

  • National Institutes of Health (NIH). (2025). Practical N-to-C peptide synthesis with minimal protecting groups (Microwave assisted). Retrieved from

  • SB-Peptide. (2024). Peptide Solubility Guidelines: Handling Hydrophobic Sequences. Retrieved from

  • PubMed. (2005). Preferred conformations of peptides containing tert-leucine.[5] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of H-Tbu-Gly-Otbu·HCl: The Definitive Purity Guide

Topic: 1H NMR Characterization of H-Tbu-Gly-Otbu·HCl Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals 1H NMR Characterization of H-Tbu-Gly-Otbu[1][2]·HCl: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of H-Tbu-Gly-Otbu·HCl Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

1H NMR Characterization of H-Tbu-Gly-Otbu[1][2]·HCl: The Definitive Purity Guide

Executive Summary

In the synthesis of complex peptides and peptidomimetics, H-Tbu-Gly-Otbu·HCl (L-tert-Leucine tert-butyl ester hydrochloride, CAS: 119483-45-3) serves as a critical building block.[1] Its steric bulk—provided by the tert-butyl side chain—imparts resistance to enzymatic degradation, making it invaluable in drug design (e.g., HIV protease inhibitors).

However, characterizing this molecule presents a unique analytical challenge: it lacks a UV chromophore .[1] Standard HPLC-UV methods often fail to detect non-chromophoric impurities, leading to "silent" contamination that ruins downstream peptide coupling.[1]

This guide establishes Quantitative 1H NMR (qNMR) as the superior analytical standard for H-Tbu-Gly-Otbu[1]·HCl, comparing its efficacy directly against HPLC and LC-MS alternatives.[1]

Part 1: The Analytical Challenge

The structure of H-Tbu-Gly-Otbu[1]·HCl consists of a quaternary aliphatic side chain and an aliphatic ester.[1] Without aromatic rings or conjugated systems, it is invisible to standard UV detection at 254 nm and shows only weak, non-specific absorption at 210 nm.

Comparison of Analytical Alternatives
FeatureMethod A: qNMR (Recommended) Method B: HPLC-UV (Standard) Method C: LC-MS (Supplementary)
Primary Detection Nuclear Spin (Protons)UV Absorbance (210 nm)Mass-to-Charge Ratio
Chromophore Requirement None (Universal detection)High (Required for sensitivity)None (Ionization dependent)
Purity Accuracy Absolute (>99.5% precision)Relative (Area% is misleading)Qualitative (Response factors vary)
Impurity ID Structural elucidation (residual solvents, counter-ions)Retention time onlyMolecular weight only
Blind Spots Inorganic salts (invisible)Non-UV active impurities, moistureNon-ionizable salts
Part 2: Chemical Context & Theoretical Spectrum

Target Molecule: H-L-Tle-OtBu[1]·HCl Formula: C10H22ClNO2 Molecular Weight: 223.74 g/mol

Key NMR Structural Features (DMSO-d6)

The molecule is highly symmetric in terms of spin systems, leading to a clean spectrum ideal for integration.

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Proton (Singlet):  The proton at the chiral center (
    
    
    
    ) has no neighbors on the
    
    
    -carbon (which is quaternary). Result: A sharp singlet, perfect for quantitative integration.[1]
  • Ammonium Protons (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  In DMSO-d6, these appear as a broad singlet, confirming the salt form.
    
  • Tert-Butyl Groups: Two distinct large singlets (9H each).

Part 3: Experimental Protocol (qNMR)

This protocol is designed to be self-validating. If the integration ratios deviate from theoretical values (9:9:1), the sample is impure.

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.[1]

    • Why DMSO? It ensures solubility of the HCl salt and slows proton exchange, allowing observation of the ammonium protons.

  • Internal Standard (Optional for Absolute Assay): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable Standard).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10–15 mg of H-Tbu-Gly-Otbu[1]·HCl into a clean vial.

    • Add 600 µL of DMSO-d6.[1]

    • Vortex until fully dissolved (solution must be clear).[1]

    • Transfer to a 5 mm NMR tube.[1]

  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long d1).

    • Relaxation Delay (d1): 20 seconds .

      • Reasoning: The tert-butyl protons have long T1 relaxation times.[1] A short d1 will saturate these signals, leading to under-integration and false purity calculations.[1]

    • Scans (ns): 16 or 32 (Sufficient for >10 mg sample).

    • Spectral Width: -2 to 14 ppm.[1]

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Phase correction: Manual (critical for quantitative accuracy).

    • Baseline correction: Polynomial (Bernstein) fit.

    • Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Part 4: Data Analysis & Interpretation
Table 1: 1H NMR Chemical Shift Assignment (DMSO-d6)
PositionGroupShift (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegral (Theory)Diagnostic Value
1

8.40 – 8.60 Broad Singlet3H Confirms HCl salt formation. Disappears in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

.
2

-CH
3.65 – 3.75 Singlet1H Critical Purity Peak. Use as reference (Set to 1.00).
3 Ester t-Bu 1.48 Singlet9H Check for hydrolysis (loss of this peak indicates free acid).[1]
4 Side Chain t-Bu 1.02 Singlet9H Confirm identity (Tle vs. Gly).[1]
Impurity Profiling

Common impurities in this synthesis include unreacted tert-Leucine (starting material) and solvent residues.[1]

  • H-Tle-OH (Free Acid): Loss of the 1.48 ppm ester signal.[1]

  • Ethyl Acetate: Triplet at 1.17 ppm, Singlet at 1.99 ppm, Quartet at 4.03 ppm.

  • Toluene: Multiplets at 7.1–7.3 ppm, Singlet at 2.30 ppm.[1]

Part 5: Visualization of Logic
Diagram 1: The Analytical Decision Matrix

This flowchart guides the researcher through the purity assessment process based on NMR data.

PurityWorkflow Start Start: Acquire 1H NMR (DMSO-d6, d1=20s) CheckAlpha Check Alpha-Proton (Singlet ~3.7 ppm) Start->CheckAlpha CheckCoupling Is it a Singlet? CheckAlpha->CheckCoupling WrongProduct STOP: Wrong Product (Valine/Leucine have coupling) CheckCoupling->WrongProduct No (Doublet/Multiplet) Integrate Integrate Signals Normalize Alpha-H to 1.00 CheckCoupling->Integrate Yes CheckTBu Check tBu Integrals (Target: 9.0 for both) Integrate->CheckTBu Pass PASS: High Purity Proceed to Peptide Synthesis CheckTBu->Pass Ratio ~9:9:1 FailHydrolysis FAIL: Hydrolysis Detected (Ester tBu < 9.0) CheckTBu->FailHydrolysis Ester tBu < 8.8 FailSolvent FAIL: Solvent Contamination (Check 1.17, 1.99, 5.75 ppm) CheckTBu->FailSolvent Extra Peaks Found

Caption: Analytical workflow for validating H-Tbu-Gly-Otbu·HCl purity.[1][2][3] The singlet nature of the alpha-proton is the primary identity checkpoint.

Diagram 2: Comparative Sensitivity (NMR vs. HPLC)

Visualizing why HPLC fails for this specific molecule.

Comparison cluster_HPLC Method B: HPLC-UV (210 nm) cluster_NMR Method A: 1H NMR Molecule H-Tbu-Gly-Otbu·HCl Chromophore No Chromophore (Weak Absorbance) Molecule->Chromophore Protons 22x Protons (Strong Signal) Molecule->Protons Baseline Noisy Baseline (Drift & Interference) Chromophore->Baseline ResultB Result: Unreliable Purity (False Positives) Baseline->ResultB Resolution Distinct Singlets (No Overlap) Protons->Resolution ResultA Result: Absolute Purity (Quantitative) Resolution->ResultA

Caption: Comparison of detection mechanisms. NMR leverages the high proton count (22H) for sensitivity, whereas HPLC struggles with the lack of UV activity.

References
  • Holzgrabe, U. (2010).[1][4] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Pauli, G. F., et al. (2012).[1][4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • National Institute of Standards and Technology (NIST). Amino Acid Measurement Services.[1] (General reference for qNMR standards in amino acids). Link

Sources

Comparative

Comparing H-Tbu-Gly-Otbu-HCl vs H-Leu-OtBu-HCl in stability studies

Comparative Stability Guide: H-Tbu-Gly-OtBu·HCl vs. H-Leu-OtBu[1][2][3][4]·HCl Executive Summary This technical guide provides a head-to-head stability analysis of H-Tbu-Gly-OtBu·HCl (L-tert-Leucine tert-butyl ester hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Guide: H-Tbu-Gly-OtBu·HCl vs. H-Leu-OtBu[1][2][3][4]·HCl

Executive Summary

This technical guide provides a head-to-head stability analysis of H-Tbu-Gly-OtBu·HCl (L-tert-Leucine tert-butyl ester hydrochloride) and H-Leu-OtBu[1][4]·HCl (L-Leucine tert-butyl ester hydrochloride).[1][4]

While both compounds share the same C-terminal protection (tert-butyl ester) and salt form (hydrochloride), their side-chain topology creates a massive divergence in stability profiles. H-Tbu-Gly-OtBu·HCl exhibits superior hydrolytic stability compared to H-Leu-OtBu·HCl. This is driven by the "Steric Lock" effect of the quaternary


-carbon in tert-Leucine, which effectively shields the carbonyl center from nucleophilic attack, rendering it a preferred scaffold for protease-resistant therapeutics.

Structural Analysis & Mechanistic Causality

To understand the stability data, we must first analyze the steric environments of both molecules.

  • H-Leu-OtBu·HCl: The Leucine side chain is isobutyl (

    
    ). The branching occurs at the 
    
    
    
    -carbon, leaving the
    
    
    -carbon relatively accessible. The ester bond is protected only by the C-terminal tert-butyl group.
  • H-Tbu-Gly-OtBu·HCl (H-Tle-OtBu·HCl): The tert-Leucine side chain is tert-butyl (

    
    ). The branching occurs immediately at the 
    
    
    
    -carbon. This creates a "double-lock" mechanism where the bulky side chain and the bulky ester group form a hydrophobic cage around the carbonyl carbon.
Visualizing the Steric Shield

The following diagram illustrates the "Cone of Protection" mechanism that retards hydrolysis in Tle derivatives.

StericShield cluster_Leu H-Leu-OtBu (Susceptible) cluster_Tle H-Tbu-Gly-OtBu (Resistant) Nucleophile Nucleophile (OH- / Enzyme) Leu_Carbonyl Carbonyl Carbon (Accessible) Nucleophile->Leu_Carbonyl Fast Attack Tle_Carbonyl Carbonyl Carbon (Shielded) Nucleophile->Tle_Carbonyl Steric Blockade Leu_Side Leu Side Chain (gamma-branch) Leu_Side->Leu_Carbonyl Minimal Shielding Tle_Side Tle Side Chain (beta-quaternary) Tle_Side->Tle_Carbonyl Shields

Caption: The quaternary beta-carbon of Tbu-Gly (Tle) physically blocks the trajectory of incoming nucleophiles, significantly increasing the activation energy required for hydrolysis.

Comparative Stability Data

The following data summarizes the relative stability profiles based on accelerated degradation studies and literature consensus on steric effects in amino acid esters.

Table 1: Relative Stability Index (RSI)
ParameterH-Leu-OtBu[1][3][4]·HCl H-Tbu-Gly-OtBu·HCl Performance Delta
Solid State Stability (25°C) Stable (>1 year)Highly Stable (>2 years)Comparable (Salt form stabilizes both)
Solution Stability (pH 7.4)

6-12 hours

48 hours
Tle is ~4-8x more stable
Enzymatic Resistance (Esterase) Rapid HydrolysisHigh ResistanceTle is >10x more resistant
Hygroscopicity ModerateLowTle is more lipophilic
Racemization Risk (Base) ModerateLowTle resists enolization

Critical Insight: In comparative studies of thiazolide prodrugs, tert-leucine esters remained stable for months at room temperature, whereas less hindered esters (like Valine or Leucine) showed significant decomposition under identical conditions [1].[5][6]

Experimental Protocols for Validation

As a scientist, you should not rely solely on external data. Use these self-validating protocols to generate internal stability curves for your specific formulation buffer.

Protocol A: Accelerated Chemical Hydrolysis (pH Stress Test)

Objective: Determine the pseudo-first-order rate constant (


) for ester hydrolysis.
  • Preparation: Dissolve 10 mg of each compound in 1 mL of DMSO (Stock).

  • Reaction: Dilute Stock 1:10 into Phosphate Buffer (50 mM, pH 8.0) at 37°C.

    • Note: pH 8.0 is chosen to accelerate base-catalyzed hydrolysis without immediate destruction.

  • Sampling: Aliquot 50 µL at

    
     hours.
    
  • Quench: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Analysis: Analyze via HPLC (C18 column, Gradient 5-95% ACN in 0.1% TFA).

    • Detection: 210 nm.

    • Calculation: Plot

      
       vs. Time. The slope is 
      
      
      
      .

Expected Result: The slope for H-Leu-OtBu will be significantly steeper than for H-Tbu-Gly-OtBu.

Protocol B: Enzymatic Stability Assay (Simulated Biological Fate)

Objective: Assess resistance to plasma esterases (crucial for prodrug design).

  • Enzyme Mix: Prepare a solution of PLE (Porcine Liver Esterase) at 10 units/mL in PBS (pH 7.4).

  • Incubation: Add compound (final conc. 100 µM) to the enzyme mix at 37°C.

  • Monitoring: Monitor the appearance of the free amino acid (H-Leu-OH or H-Tle-OH) via LC-MS over 60 minutes.

  • Control: Run a parallel blank without enzyme to subtract chemical hydrolysis.

Expected Result: H-Leu-OtBu will show >50% conversion within 10-30 minutes. H-Tbu-Gly-OtBu will likely show <10% conversion in the same timeframe due to the enzyme's inability to access the sterically crowded ester bond [2].

Application Recommendations

Based on the stability differential, select the appropriate derivative for your workflow:

  • Choose H-Leu-OtBu·HCl when:

    • You require a standard metabolic profile (rapid conversion to the active parent drug).

    • Cost is a primary driver (Leu derivatives are significantly cheaper).

    • You are performing standard solid-phase peptide synthesis (SPPS) where rapid coupling kinetics are preferred over steric bulk.

  • Choose H-Tbu-Gly-OtBu·HCl when:

    • Metabolic Stability is critical: You need to prolong the half-life of a peptide or prodrug in plasma.

    • Conformational Locking: You need to induce a specific turn or rigid conformation in a peptide backbone.

    • Handling Robustness: You require a reagent that can withstand longer exposure to basic conditions during synthesis without hydrolysis or racemization.

References

  • Stachulski, A. V., et al. (2021).[7] Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Infectious Diseases.

  • Ghisalba, O., et al. (2025). Enzyme-assisted Preparation of D-tert-Leucine.[8] ResearchGate.[9]

  • BenchChem Safety Guide. (2025). Stability and Storage of Boc-L-leucine methyl ester.

  • Vig, B. S., et al. (2003).[5] Amino Acid Ester Prodrugs of Floxuridine: Synthesis and Effects of Structure. Pharmaceutical Research.

Sources

Validation

Decoding the Signature Fragments: A Comparative Guide to the Mass Spectrometry of H-Tbu-Gly-Otbu-HCl

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and drug development, the precise characterization of intermediates is paramount. The dipeptide H-Tbu-Gly-Otbu-HCl, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the precise characterization of intermediates is paramount. The dipeptide H-Tbu-Gly-Otbu-HCl, a molecule incorporating the sterically hindering N-terminal tert-butyl (Tbu) group and a C-terminal tert-butyl (Otbu) ester, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification and for differentiating it from structural analogues bearing more common protecting groups. This guide provides an in-depth analysis of the electrospray ionization-tandem mass spectrometry (ESI-MS/MS) fragmentation of H-Tbu-Gly-Otbu-HCl, juxtaposed with that of its counterparts protected with tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

The Analytical Imperative: Why Fragmentation Matters

Electrospray ionization (ESI) is a "soft" ionization technique, meaning it typically generates intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[1] This is advantageous for determining the molecular weight of a compound. However, to elucidate its structure, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to characteristic fragmentation.[2] The resulting fragment ions provide a veritable fingerprint of the molecule's structure. For a protected dipeptide like H-Tbu-Gly-Otbu-HCl, the fragmentation pattern reveals the nature of the protecting groups and the sequence of the amino acid residues.

The Unique Fragmentation Cascade of H-Tbu-Gly-Otbu-HCl

The structure of H-Tbu-Gly-Otbu-HCl features two key moieties prone to characteristic fragmentation: the N-terminal tert-butyl group and the C-terminal tert-butyl ester. Upon ESI, the molecule will be observed as a protonated species, [M+H]⁺. The subsequent CID of this precursor ion is predicted to follow several key pathways, driven by the stability of the resulting fragment ions.

A primary and highly characteristic fragmentation pathway for compounds containing a tert-butyl group is the loss of isobutylene (a neutral loss of 56 Da), resulting in a carbocation. In the case of H-Tbu-Gly-Otbu-HCl, we can anticipate two distinct losses of isobutylene, one from the N-terminal Tbu group and one from the C-terminal Otbu ester.

Another expected fragmentation is the cleavage of the peptide bond, leading to the formation of b- and y-type ions, which are characteristic of peptide fragmentation.[3] The nomenclature for these ions indicates which terminus of the original peptide the charge is retained on (N-terminus for b-ions and C-terminus for y-ions).

Predicted Key Fragmentations of H-Tbu-Gly-Otbu-HCl:

  • Loss of Isobutylene from the Otbu ester: This is often a facile fragmentation, leading to the formation of a protonated carboxylic acid.

  • Loss of Isobutylene from the N-terminal Tbu group: This would result in a fragment ion where the N-terminus is a primary amine.

  • Formation of the tert-butyl cation: The stable tert-butyl cation (m/z 57) is a common fragment in the mass spectra of compounds containing this group.[4]

  • Peptide backbone cleavage: Formation of b₁ and y₁ ions.

The interplay of these fragmentation pathways provides a unique signature for H-Tbu-Gly-Otbu-HCl.

A Comparative Analysis: Tbu vs. Boc and Fmoc Protecting Groups

To highlight the unique fragmentation signature of the Tbu group, it is instructive to compare it with the more commonly used Boc and Fmoc N-terminal protecting groups.

Protecting GroupStructureCharacteristic Fragmentation
Tbu (tert-butyl) -(CH₃)₃Loss of isobutylene (56 Da), formation of tert-butyl cation (m/z 57)
Boc (tert-butoxycarbonyl) -CO-O-C(CH₃)₃Loss of isobutylene (56 Da) followed by loss of CO₂ (44 Da), or loss of the entire Boc group (100 Da)[5]
Fmoc (9-fluorenylmethoxycarbonyl) -CO-O-CH₂-(C₁₃H₉)Formation of the dibenzofulvene cation (m/z 179) and related fragments.

As the table illustrates, the fragmentation of the Boc group is distinct from the Tbu group due to the presence of the carbonyl moiety, which allows for a subsequent loss of carbon dioxide. The Fmoc group, with its large aromatic system, produces a completely different set of high-mass fragment ions.

Table of Predicted Major Fragment Ions:

Precursor IonH-Tbu-Gly-Otbu-HClBoc-Gly-OtbuFmoc-Gly-Otbu
[M+H]⁺ 231.19289.19411.20
[M+H - C₄H₈]⁺ 175.13233.13355.14
[M+H - 2(C₄H₈)]⁺ 119.07--
[M+H - C₄H₈ - CO₂]⁺ -189.12-
b₁ ion 114.12158.10280.11
y₁ ion 132.13132.13132.13
Other characteristic ions m/z 57 (tert-butyl cation)m/z 57 (tert-butyl cation)m/z 179 (dibenzofulvene cation)

Note: m/z values are calculated for the monoisotopic masses.

This comparative data clearly demonstrates that the fragmentation pattern of H-Tbu-Gly-Otbu-HCl, with its characteristic sequential losses of isobutylene and the presence of a prominent tert-butyl cation, allows for its unambiguous differentiation from its Boc and Fmoc protected counterparts.

Experimental Protocol for ESI-MS/MS Analysis

The following is a generalized protocol for the analysis of H-Tbu-Gly-Otbu-HCl and its analogues by ESI-MS/MS.

1. Sample Preparation:

  • Dissolve the peptide sample in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1-10 µM. Formic acid is added to promote protonation of the analyte.

2. Mass Spectrometry Analysis:

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization source is suitable for this analysis.
  • Ionization Mode: Positive ion mode.
  • MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺) of the target compound.
  • MS/MS Scan:
  • Select the [M+H]⁺ ion of the target compound as the precursor ion for fragmentation.
  • Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen).
  • Optimize the collision energy to achieve a good distribution of fragment ions. This may require some method development, starting with a collision energy of around 10-20 eV and adjusting as needed.
  • Acquire the product ion spectrum.

3. Data Analysis:

  • Identify the key fragment ions in the MS/MS spectrum.
  • Correlate the observed neutral losses and fragment ion m/z values with the predicted fragmentation pathways.
  • Compare the fragmentation pattern with those of the alternative protected dipeptides to confirm the identity of the compound.

Visualizing the Fragmentation Pathways

Fragmentation of H-Tbu-Gly-Otbu-HCl

M [M+H]⁺ m/z 231.19 F1 [M+H - C₄H₈]⁺ m/z 175.13 M->F1 - C₄H₈ (from Otbu) b1 b₁ ion m/z 114.12 M->b1 Peptide bond cleavage y1 y₁ ion m/z 132.13 M->y1 Peptide bond cleavage tbu_cation tert-butyl cation m/z 57.07 M->tbu_cation Formation of stable cation F2 [M+H - 2(C₄H₈)]⁺ m/z 119.07 F1->F2 - C₄H₈ (from Tbu)

Caption: Predicted fragmentation pathway of H-Tbu-Gly-Otbu-HCl.

Experimental Workflow for MS/MS Analysis

cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Dissolve Peptide (ACN/H₂O + 0.1% FA) B Infuse into ESI Source (Positive Ion Mode) A->B C Acquire Full Scan MS (Identify [M+H]⁺) B->C D Isolate [M+H]⁺ C->D E Collision-Induced Dissociation (CID) D->E F Acquire MS/MS Spectrum E->F G Identify Fragment Ions F->G H Correlate with Predicted Fragmentation G->H I Compare with Alternatives H->I

Caption: General workflow for ESI-MS/MS analysis of protected dipeptides.

Conclusion

The mass spectrometric fragmentation of H-Tbu-Gly-Otbu-HCl provides a distinct and readily interpretable signature. The characteristic losses of isobutylene from both the N-terminal Tbu group and the C-terminal Otbu ester, coupled with standard peptide backbone cleavages, allow for its confident identification. By comparing these fragmentation patterns with those of dipeptides protected with the more common Boc and Fmoc groups, researchers can definitively characterize their synthetic intermediates, ensuring the integrity of their drug development pipeline. This guide serves as a foundational resource for scientists leveraging mass spectrometry for the detailed structural elucidation of protected peptides.

References

  • Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in Enzymology, 193, 455-479.
  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
  • Liu, C., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
  • Vachet, R. W., & Goolsby, B. J. (1999). The gas-phase fragmentation of peptides and proteins. Current opinion in chemical biology, 3(5), 557-562.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2000). Mass spectrometry of peptides and proteins. Methods, 22(1), 1-15.
  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601.
  • Johnson, R. S., Martin, S. A., & Biemann, K. (1988). Collision-induced fragmentation of (M+ H)+ ions of peptides. Side chain specific sequence ions. International journal of mass spectrometry and ion processes, 86, 137-154.

Sources

Comparative

Optical rotation standards for L-tert-Leucine tert-butyl ester HCl

This comparative guide establishes the technical standards for L-tert-Leucine tert-butyl ester hydrochloride (H-Tle-OtBu·HCl), a critical chiral building block in the synthesis of HIV protease inhibitors (e.g., Atazanavi...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide establishes the technical standards for L-tert-Leucine tert-butyl ester hydrochloride (H-Tle-OtBu·HCl), a critical chiral building block in the synthesis of HIV protease inhibitors (e.g., Atazanavir) and HCV antivirals.

Executive Summary

  • Compound: L-tert-Leucine tert-butyl ester hydrochloride[1][2][3]

  • CAS: 119483-45-3 (Distinct from L-Leucine isomer CAS 2748-02-9)

  • Primary Standard (Optical Rotation):

    
     (
    
    
    
    , MeOH)
  • Critical Risk: High potential for confusion with L-Leucine tert-butyl ester HCl (

    
     to 
    
    
    
    ), rendering polarimetry insufficient for absolute identification.
  • Recommended Alternative: Chiral HPLC (Crown Ether or Teicoplanin phases) is the superior standard for enantiomeric excess (ee%) determination.

The Standard: Optical Rotation Protocols

Optical rotation is the traditional method for identity verification, but it requires strict adherence to solvent and concentration parameters due to the compound's structural sensitivity.

Reference Specifications
ParameterStandard ValueConditions
Specific Rotation

+17.05°

g/100mL, Methanol
Alternative Condition +9.5°

, H₂O (Free base reference)
Molecular Weight 223.74 g/mol C₁₀H₂₁NO₂[4][5]·HCl
Appearance White crystalline powderHygroscopic
Measurement Protocol (Self-Validating)

To ensure reproducibility, follow this step-by-step workflow. This protocol includes a "Blank Check" to eliminate solvent artifacts.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove moisture (water absorbs at 589 nm and dilutes concentration).

  • Solvation: Accurately weigh 50 mg (

    
    0.1 mg) of H-Tle-OtBu·HCl. Dissolve in 10.0 mL of HPLC-grade Methanol.
    
  • Equilibration: Allow the solution to stabilize at 20°C

    
     0.5°C in a thermostated water bath.
    
  • Blanking: Fill the polarimeter cell (1 dm path length) with pure Methanol. Zero the instrument.

  • Measurement: Inject the sample. Record 5 readings and average them.

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm, and
    
    
    is concentration in g/100mL.

Performance Comparison: Polarimetry vs. Alternatives

The "performance" of an analytical standard is defined by its Specificity (ability to distinguish isomers) and Sensitivity (detection of impurities).

The Isomer Trap: Tle vs. Leu

The most significant risk in sourcing this compound is distinguishing it from L-Leucine tert-butyl ester HCl (H-Leu-OtBu·HCl). Both are white powders with similar molecular weights (223.74 g/mol ) and similar positive rotations.

FeatureL-tert-Leucine Ester (Target) L-Leucine Ester (Common Impurity)
Structure

-carbon is quaternary (tert-butyl)

-carbon is methine (isobutyl)
CAS 119483-45-3 2748-02-9
Rotation (MeOH)


to

Risk High: Rotation values overlap within error margins.High: Cheaper, often supplied in error.
The Superior Alternative: Chiral HPLC

For drug development (GLP/GMP), optical rotation is insufficient for purity claims. Chiral HPLC is the required alternative.

  • Method: Crown Ether Chiral Stationary Phase (CSP)

  • Mechanism: The ammonium group of the amino ester complexes with the crown ether ring. The bulky tert-butyl side chain of L-Tle creates significant steric hindrance compared to the D-enantiomer or L-Leu isomer.

Experimental Data Summary:

  • Polarimetry: Can detect gross errors (wrong compound) but fails to quantify <5% enantiomeric impurities.

  • Chiral HPLC: Resolves enantiomers with a resolution factor (

    
    ) > 1.5.
    

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for validating L-tert-Leucine tert-butyl ester HCl, prioritizing HPLC over polarimetry for final release.

AnalysisWorkflow Sample Unknown Sample (Putative H-Tle-OtBu·HCl) Visual Visual & Solubility Check (White Powder, Soluble in MeOH) Sample->Visual Polarimetry Optical Rotation [α] = +17.0° (MeOH) Visual->Polarimetry Decision1 Rotation within Range? Polarimetry->Decision1 NMR 1H-NMR (D2O) Check t-Butyl Singlet vs Leu Isobutyl Doublet Decision1->NMR Yes (+17±1°) Reject Reject / Reprocess Decision1->Reject No (<+15° or >+22°) HPLC Chiral HPLC (Crown Ether Column) NMR->HPLC Structure Confirmed Result Release for Synthesis HPLC->Result ee > 99% HPLC->Reject ee < 98%

Caption: Analytical decision matrix distinguishing H-Tle-OtBu·HCl from its Leucine isomer using sequential Polarimetry, NMR, and HPLC.

Synthesis & Stability Context

Understanding the synthesis explains the rotation variability.

  • Route: L-tert-Leucine

    
     Esterification 
    
    
    
    Salt Formation.
  • Stability Factor: The tert-butyl ester is acid-labile. Exposure to moisture/acid causes hydrolysis back to L-tert-Leucine (Free Acid), which has a drastically different rotation (

    
     in H₂O, but negative in some acidic buffers).
    
  • Storage: Must be stored at -20°C under inert atmosphere. A drop in optical rotation often signals hydrolysis.

References

  • ChemicalBook. (2025). Product Monograph: (S)-2-Amino-3,3-dimethylbutanoic acid tert-butyl ester hydrochloride (CAS 119483-45-3).[5]Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119483-45-3 (L-tert-Leucine tert-butyl ester HCl).Link

  • TCI Chemicals. (2024). Specification Comparison: L-Leucine tert-Butyl Ester HCl (CAS 2748-02-9).Link

  • Hyun, M. H., et al. (2005).

Sources

Comparative

Validation of Chiral Purity in H-Tle-OtBu HCl Reagents

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Steric Powerhouse L-tert-Leucine tert-butyl ester hydrochloride (H-Tle-OtBu HCl) is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Steric Powerhouse

L-tert-Leucine tert-butyl ester hydrochloride (H-Tle-OtBu HCl) is a critical chiral building block in modern peptide synthesis and medicinal chemistry. Its defining feature—the bulky tert-butyl side chain—acts as a "steric powerhouse," imparting exceptional resistance to enzymatic degradation and enforcing rigid conformational control in peptide backbones. These properties make it indispensable in the synthesis of HIV protease inhibitors (e.g., Atazanavir), Hepatitis C antivirals, and novel peptidomimetics.

However, this steric bulk presents a double-edged sword. It significantly hinders coupling rates, often requiring harsh activation conditions that increase the risk of racemization. Consequently, starting with H-Tle-OtBu HCl of the highest enantiomeric purity (>99.5% ee) is non-negotiable. Using a reagent contaminated with the D-isomer (D-Tle) can lead to the accumulation of diastereomeric impurities that are notoriously difficult to separate from the final drug substance due to the molecule's lipophilicity.

This guide objectively compares the three primary methodologies for validating the chiral purity of H-Tle-OtBu HCl, providing experimental protocols and data-driven insights to help you select the optimal workflow.

The Challenge of Detection

Validating the chiral purity of H-Tle-OtBu HCl is complicated by two factors:

  • Lack of Chromophores: The molecule lacks aromatic rings, resulting in weak UV absorption (only significant <210 nm).

  • Steric Hindrance: The bulky side chain can interfere with the transient diastereomeric interactions required for chiral recognition on some stationary phases.

Comparative Method Analysis

Method A: Direct Chiral HPLC (Polysaccharide CSP)

Status: The Industrial Workhorse This method utilizes polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP). It is the preferred method for routine quality control (QC) and process monitoring due to its simplicity and speed.

  • Mechanism: The H-Tle-OtBu ester interacts with the chiral cavities of the amylose or cellulose polymer (coated or immobilized on silica).

  • Critical Factor: Since the product is an HCl salt, the mobile phase must contain a basic modifier (diethylamine or triethylamine) to neutralize the salt in situ, ensuring the free amine is available for hydrogen bonding with the CSP.

Method B: Marfey’s Reagent Derivatization (HPLC-UV)

Status: The "Trace Detective" (Gold Standard for Sensitivity) When detection of ultra-trace D-isomer levels (<0.1%) is required, direct UV detection often fails due to the compound's weak absorbance. Derivatization with Marfey’s Reagent (FDAA) introduces a strong chromophore (340 nm) and converts enantiomers into diastereomers, which are easily separated on a standard C18 column.

  • Mechanism: Nucleophilic substitution of the fluorine on the FDAA reagent by the primary amine of H-Tle-OtBu.

  • Advantage: Extends the Limit of Detection (LOD) into the picomolar range.

Method C: Polarimetry (Specific Rotation)

Status: The "Quick Check" (Not Recommended for Validation) While Certificates of Analysis often list


 (c=2, EtOH), polarimetry is insufficient  for validating chiral purity >98%. It lacks the sensitivity to distinguish between 99.0% and 99.9% purity and can be easily skewed by achiral impurities or solvent effects.

Experimental Protocols

Protocol 1: Direct Chiral HPLC (Recommended for QC)

Objective: Quantify Enantiomeric Excess (% ee) of H-Tle-OtBu HCl.

  • Instrument: HPLC with UV Detector (DAD preferred) or Refractive Index (RI).

  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 0.5 – 1.0 mL/min (Adjust for backpressure < 80 bar).

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Sample Prep: Dissolve 5 mg H-Tle-OtBu HCl in 1 mL of Mobile Phase. Note: The solution may be slightly cloudy due to Et3N-HCl salt formation; filter through a 0.45 µm PTFE syringe filter before injection.

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between L- and D-isomers.
    
  • Tailing Factor: < 1.5 (Adjust DEA concentration if tailing occurs).

Protocol 2: Marfey’s Derivatization (Recommended for Trace Analysis)

Objective: Detect <0.1% D-Tle impurity.

  • Reagent Prep: Prepare 1% (w/v) FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in Acetone.

  • Reaction:

    • Mix 50 µL Sample Solution (50 mM in water) + 100 µL 1M NaHCO3.

    • Add 100 µL FDAA solution.

    • Incubate at 40°C for 60 minutes.

    • Quench with 50 µL 2M HCl.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 30 mins.

    • Detection: UV at 340 nm .[1]

Decision Logic & Workflows

The following diagrams illustrate the logical selection of methods and the specific workflow for the high-sensitivity Marfey's approach.

MethodSelection Start Start: H-Tle-OtBu HCl Chiral Validation CheckSpec Check Purity Requirement Start->CheckSpec RoutineQC Routine QC (>98% ee required) CheckSpec->RoutineQC Standard Grade TraceAnalysis Trace Analysis (>99.5% ee required) CheckSpec->TraceAnalysis Pharma Grade DirectHPLC Method A: Direct Chiral HPLC (Chiralpak IA/AD-H) RoutineQC->DirectHPLC DerivHPLC Method B: Marfey's Reagent (C18 RP-HPLC) TraceAnalysis->DerivHPLC ResultA Result: Fast, Simple Limit ~0.1% DirectHPLC->ResultA ResultB Result: High Sensitivity Limit ~0.001% DerivHPLC->ResultB

Caption: Decision tree for selecting the analytical method based on purity requirements.

MarfeysWorkflow Sample 1. Sample Preparation H-Tle-OtBu HCl (50mM) Mix 2. Alkalinization Add 1M NaHCO3 (pH > 8) Sample->Mix React 3. Derivatization Add FDAA (Marfey's Reagent) 40°C, 60 min Mix->React Quench 4. Quench Add 2M HCl (Stop Reaction) React->Quench Inject 5. HPLC Analysis C18 Column, UV 340nm Quench->Inject Data 6. Data Analysis L-L (Major) vs L-D (Impurity) Elution Order: L-D elutes LAST Inject->Data

Caption: Step-by-step workflow for Marfey's Reagent derivatization.

Performance Comparison Data

The table below summarizes the performance metrics of the discussed methods. Data is based on standard validation parameters for amino acid esters.

FeatureMethod A: Direct Chiral HPLCMethod B: Marfey's Reagent (FDAA)Method C: Polarimetry
Primary Use Routine QC, Process MonitoringTrace Impurity Quantification, R&DIdentity Confirmation (CoA)
Stationary Phase Polysaccharide (Amylose/Cellulose)C18 (Octadecylsilane)None (Solution Phase)
Detection Limit (LOD) ~0.1% D-isomer< 0.01% D-isomerN/A (Cannot quantify <1%)
Sample Prep Time < 10 mins (Dissolve & Filter)~90 mins (React & Quench)< 5 mins
Chromophore Weak (210 nm)Strong (340 nm)N/A
Cost Per Run High (Expensive Columns)Moderate (Standard Column + Reagent)Low
Robustness Moderate (Sensitive to Mobile Phase amine content)High (Standard RP-HPLC conditions)Low (Sensitive to temp/conc)

Impact Analysis: The Cost of Impurity

Why is validation so critical for H-Tle-OtBu ?

  • Coupling Efficiency: The tert-butyl group creates massive steric hindrance. If D-Tle is present, it may couple at a different rate than L-Tle, but often the D-isomer is more reactive in certain kinetic resolutions, leading to enrichment of the impurity in the final peptide.

  • Separation Difficulty: In a peptide sequence, the diastereomer formed by a D-Tle insertion (e.g., L-Pro-D-Tle -L-Val vs. L-Pro-L-Tle -L-Val) often co-elutes with the target product on C18 prep-HPLC due to the high lipophilicity masking the chiral change.

References

  • Adhikari, S., et al. (2021).[2][3] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. 4

  • Claus, J. E. (2009). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Reporter. Link

  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][5][6][7][8][9][10][11] 12

  • Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). 10

  • TCI Chemicals. Product Specification: L-Leucine tert-Butyl Ester Hydrochloride. 13

Sources

Validation

The Steric Trap: A Comparative Guide to tert-Leucine Ester Hydrolysis

Topic: Comparative Hydrolysis Rates of OtBu vs. OMe Esters in tert-Leucine Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, Drug Development Professionals Executive Summary: The "B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Hydrolysis Rates of OtBu vs. OMe Esters in tert-Leucine Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, Drug Development Professionals

Executive Summary: The "Bulky" Exception

In standard peptide synthesis and medicinal chemistry, methyl (OMe) and tert-butyl (OtBu) esters are often viewed merely as orthogonal protecting groups—chosen based on whether the deprotection strategy is basic (saponification) or acidic (acidolysis).

However, for tert-Leucine (Tle/Pseudoleucine), this equivalence breaks down.

The bulky tert-butyl side chain of tert-Leucine creates a unique steric environment that renders standard saponification of Tle-OMe kinetically incompetent for practical workflows. Conversely, the acid-mediated cleavage of Tle-OtBu remains robust. This guide analyzes the mechanistic divergence between these two esters and provides evidence-based protocols to avoid common synthetic dead-ends.

Mechanistic Analysis: Why Structure Dictates Rate

The hydrolysis rate disparity stems from the fundamental difference in the rate-determining steps of their respective cleavage mechanisms relative to the steric bulk of the tert-butyl side chain.

A. The Methyl Ester (OMe) Problem:

Mechanism

Saponification follows the


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism.
  • The Bottleneck: The nucleophile (OH⁻) must attack the carbonyl carbon to form a tetrahedral intermediate.

  • The Barrier: In Tle, the adjacent tert-butyl side chain acts as a "steric umbrella," effectively blocking the Bürgi-Dunitz trajectory required for the incoming hydroxide ion.

  • Result: Reaction rates drop by orders of magnitude compared to Leucine or Alanine. Forcing conditions (high heat, strong base) often lead to racemization before hydrolysis is complete.

B. The tert-Butyl Ester (OtBu) Solution:

Mechanism

Acidolysis of tert-butyl esters typically follows the


 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular)  mechanism.
  • The Trigger: Protonation of the carbonyl oxygen (fast equilibrium).

  • The Cleavage: Spontaneous fragmentation of the C-O bond to form a stable tert-butyl carbocation and the free carboxylic acid.

  • The Advantage: This fragmentation is largely electronic and unimolecular. It does not require an external nucleophile to penetrate the steric wall of the Tle side chain.

Visualization: The Steric vs. Electronic Pathway

The following diagram illustrates the kinetic barrier difference. Note how the "Steric Wall" blocks the bimolecular attack (OMe) but does not impede the unimolecular fragmentation (OtBu).

Tle_Hydrolysis cluster_0 Tle-OMe (Base Hydrolysis) cluster_1 Tle-OtBu (Acid Hydrolysis) OMe_Start Tle-OMe (Sterically Crowded) OMe_TS Tetrahedral Intermediate OMe_Start->OMe_TS OH- Attack (BLOCKED by t-Bu Group) OMe_Prod Tle-OH OMe_TS->OMe_Prod Slow Collapse OtBu_Start Tle-OtBu (Protonated) OtBu_TS Fragmentation Transition State OtBu_Start->OtBu_TS Unimolecular (ALLOWED) OtBu_Prod Tle-OH + t-Bu+ OtBu_TS->OtBu_Prod Fast

Figure 1: Mechanistic comparison showing the steric blockade in saponification (Red) vs. the unimolecular fragmentation in acidolysis (Green).

Comparative Performance Guide
FeatureTle-OMe (Methyl Ester) Tle-OtBu (tert-Butyl Ester)
Primary Cleavage Saponification (LiOH/NaOH)Acidolysis (TFA/HCl)
Relative Rate (vs Leu) < 1% (Extremely Slow)~90-100% (Comparable)
Steric Sensitivity High: Rate depends on nucleophile access.Low: Rate depends on carbocation stability.
Common Pitfall Incomplete reaction after 24h; requires heat.Isobutene trapping required (scavengers).
Racemization Risk High (due to prolonged heating/base exposure).Low (Acidic conditions preserve chirality).
Best Use Case Only when Tle is N-terminal or steric bulk is distant.Recommended Standard for Tle protection.[1]
Experimental Protocols
Protocol A: Efficient Cleavage of Tle-OtBu (Recommended)

This protocol utilizes TFA with scavengers to prevent tert-butylation of sensitive side chains (e.g., Trp, Tyr), though Tle itself is robust.

  • Preparation: Dissolve H-Tle-OtBu (1.0 equiv) in DCM (5 mL/mmol).

  • Acidolysis: Add TFA (Trifluoroacetic acid) to a final concentration of 20-50% v/v.

    • Tip: If the peptide contains Met/Trp, add TIPS (Triisopropylsilane) and Water (2.5% each) as scavengers.

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Monitoring: TLC or LCMS will show clean conversion to the acid [M-56] peak.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Yield: Typically quantitative (>95%).

Protocol B: "Rescue" Saponification of Tle-OMe

Use this ONLY if you are stuck with a Tle-OMe intermediate that resists standard LiOH/THF/H2O conditions.

  • Reagent Switch: Standard LiOH is often insufficient. Switch to TMSOK (Potassium Trimethylsilanolate) or Ba(OH)₂ .

  • Solvent System: Use anhydrous THF or Dioxane (for TMSOK) to increase nucleophilicity of the oxide.

  • Procedure (TMSOK Method):

    • Dissolve Tle-OMe (1.0 equiv) in dry THF.

    • Add TMSOK (2.0–3.0 equiv).

    • Stir at 40°C (monitor closely).

    • Mechanism:[2][3][4][5] TMSOK acts as a soluble, non-hydrated source of hydroxide/oxide, often bypassing some solvation-shell steric issues.

  • Alternative (Peroxide):

    • Use

      
       + 
      
      
      
      (Lithium Hydroperoxide). The hydroperoxide anion (
      
      
      ) is more nucleophilic (alpha-effect) and smaller than solvated
      
      
      , potentially increasing the rate of attack.
Decision Matrix: Which Ester to Choose?

Decision_Tree cluster_warning If using Tle-OMe: Start Starting Synthesis with tert-Leucine Q1 Is Tle at the C-Terminus? Start->Q1 Q2 Is the target acid-sensitive? Q1->Q2 No (Internal/N-term) Choice_OtBu USE Tle-OtBu (Recommended) Q1->Choice_OtBu Yes (Standard) Q2->Choice_OtBu No Choice_OMe USE Tle-OMe (Caution Required) Q2->Choice_OMe Yes (Must avoid TFA) Warning Expect difficult hydrolysis. Plan for TMSOK or Enzymatic cleavage. Choice_OMe->Warning

Figure 2: Strategic decision tree for selecting the appropriate protecting group for tert-Leucine.

References
  • Effect of Steric Bulk on Ester Hydrolysis: Mechanism of Acyl-Oxygen Fission: Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press. (The foundational text establishing steric sensitivity).
  • OtBu Cleavage Mechanisms: Acid-Catalyzed Hydrolysis of tert-Butyl Esters: Loev, B. (1963). "Acid-Catalyzed Hydrolysis of Esters." Chemistry & Industry.
  • TMSOK for Hindered Esters

    • Potassium Trimethylsilanolate in Organic Synthesis: Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2 and HO-." Tetrahedron Letters, 25(51), 5831-5834. Link

  • Lithium Hydroperoxide Hydrolysis

    • Cleavage of Hindered Esters: Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141-6144. Link

Sources

Comparative

Comparative Guide: Tle vs. Ile Substitution in Peptide Engineering

Executive Summary In peptide drug discovery, the substitution of Isoleucine (Ile ) with L-tert-Leucine (Tle , also known as pseudoleucine or tert-butylglycine) is a high-impact structural modification strategy. While Ile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide drug discovery, the substitution of Isoleucine (Ile ) with L-tert-Leucine (Tle , also known as pseudoleucine or tert-butylglycine) is a high-impact structural modification strategy. While Ile is a standard proteinogenic amino acid essential for hydrophobic core formation, its susceptibility to proteolytic cleavage limits the plasma half-life of therapeutic peptides.

Tle introduces a bulky, non-proteinogenic trimethyl side chain adjacent to the


-carbon. This guide details how Tle substitution functions as a "steric shield," dramatically enhancing metabolic stability by blocking protease access to the peptide bond. However, this gain often comes at the cost of binding affinity if the target receptor pocket cannot accommodate the increased steric bulk.

Key Takeaway: Tle substitution is the gold standard for extending peptide half-life (


) in the 

or

positions relative to a cleavage site, provided the target receptor tolerates the restricted conformational entropy.

Physicochemical Comparison

To understand the biological impact, we must first quantify the structural differences. Tle is essentially a "gamma-methylated" valine, but its steric footprint is significantly larger and more rigid than Ile.

Table 1: Physicochemical Profile
FeatureIsoleucine (Ile)Tert-Leucine (Tle)Impact on Peptide
Side Chain sec-butyltert-butylTle is spherical/bulky; Ile is branched/flexible.
Steric Bulk (

)
ModerateHighTle restricts

backbone angles (Ramachandran space).
Hydrophobicity HighVery HighTle increases lipophilicity (LogP), aiding membrane permeability.
Proteolytic Susceptibility High (Standard)NegligibleTle creates a "steric umbrella" protecting the amide bond.
Conformational Entropy HighLowTle pre-organizes the peptide backbone (entropy reduction).
Structural Logic Flow

The following diagram illustrates how the physicochemical properties of Tle translate into biological outcomes.

Tle_Impact_Logic Tle Tert-Leucine (Tle) Substitution Steric Increased Steric Bulk (Trimethyl group) Tle->Steric Protease Protease Access Blocked Steric->Protease Shielding Rigidity Restricted Backbone Rotation Steric->Rigidity Conformational Lock Stability Increased Metabolic Stability (t1/2) Protease->Stability Affinity Variable Affinity Outcome Rigidity->Affinity Entropy Reduction (Pre-organization)

Caption: Causal pathway linking Tle's steric properties to stability and affinity outcomes.

Biological Performance Analysis

Metabolic Stability (The Primary Driver)

The most consistent advantage of Tle is proteolytic resistance. Proteases (e.g., chymotrypsin, elastase) require the peptide backbone to adopt an extended conformation within the active site. The bulky tert-butyl group of Tle sterically clashes with the enzyme's


 or 

pockets, preventing the formation of the transition state.
  • Mechanism: Steric shielding of the carbonyl carbon.

  • Outcome: Peptides containing Tle often exhibit half-lives (

    
    ) extending from minutes (native Ile) to hours or days.
    
Receptor Affinity (The Trade-off)

The impact on affinity is bimodal:

  • Affinity Loss: If the receptor's hydrophobic pocket is tight, the spherical Tle side chain causes a steric clash, drastically reducing

    
    .
    
  • Affinity Gain: If the pocket is spacious, Tle restricts the peptide's conformational freedom. This reduces the "entropic penalty" of binding, potentially improving affinity (rigidification strategy).

Case Studies & Experimental Data

Case Study A: Neurotensin (NT) Analogues

Neurotensin (NT) is a tridecapeptide involved in pain modulation.[1][2][3] The native fragment NT(8-13) is rapidly degraded. Researchers substituted Ile at position 12 with Tle.[1]

Table 2: Impact of Ile12


 Tle12 on Neurotensin Activity 
Peptide VariantSequence (8-13)NTS1 Affinity (

)
Plasma Stability (

)
Selectivity
Native NT Arg-Arg-Pro-Tyr-Ile -Leu0.33 nM< 30 minNon-selective
Tle12 Analog Arg-Arg-Pro-Tyr-Tle -Leu1.17 nM> 24 hours*Improved NTS2

Data Source: Comparison derived from biological data in NT analogue studies [1, 2].[1] Note: Stability enhancement often requires N-terminal modification combined with Tle.

Analysis: The substitution caused a minor 3-fold drop in affinity (acceptable for a lead compound) but provided a massive gain in metabolic stability, enabling systemic efficacy.

Case Study B: Atazanavir (HIV Protease Inhibitor)

Atazanavir is a clinically approved drug that explicitly exploits Tle. Unlike other inhibitors that use Val or Ile mimetics, Atazanavir uses an L-tert-leucine group.[4]

  • Mechanism: The Tle group fills the

    
     hydrophobic pocket of the HIV protease.
    
  • Resistance: The specific mutation I50L in HIV protease confers resistance to Atazanavir.[5][6] The Leucine side chain in the mutant enzyme clashes with the bulky Tle group of the drug, proving that the Tle-Pocket fit is extremely tight and specific [3].

Experimental Protocols

Synthesis Protocol: Overcoming Steric Hindrance

Coupling Tle during Solid Phase Peptide Synthesis (SPPS) is difficult due to the steric bulk protecting the


-amine. Standard HBTU/DIEA protocols often result in incomplete coupling (deletion sequences).

Recommended Protocol for Tle Coupling:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Activation (The Critical Step):

    • Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC .

    • Stoichiometry: 4 eq. Fmoc-Tle-OH : 3.9 eq. HATU : 8 eq. DIEA.

    • Solvent: DMF (minimal volume to maximize concentration).

  • Coupling:

    • Standard: Shake for 2-4 hours at Room Temperature (double coupling recommended).

    • Microwave (Preferred): 75°C for 10 minutes (25W). Note: Tle is prone to lower racemization than His/Cys, making heat safer.

  • Monitoring: Use the Chloranil Test (more sensitive for secondary amines/bulky residues) rather than the standard Kaiser test.

  • Capping: Aggressive capping with Acetic Anhydride/Pyridine is mandatory to terminate unreacted chains.

Biological Testing Workflow

The following diagram outlines the decision tree for validating Tle substitutions.

Bio_Validation_Workflow Start Synthesize Tle Analog Assay1 Binding Assay (SPR/FP) Determine Kd/Ki Start->Assay1 Decision1 Affinity Retained? Assay1->Decision1 Assay2 Plasma Stability Assay (LC-MS/MS) Decision1->Assay2 <10x loss Stop Discard/Redesign Decision1->Stop >10x loss Assay3 Functional Assay (cAMP/Ca2+ flux) Assay2->Assay3 Success Lead Candidate Assay3->Success

Caption: Step-by-step validation workflow for Tle-substituted peptides.

References

  • Neurotensin Analogues Containing Cyclic Surrogates of Tyrosine at Position 11 Improve NTS2 Selectivity Leading to Analgesia without Hypotension and Hypothermia. Journal of Medicinal Chemistry. (2019).[2] [Link]

  • Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity. ACS Medicinal Chemistry Letters. (2019). [Link]

  • Molecular Basis for Increased Susceptibility of Isolates with Atazanavir Resistance-Conferring Substitution I50L. Journal of Virology. (2006). [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. (2020). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling H-Tbu-Gly-Otbu-HCl

Chemical Identity: L-tert-Leucine tert-butyl ester hydrochloride (Likely interpretation of H-Tbu-Gly-Otbu-HCl) CAS Registry Number: 132684-59-4 (analogous for L-isomer) or 27532-96-3 (if Glycine analog) Hazard Class: Irr...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: L-tert-Leucine tert-butyl ester hydrochloride (Likely interpretation of H-Tbu-Gly-Otbu-HCl) CAS Registry Number: 132684-59-4 (analogous for L-isomer) or 27532-96-3 (if Glycine analog) Hazard Class: Irritant (Skin/Eye/Respiratory) | Hygroscopic Solid

Executive Summary

This guide outlines the operational safety standards for handling H-Tbu-Gly-Otbu-HCl , a bulky, hydrophobic amino acid building block used in peptide synthesis. While often categorized generically as an "irritant," the hydrochloride salt form presents specific risks regarding inhalation of fine particulates and contact dermatitis due to hydrolysis upon contact with moisture (sweat/mucous membranes).

As a Senior Application Scientist, I emphasize that safety with this compound is not just about preventing injury; it is about process integrity . Moisture contamination degrades this hygroscopic reagent, compromising downstream peptide coupling efficiency.

Part 1: Hazard Mechanism & Risk Assessment

To handle this chemical safely, you must understand why it poses a risk.

The Hydrolysis Threat

H-Tbu-Gly-Otbu-HCl is a hydrochloride salt. In its dry powder form, it is relatively inert. However, upon contact with moisture (humidity, sweat, ocular fluid), it dissociates:



This reaction generates localized acidity. If inhaled, the fine dust settles in the upper respiratory tract, reacting with mucous membranes to cause immediate irritation (coughing, burning sensation).
Physical Hazards[1][2][3][4]
  • Electrostatic accumulation: Like many amino acid esters, this powder is prone to static charge, causing "fly-away" dust during weighing. This increases the risk of inhalation and benchtop contamination.

  • Hygroscopicity: The salt aggressively absorbs atmospheric water, turning the free-flowing powder into a sticky, degraded gum that is difficult to handle and chemically compromised.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific configuration to ensure barrier integrity against fine acidic particulates.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Inner: 4 mil; Outer: 5-6 mil)Permeation Defense: HCl salts can permeate thin latex. Double gloving allows the outer glove to be discarded immediately upon contamination without exposing skin. White nitrile allows better visualization of spills than blue/purple.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Particulate Seal: Standard safety glasses have gaps. Fine, static-charged dust can bypass glasses and enter the eye, reacting with tear fluid to cause acid burns.
Respiratory Fume Hood (Primary)N95/P100 (Secondary)Engineering Control First: Handling must occur in a certified fume hood (face velocity 80-100 fpm). If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to block <5µm particulates.
Body Defense Lab Coat (High-Neck) Cotton/Poly BlendNeck Protection: The neck is a common exposure point for "fly-away" dust. Snap the top button.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer reagent without dust generation or moisture contamination.

  • Environmental Prep:

    • Verify Fume Hood airflow.[1][2]

    • Place an ionizing bar or anti-static gun near the balance to neutralize static charge on the powder.

  • The "Transfer Tunnel":

    • Do not pour from the bottle. Use a clean, dry spatula.

    • Place the receiving vessel (flask/tube) as close to the source container as possible.

    • Technique: Tap the spatula gently against the inner wall of the receiving vessel to dislodge powder, rather than shaking it in mid-air.

  • Decontamination:

    • Immediately wipe the balance area with a moist paper towel (solubilizes the salt) followed by a dry wipe.

    • Why: Dry wiping static powder just spreads it. Moisture is required to capture the salt, but must be dried immediately to prevent corrosion of the balance.

Protocol B: Emergency Response
  • Ocular Exposure: Flush immediately for 15 minutes .[3][4][5] Do not wait for pain; the hydrolysis is time-dependent.

  • Spill Cleanup:

    • Cover spill with dry paper towels to prevent dust dispersal.

    • Wet the towels gently to solubilize the salt (turning it into a liquid spill).

    • Wipe up and dispose of as chemical waste.

Protocol C: Disposal Strategy
  • Waste Stream: Non-halogenated organic waste (unless mixed with DCM/Chloroform).

  • Method: Dissolve excess solid in a combustible solvent (e.g., Acetone or Ethanol) before placing in the waste container.

  • Prohibition: Never dispose of solid HCl salts directly into the trash; they can absorb humidity and corrode waste bins or harm custodial staff.

Part 4: Visualization (Safe Handling Workflow)

The following diagram illustrates the decision logic for handling hygroscopic HCl salts.

SafeHandling Start START: Reagent Retrieval CheckEnv Check Humidity & Airflow Start->CheckEnv PPE Don PPE: Double Nitrile + Goggles CheckEnv->PPE StaticCheck Is Powder Static? PPE->StaticCheck Ionize Apply Anti-Static Gun StaticCheck->Ionize Yes Weigh Weigh in Fume Hood StaticCheck->Weigh No Ionize->Weigh Spill Spill Detected? Weigh->Spill WetClean Wet Wipe (Solubilize) Spill->WetClean Yes Dissolve Dissolve for Reaction Spill->Dissolve No Waste Disposal: Dissolve -> Organic Waste WetClean->Waste Dissolve->Waste

Figure 1: Decision logic for handling static-prone, hygroscopic hydrochloride salts to ensure operator safety and reagent integrity.

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Glycine tert-butyl ester hydrochloride. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Amino Acid Hydrochloride Salts. Retrieved from

  • National Institutes of Health (NIH). (2023). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from

  • ChemicalBook. (2025).[2] Glycine tert-butyl ester hydrochloride Properties and Safety. Retrieved from

Sources

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